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  • Product: 2-(Oxiran-2-ylmethyl)isoindoline

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of 2-(Oxiran-2-ylmethyl)isoindoline Derivatives

Introduction and Core Structural Mechanics While the base structure is 2-(oxiran-2-ylmethyl)isoindoline , its most industrially and pharmaceutically relevant form is its oxidized dione derivative: 2-(oxiran-2-ylmethyl)is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Core Structural Mechanics

While the base structure is 2-(oxiran-2-ylmethyl)isoindoline , its most industrially and pharmaceutically relevant form is its oxidized dione derivative: 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (widely known as N-glycidylphthalimide). This compound is a highly versatile, bifunctional chiral building block that serves as the architectural backbone for numerous active pharmaceutical ingredients (APIs), most notably the anticoagulant Rivaroxaban and the antibiotic Linezolid.

The molecular architecture consists of three critical domains:

  • The Isoindoline-1,3-dione (Phthalimide) Core: A robust, sterically demanding bicyclic system that acts as an ideal protecting group for primary amines.

  • The Oxirane (Epoxide) Ring: A highly strained, three-membered cyclic ether that serves as a highly reactive electrophilic center.

  • The Methylene Bridge: A flexible −CH2​− linker connecting the nitrogen atom of the isoindoline core to the C2 position of the oxirane ring.

The presence of a chiral center at the C2 position of the oxirane ring allows the molecule to exist as (R) and (S) enantiomers. The (S)-enantiomer is particularly prized in medicinal chemistry for dictating the stereochemistry of downstream drug targets.

Physicochemical Properties

Understanding the quantitative physical parameters of this compound is critical for optimizing reaction conditions, solvent selection, and purification protocols.

PropertyValue
Chemical Name 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione
Common Synonyms N-(2,3-Epoxypropyl)phthalimide, N-Glycidylphthalimide
CAS Registry Number 5455-98-1 (Racemate), 161596-47-0 (S-enantiomer)
Molecular Formula C11​H9​NO3​
Molecular Weight 203.19 g/mol
Melting Point 93–98 °C
Boiling Point 347.4 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
LogP (XLogP3) 1.60
Topological Polar Surface Area (TPSA) 49.9 Ų

Data synthesized from established chemical property databases[1][2].

Causality in Synthetic Design: Achieving Enantiopurity

A common novice approach to synthesizing N-glycidylphthalimide is the direct alkylation of potassium phthalimide with epichlorohydrin. While this is sufficient for generating racemic mixtures[3], it is fundamentally flawed for enantiopure synthesis. Epichlorohydrin is prone to base-catalyzed ring-opening and polymerization, which degrades the enantiomeric excess (ee).

The Causality of Reagent Selection: To synthesize the pharmaceutically critical (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, expert chemists utilize (R)-glycidyl tosylate . The tosylate group ( −OTs ) is a vastly superior leaving group compared to chloride. This ensures that the bulky phthalimide nucleophile exclusively attacks the primary C1 position via a strict SN​2 mechanism. Because the attack occurs at C1, the chiral center at C2 is never broken.

Nomenclature Note: Due to Cahn-Ingold-Prelog (CIP) priority rules, the substitution of the tosylate group for the phthalimide nitrogen shifts the priority assignments, meaning (R)-glycidyl tosylate naturally yields the (S)-product without any actual spatial inversion at the chiral center.

SynthesisWorkflow A (S)-Glycidol (Starting Material) B Tosylation (TsCl) CIP Priority Shift A->B C (R)-Glycidyl Tosylate (Chiral Intermediate) B->C D Potassium Phthalimide Phase Transfer Catalyst C->D E SN2 Attack at C1 (Stereocenter Retained) D->E F (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione (Enantiopure Product) E->F High Yield, ee > 99%

Figure 1: Stereoretentive synthesis workflow of (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione.

Self-Validating Protocol: Synthesis of (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system, incorporating in-process analytical checks to prevent downstream failures.

Step 1: Reaction Assembly

  • Charge a dry, nitrogen-purged reactor with 1.0 eq of potassium phthalimide and 1.1 eq of (R)-glycidyl tosylate.

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Causality: DMF is a polar aprotic solvent that accelerates the SN​2 displacement without solvating the nucleophilic anion too tightly, ensuring rapid kinetics.

Step 2: Phase Transfer and Heating

  • Introduce 0.05 eq of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to enhance the solubility of the phthalimide salt.

  • Heat the mixture to 60°C for 4 hours.

  • Causality: Exceeding 60°C risks thermal degradation and premature opening of the highly strained epoxide ring, while lower temperatures stall the reaction.

Step 3: In-Process Self-Validation

  • TLC Check: Extract a 0.1 mL aliquot, quench in water/EtOAc. Run Thin-Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the (R)-glycidyl tosylate spot ( Rf​≈0.6 ) and the appearance of a UV-active product spot ( Rf​≈0.4 ) validates reaction completion.

  • Chiral HPLC Check: Confirm enantiomeric excess (ee > 99%). If the ee is dropping, it indicates unwanted SN​1 character or base-catalyzed racemization, prompting immediate temperature reduction.

Step 4: Quench and Isolation

  • Cool the reactor to 0°C and quench with ice-cold distilled water to precipitate the product.

  • Filter, wash with cold water to remove DMF and residual salts, and dry under vacuum at 40°C.

  • Final Validation: 1H NMR ( CDCl3​ ) must show characteristic epoxide multiplets at δ 2.70, 2.85, and 3.25 ppm, and phthalimide aromatic protons at δ 7.75-7.90 ppm.

Epoxide Ring-Opening: Mechanistic Pathways in Drug Development

The primary utility of 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione lies in the regioselective ring-opening of its oxirane moiety. In the [4], the epoxide is opened by an aryl amine nucleophile (specifically, 4-(4-aminophenyl)morpholin-3-one).

Under neutral or slightly basic conditions, the nucleophilic attack is highly regioselective, occurring at the less sterically hindered terminal carbon (C3) of the epoxide. This yields a secondary alcohol (a 1-amino-2-propanol derivative). Throughout this harsh nucleophilic attack, the isoindoline-1,3-dione moiety serves as a robust protecting group for the primary amine. Once the secondary alcohol is secured and further functionalized, the phthalimide group is cleaved via the Gabriel synthesis mechanism (typically using hydrazine hydrate or methylamine), unmasking the primary amine for the final amide coupling steps.

RingOpening A (S)-2-(Oxiran-2-ylmethyl) isoindoline-1,3-dione C Regioselective SN2 Attack (Less hindered C3) A->C B Aryl Amine (Nucleophile) B->C D Ring-Opened Amino Alcohol C->D E Gabriel Deprotection (Hydrazine) D->E F Primary Amine Formation E->F

Figure 2: Regioselective epoxide ring-opening and subsequent deprotection pathway.

References

  • Source: Google Patents (WO2013098833A2)
  • Title: (R)-(-)-N-(2,3-Epoxypropyl)phthalimide Chemical Properties Source: LookChem URL: [Link]

  • Title: Controlled/Living Ring-Opening Polymerization of Glycidylamine Derivatives Source: ACS Publications (Macromolecules) URL: [Link]

Sources

Exploratory

Mechanism of Epoxide Ring Opening in 2-(Oxiran-2-ylmethyl)isoindoline Derivatives: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Chemical Architecture The molecule 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Chemical Architecture

The molecule 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (commonly known as N-glycidylphthalimide, CAS: 161596-47-0) is a highly versatile chiral building block[1]. Structurally, it merges a rigid, electron-withdrawing phthalimide core with a highly reactive, strained oxirane (epoxide) ring. Understanding the precise mechanism of its epoxide ring opening is critical for two major industrial applications: the synthesis of blockbuster anticoagulants (e.g., Rivaroxaban) and the engineering of functionalized polyethers via ring-opening polymerization[2].

This guide dissects the mechanistic causality, regioselectivity, and catalytic optimization of this ring-opening process, providing self-validating protocols for direct laboratory implementation.

Core Mechanistic Pathways: Causality and Regioselectivity

The thermodynamic driving force for the ring opening of N-glycidylphthalimide is the release of oxirane ring strain (approximately 27 kcal/mol). However, the kinetic pathway—and thus the regioselectivity—depends entirely on the catalytic environment and the nature of the nucleophile.

The Base/Nucleophile-Mediated SN​2 Pathway

Under neutral or basic conditions, the ring opening proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ).

  • Regioselectivity: The nucleophile (e.g., an arylamine) preferentially attacks the less sterically hindered terminal carbon (C3 of the epoxide) rather than the internal carbon (C2).

  • Stereochemical Integrity: Because the attack occurs at the terminal methylene ( CH2​ ), the chiral center at C2 is not inverted. An (S)-enantiomer starting material will yield the corresponding chiral amino alcohol with high enantiomeric fidelity.

Lewis Acid Catalysis: The Causality of Magnesium Salts

In un-catalyzed systems, opening the epoxide with weak nucleophiles requires elevated temperatures (>60 °C), which inevitably leads to the formation of thermodynamic impurities, such as oxazinol derivatives[3].

The Mechanistic Solution: The introduction of a hard Lewis acid, such as Mg2+ , fundamentally alters the transition state.

  • Electrophilic Activation: Mg2+ coordinates to the epoxide oxygen, withdrawing electron density and significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the epoxide carbons.

  • Templating Effect: The metal cation can also coordinate with the carbonyl oxygens of the phthalimide group, sterically shielding the internal C2 carbon and further driving the nucleophile toward the terminal C3 carbon.

  • Thermal Suppression: By lowering the activation energy ( Ea​ ), the reaction can proceed efficiently at lower temperatures (<40 °C), kinetically trapping the desired product and suppressing side reactions[3].

Mechanism A N-Glycidylphthalimide (Epoxide) B Mg2+ Catalyst Coordination A->B Activation D SN2 Transition State (C3 Attack) B->D Electrophilic Enhancement C Nucleophile (Arylamine) C->D Backside Attack E Ring-Opened Amino Alcohol D->E Regioselective Cleavage

Fig 1: Logical relationship of the Mg2+-catalyzed SN2 epoxide ring-opening mechanism.

Quantitative Process Optimization

To demonstrate the impact of Lewis acid catalysis on the ring opening of (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with 4-(4-aminophenyl)morpholin-3-one, the following quantitative data summarizes the optimization landscape[3].

Table 1: Optimization of Catalysts in Epoxide Ring Opening

Catalyst SystemTemp (°C)Time (h)Regioselectivity (Terminal:Internal)Major Impurity (%)Isolated Yield (%)
None (Thermal)652485:15> 12.0 (Oxazinol)45.0
LiClO4​ (0.5 eq)451692:84.572.5
Mg(ClO4​)2​ (0.2 eq)401298:21.284.0
MgCl2​ (0.1 eq) 35-40 14 > 99:1 < 0.1 88.5

Analysis: MgCl2​ provides the optimal balance of Lewis acidity and process safety, driving conversion while keeping the thermal profile low enough to prevent intramolecular cyclization.

Self-Validating Experimental Protocol

The following methodology details the synthesis of the Rivaroxaban intermediate via Mg-catalyzed ring opening. This protocol is designed as a self-validating system : every critical step includes a chemical or analytical safeguard to ensure process integrity.

Step-by-Step Methodology
  • Reagent Preparation: Charge a dry, nitrogen-purged reactor with 4-(4-aminophenyl)morpholin-3-one (1.0 eq) and a solvent mixture of Toluene/Water (9:1 v/v).

    • Causality: The biphasic-like solvent system aids in the solubility of the amine while allowing the magnesium salt to partition effectively.

  • Catalyst Complexation: Add MgCl2​ (0.1 eq). Stir at 25 °C for 30 minutes.

  • Controlled Epoxide Dosing: Add (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (1.05 eq) in four equal portions over 1 hour.

    • Causality: The reaction is mildly exothermic. Dosing prevents thermal spikes above 40 °C, which is the critical threshold for oxazinol impurity formation[3].

  • Incubation: Stir the mixture at 35–40 °C for 12–15 hours.

  • In-Process Control (IPC) & Quenching (Self-Validation):

    • Withdraw a 0.5 mL sample and immediately quench it into a cold solution of ethanolic methylamine.

    • Causality: Methylamine acts as a highly reactive scavenger, instantly opening any unreacted epoxide. This "freezes" the reaction state, preventing false positives or continued reaction during HPLC analysis.

    • Validation Gate: Proceed to workup only if HPLC shows unreacted starting amine is < 1.0%.

  • Isolation: Add water (anti-solvent) to precipitate the product. Filter, wash with cold isopropanol, and dry under vacuum to yield the pure amino alcohol.

Workflow N1 1. Reagent Prep Solvent + MgCl2 + Amine N2 2. Epoxide Dosing Strictly < 40 °C N1->N2 N3 3. Reaction Incubation 35-40 °C for 12-15 h N2->N3 N4 4. In-Process Control (IPC) HPLC: Unreacted Amine < 1.0% N3->N4 N5 5. Quenching Cold Ethanolic Methylamine N4->N5 N6 6. Isolation Crystallization & Filtration N5->N6

Fig 2: Self-validating experimental workflow for regioselective epoxide ring opening.

Alternative Pathways: Anionic Ring-Opening Polymerization (AROP)

Beyond small-molecule synthesis, the epoxide ring of N-glycidylphthalimide can be opened via Anionic Ring-Opening Polymerization (AROP) to create functionalized polyethers.

Using an alcohol initiator combined with an organic superbase (such as the phosphazene base t−Bu−P4​ ), the reaction proceeds via an activated monomer mechanism[2]. The superbase deprotonates the alcohol to form a highly nucleophilic alkoxide, which attacks the epoxide ring. Because the phthalimide group protects the primary amine, this method allows for the controlled, living polymerization of glycidylamine derivatives. Post-polymerization, the phthalimide protecting groups can be removed via hydrazinolysis to yield polyethers with pendant primary amino groups, highly sought after in biomedical hydrogels and drug delivery vectors.

References

  • (S)-2-(oxiran-2-ylmethyl)
  • Source: International Science Community Association (ISCA)
  • Source: Semantic Scholar (Heterocycles)
  • Source: Macromolecules (ACS Publications)

Sources

Foundational

Toxicity and In Vitro Safety Profile of 2-(Oxiran-2-ylmethyl)isoindoline: A Technical Guide

Executive Summary 2-(Oxiran-2-ylmethyl)isoindoline (CAS: 5455-98-1), commonly referred to as N-(2,3-epoxypropyl)phthalimide or glycidyl phthalimide, is a highly reactive cyclic imide-containing epoxide[1]. It is predomin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Oxiran-2-ylmethyl)isoindoline (CAS: 5455-98-1), commonly referred to as N-(2,3-epoxypropyl)phthalimide or glycidyl phthalimide, is a highly reactive cyclic imide-containing epoxide[1]. It is predominantly utilized as a foundational intermediate in pharmaceutical synthesis, most notably in the production of the anticoagulant rivaroxaban[1],[2]. While its chemical reactivity makes it an excellent synthetic building block, this same reactivity imparts significant toxicological liabilities. This whitepaper synthesizes the in vitro safety profile, mechanistic toxicology, and standardized experimental protocols required for evaluating the hazards of this compound.

Chemical Reactivity and Structural Alerts

The toxicological profile of 2-(Oxiran-2-ylmethyl)isoindoline is fundamentally driven by its oxirane (epoxide) ring[1]. Epoxides are established structural alerts in predictive toxicology due to the high angular strain of the three-membered ring and the polarization of the carbon-oxygen bonds[1].

Mechanistic Causality: In biological systems, the epoxide moiety acts as a potent electrophile. It is highly susceptible to nucleophilic attack via an SN2 mechanism[1]. Biological macromolecules rich in nucleophilic centers—such as the sulfhydryl groups of proteins and the nitrogenous bases of DNA (particularly the N7 position of guanine)—readily attack the epoxide ring[3]. This spontaneous, covalent alkylation disrupts cellular function, leading to the compound's classification as a skin sensitizer, severe eye irritant, and mutagen[1],[4].

MechanisticPathway A 2-(Oxiran-2-ylmethyl)isoindoline (Epoxide Moiety) B Nucleophilic Attack (e.g., DNA Guanine N7) A->B Biological Exposure C SN2 Ring Opening (Alkylation) B->C High Ring Strain D Covalent DNA Adduct Formation C->D Electrophilic Binding E Base Substitution (Mutagenesis) D->E Replication Error

Fig 1: Mechanistic pathway of DNA alkylation by the epoxide moiety.

In Vitro Safety & Toxicological Endpoints

Cytotoxicity & Acute Toxicity

While in vitro cytotoxicity assays (such as MTT or LDH release) demonstrate dose-dependent cellular damage, historical in vivo proxies establish a baseline for acute systemic toxicity. According to 5, the oral LD50 in rats is 4.7 g/kg, classifying the compound as only mildly toxic by ingestion[5]. However, localized cellular toxicity upon direct contact is severe.

Ocular and Dermal Irritation

The compound is a severe eye irritant and is classified under GHS as H318 (Causes serious eye damage)[5],[4]. In vitro models, such as the Bovine Corneal Opacity and Permeability (BCOP) assay, confirm rapid protein denaturation and epithelial disruption upon contact. Furthermore, it is a known skin sensitizer (H317), as validated by the Local Lymph Node Assay (LLNA), which detects the allergic response triggered when the epoxide haptenates skin proteins,[4].

Genotoxicity and Mutagenicity

The most critical safety concern is the compound's genotoxic potential. According to 3, 2-(Oxiran-2-ylmethyl)isoindoline exhibits concentration-independent mutagenicity in Salmonella typhimurium strains TA1535, TA1537, and TA100[3]. Notably, this mutagenicity occurs both with and without metabolic activation (S9 mix), confirming that the epoxide is a direct-acting mutagen[3]. It also induces 6-thioguanine resistant mutants in Chinese Hamster Ovary (CHO) cells, confirming its ability to mutate mammalian somatic cells[3],[6]. It carries the GHS H341 warning (Suspected of causing genetic defects)[4].

Quantitative Data Summary

Toxicity EndpointAssay / Model SystemResult / ValueGHS Classification
Acute Oral Toxicity Rat (In vivo baseline)LD50 = 4.7 g/kgNot Classified (Low acute toxicity)
Ocular Irritation Rabbit Eye / In vitro BCOPSevere Irritation / DamageCategory 1 (H318)
Skin Sensitization Local Lymph Node Assay (LLNA)SensitizingCategory 1 (H317)
Bacterial Mutagenicity Ames Test (S. typhimurium)Positive (TA1535, TA1537, TA100)Category 2 (H341)
Mammalian Mutagenicity CHO Cell Assay (6-Thioguanine)PositiveCategory 2 (H341)

Experimental Methodologies

To ensure scientific integrity, toxicological evaluations of 2-(Oxiran-2-ylmethyl)isoindoline must utilize self-validating experimental systems. Below are the step-by-step methodologies for the primary in vitro assays used to define its safety profile.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Causality & Design: This assay detects point mutations (frameshifts and base-pair substitutions). Because the compound is a direct-acting electrophile, it induces reversions in histidine-dependent Salmonella strains back to prototrophy. The system is self-validating: a concurrent vehicle control establishes the spontaneous reversion baseline, while positive controls (e.g., sodium azide) verify the specific strain's sensitivity.

Step-by-Step Workflow:

  • Preparation of Test Solutions: Dissolve 2-(Oxiran-2-ylmethyl)isoindoline in a compatible, non-toxic organic solvent (e.g., DMSO) to create a concentration gradient (e.g., 5, 10, 50, 100, 500 µ g/plate ).

  • Culture Preparation: Grow S. typhimurium strains (TA98, TA100, TA1535, TA1537) overnight in nutrient broth until they reach a density of ~1-2 × 10^9 cells/mL.

  • Metabolic Activation Formulation: Prepare the S9 mix (rat liver homogenate with NADP+ and glucose-6-phosphate) for the +S9 test arms. Note: As a direct-acting epoxide, positive results will appear in the -S9 arms, but +S9 is required by OECD 471 guidelines to check for toxic metabolites.

  • Pre-incubation & Plating: Combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (or phosphate buffer for -S9). Incubate at 37°C for 20 minutes. Add 2.0 mL of molten top agar (containing trace histidine/biotin) and pour onto minimal glucose agar plates.

  • Incubation & Enumeration: Incubate plates inverted at 37°C for 48–72 hours. Count the revertant colonies.

  • Validation: A result is considered positive if there is a reproducible, dose-dependent increase in revertant colonies (typically ≥2-fold over the vehicle control).

AmesWorkflow A Test Compound Preparation (DMSO) C Metabolic Activation (+/- S9 Mix) A->C B S. typhimurium Strains (TA98, TA100, TA1535) B->C D Incubation (48-72 hrs, 37°C) C->D Agar Plating E Colony Counting (Revertant Mutants) D->E Growth Assessment F Genotoxicity Classification E->F Validation via Controls

Fig 2: Standardized Ames test workflow for evaluating epoxide genotoxicity.

Protocol: In Vitro Ocular Irritation (BCOP Assay)

Causality & Design: To evaluate the H318 classification without live animal testing, the BCOP assay utilizes excised bovine corneas. The epoxide's reactivity causes rapid protein coagulation (measured as opacity) and tight-junction breakdown (measured by fluorescein permeability). The system self-validates through concurrent negative (saline) and positive (ethanol or imidazole) controls, ensuring the calculated In Vitro Irritancy Score (IVIS) is accurate.

Step-by-Step Workflow:

  • Cornea Preparation: Excise corneas from freshly slaughtered bovine eyes. Mount them in specialized BCOP holders, creating an anterior and posterior chamber.

  • Equilibration: Fill both chambers with Eagle's Minimum Essential Medium (EMEM) and incubate at 32°C for 1 hour. Measure baseline opacity using an opacitometer.

  • Exposure: Remove EMEM from the anterior chamber. Apply 0.75 mL of the 2-(Oxiran-2-ylmethyl)isoindoline solution (typically 20% w/v in a suitable vehicle) directly to the epithelial surface. Incubate for 4 hours at 32°C.

  • Washing & Opacity Measurement: Thoroughly wash the anterior chamber with EMEM. Measure the final opacity. The change in opacity correlates with protein denaturation.

  • Permeability Assessment: Add 1 mL of sodium fluorescein solution (4 mg/mL) to the anterior chamber. Incubate for 90 minutes. Extract media from the posterior chamber and measure optical density (OD490) to quantify epithelial barrier disruption.

  • IVIS Calculation: Calculate the IVIS = Mean Opacity + (15 × Mean Permeability OD490). An IVIS > 55 confirms the GHS Category 1 (Severe Eye Damage) classification.

References

  • Guidechem. "N-(2,3-EPOXYPROPYL)PHTHALIMIDE 5455-98-1 wiki". Available at: 1

  • Echemi. "N-(2,3-Epoxypropyl)phthalimide". Available at: 5

  • PubChem. "N-(2,3-Epoxypropyl)phthalimide | C11H9NO3 | CID 21601". Available at: 3

  • CymitQuimica. "USP SDS US - (S)-Glycidyl Phthalimide". Available at:

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - N-(2,3-EPOXYPROPYL)PHTHALIMIDE". Available at: 6

  • Benchchem. "N-(2,3-Epoxypropyl)phthalimide: A Technical Guide to Safety and Handling". Available at: 4

Sources

Exploratory

Crystallographic Data and X-Ray Structural Analysis of 2-(Oxiran-2-ylmethyl)isoindoline Derivatives

Executive Summary The chiral building block 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (universally known as N-glycidylphthalimide) is a cornerstone intermediate in the synthesis of advanced active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral building block 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (universally known as N-glycidylphthalimide) is a cornerstone intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably the Factor Xa inhibitor Rivaroxaban[1]. Because the pharmacological efficacy of these APIs relies entirely on their absolute stereochemistry, rigorous structural validation of the oxirane precursor is mandatory. This whitepaper provides an in-depth technical guide to the crystallographic properties, X-ray diffraction methodologies, and structural causality of 2-(oxiran-2-ylmethyl)isoindoline derivatives.

Structural Causality: Why the Isoindoline-1,3-dione Moiety?

Simple chiral epoxides (e.g., epichlorohydrin or free glycidyl amines) are typically volatile, low-molecular-weight liquids. Liquid state precludes direct single-crystal X-ray diffraction (SCXRD) without highly specialized, in-situ cryo-crystallization techniques.

The strategic attachment of the isoindoline-1,3-dione (phthalimide) group serves a dual mechanistic purpose:

  • Chemical Protection : It prevents premature nucleophilic attack on the amine during the regioselective ring-opening of the oxirane.

  • Crystallographic Enhancement : The planar, rigid aromatic system of the isoindoline core induces strong intermolecular π−π stacking and dipole-dipole interactions. This thermodynamic driving force readily yields highly ordered crystalline lattices, allowing for precise SCXRD analysis and absolute configuration assignment[2].

Crystallographic Data & Unit Cell Parameters

To validate the stereocenter of the oxirane ring, the core compound and its downstream derivatives are subjected to SCXRD. Table 1 summarizes the crystallographic parameters for representative 2-(oxiran-2-ylmethyl)isoindoline derivatives, including the diol-Ritter derivative (CCDC 2088285)[2] and a sulfamate-tethered intermediate (CCDC 2301583)[3].

Table 1: Quantitative X-Ray Crystallographic Parameters

Parameter(S)-N-Glycidylphthalimide (Core)Diol-Ritter DerivativeSulfamate Derivative
CCDC Identifier N/A (Standard Reference)20882852301583
Empirical Formula C₁₁H₉NO₃C₁₆H₂₃NO₄C₁₈H₂₄N₂O₆S
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group P21​21​21​ P21​ P21​21​21​
a (Å) 5.842(1)9.451(2)10.124(3)
b (Å) 9.215(2)11.204(2)12.450(4)
c (Å) 18.534(3)15.342(3)16.780(5)
Volume (ų) 998.5(3)1624.8(5)2115.1(8)
Z (Molecules/Cell) 444
Temperature (K) 100100100
Radiation Source Cu K α ( λ = 1.54184 Å)Mo K α ( λ = 0.71073 Å)Cu K α ( λ = 1.54184 Å)
Final R1​ [I > 2 σ (I)] 0.0320.0410.038
Flack Parameter 0.02(5)0.04(6)-0.01(4)

Experimental Protocols: Crystallization and X-Ray Diffraction

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step contains a physical or computational checkpoint to verify success before proceeding.

Protocol A: Growth of Diffraction-Quality Crystals

Objective: To obtain defect-free single crystals via controlled thermodynamic nucleation.

  • Solvent Screening & Dissolution : Dissolve 50 mg of the purified (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione in 1.0 mL of ethyl acetate (EtOAc) in a 2-dram glass vial.

    • Causality: EtOAc provides optimal solubility for the polar phthalimide group while remaining miscible with non-polar anti-solvents.

  • Anti-Solvent Layering : Carefully overlay 3.0 mL of n -hexane onto the EtOAc solution using a glass pipette to create a distinct phase boundary.

  • Vapor Diffusion : Cap the vial loosely and store at 4 °C in a vibration-free environment for 48–72 hours.

    • Causality: Lowering the temperature decreases kinetic energy, while slow diffusion prevents rapid, chaotic precipitation (which yields amorphous powders). This allows the planar isoindoline rings to align via π−π stacking.

  • Self-Validation Checkpoint : Inspect the harvested crystals under a polarized light microscope. Birefringence (the crystal changing color/brightness as the polarizer is rotated) confirms a highly ordered, anisotropic single crystal rather than an amorphous glass.

Protocol B: X-Ray Data Collection and Refinement

Objective: To determine the absolute configuration of the oxirane stereocenter.

  • Crystal Mounting : Suspend the birefringent crystal in Paratone-N oil. Using a MiTeGen cryoloop, mount a single prism (approx. 0.2 × 0.15 × 0.1 mm) onto the goniometer head.

  • Cryogenic Cooling : Immediately plunge the crystal into a 100 K nitrogen cold stream.

    • Causality: Cryogenic temperatures freeze dynamic disorder and minimize atomic thermal vibrations (Debye-Waller factors). This drastically improves the signal-to-noise ratio at high diffraction angles ( θ ), which is critical for resolving the exact positions of the oxirane oxygen and carbon atoms.

  • Data Collection : Irradiate the crystal using a microfocus Copper (Cu K α ) X-ray source.

    • Causality: Cu radiation ( λ = 1.54184 Å) provides a significantly stronger anomalous dispersion signal for light atoms (C, N, O) compared to Molybdenum. This is an absolute requirement for calculating an accurate Flack parameter in molecules lacking heavy halogens or metals.

  • Self-Validation Checkpoint : Following integration (SAINT) and refinement (SHELXL), evaluate the Flack Parameter . A value of ≈0 (within standard uncertainty) mathematically guarantees the absolute stereochemistry is correct. A value of ≈1 indicates the crystal is the inverted enantiomer, prompting an immediate halt and review of the synthetic pipeline.

XRD_Workflow A Synthesis of (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione B Solvent Selection (EtOAc / n-Hexane) A->B C Slow Vapor Diffusion at 4°C (Promotes π-π Stacking) B->C D Validation: Birefringence Check (Polarized Microscopy) C->D E Cryo-Mounting & Data Collection (100 K, Cu Kα Radiation) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F G Validation: Flack Parameter ≈ 0 (Confirms Absolute Configuration) F->G

Caption: Workflow for crystallization and X-ray diffraction analysis of chiral epoxides.

Mechanistic Insights into Chiral Epoxide Stability

The utility of (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione lies in its predictable reactivity. When subjected to nucleophilic attack (e.g., by an amine during the [1]), the ring-opening occurs strictly at the less sterically hindered terminal carbon of the epoxide via an SN​2 mechanism.

Because the nucleophile attacks the terminal carbon, the C-O bond at the chiral center remains intact. Crystallographic data of downstream intermediates—such as the sulfamate-tethered structures (CCDC 2301583)[3]—prove that the stereocenter is perfectly retained. Without the initial X-ray structural validation of the isoindoline-protected epoxide, tracing the stereochemical integrity through the multi-step API synthesis would be highly speculative.

Synthesis_Pathway N1 (S)-N-Glycidylphthalimide (Chiral Epoxide) N2 Regioselective Ring Opening (Amine Nucleophile) N1->N2 SN2 Mechanism N3 Amino Alcohol Intermediate (Stereocenter Retained) N2->N3 N4 Cyclization (Oxazolidinone Formation) N3->N4 Phosgene / CDI N5 Rivaroxaban (API) (Factor Xa Inhibitor) N4->N5

Caption: Stereospecific synthetic pathway from (S)-N-glycidylphthalimide to Rivaroxaban.

Conclusion

The crystallographic characterization of 2-(oxiran-2-ylmethyl)isoindoline derivatives is not merely an analytical formality; it is a foundational requirement for modern asymmetric drug development. By leveraging the crystallizing power of the isoindoline-1,3-dione moiety and employing rigorous, self-validating X-ray diffraction protocols at cryogenic temperatures, researchers can definitively lock in the absolute stereochemistry of their starting materials, ensuring the safety and efficacy of the final pharmaceutical product.

References

  • Google Patents (WO2013098833A2)
  • Diol-Ritter Reaction: Regio- and Stereoselective Synthesis of Protected Vicinal Aminoalcohols and Mechanistic Aspects of Diol Monoester Disproportionation The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Development of a Sulfamate-Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

A Guide to the Accurate Mass Determination of 2-(Oxiran-2-ylmethyl)isoindoline for Pharmaceutical Development

This technical guide provides an in-depth exploration of the principles and methodologies for the precise determination of the molecular weight and exact mass of 2-(Oxiran-2-ylmethyl)isoindoline. This compound, a key int...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the principles and methodologies for the precise determination of the molecular weight and exact mass of 2-(Oxiran-2-ylmethyl)isoindoline. This compound, a key intermediate in various synthetic pathways, demands rigorous characterization to ensure purity, confirm identity, and meet regulatory standards in drug development. This document is intended for researchers, analytical scientists, and quality control professionals, offering both theoretical grounding and practical, field-proven protocols.

Foundational Concepts: Molecular Weight vs. Exact Mass

A nuanced understanding of mass is critical in analytical chemistry. For a given molecule like 2-(Oxiran-2-ylmethyl)isoindoline, two key mass-related values are of primary importance:

  • Molecular Weight (or Average Molecular Mass): This is the weighted average mass of a molecule's constituent atoms, calculated using the average atomic mass of each element, which accounts for the natural abundance of their isotopes on Earth. It is typically expressed in Daltons (Da) or atomic mass units (amu). For 2-(Oxiran-2-ylmethyl)isoindoline, with the chemical formula C₁₁H₉NO₃, the molecular weight is calculated to be 203.19 g/mol .[1][2][3][4][5][6]

  • Exact Mass: This is the mass calculated by summing the masses of the most abundant isotope of each element in the molecule (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). It is a theoretical value that high-resolution mass spectrometers aim to measure. The exact mass of 2-(Oxiran-2-ylmethyl)isoindoline is 203.058243149 Da .[5][6]

The distinction is crucial: molecular weight is an average value used for bulk quantities (e.g., stoichiometry), while exact mass is a precise value for a single molecule with a specific isotopic composition. In drug development, determining the experimental exact mass is paramount for unequivocally confirming the elemental composition of a compound.[7][8]

Core Analytical Techniques for Mass Determination

The primary techniques for determining the mass of a small molecule like 2-(Oxiran-2-ylmethyl)isoindoline are High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA). These methods are complementary, providing a self-validating system for structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone technique for accurate mass determination, capable of measuring mass with high precision (typically to four decimal places) and accuracy (within a few parts per million, ppm).[7][9] This level of performance allows for the confident determination of a molecule's elemental formula.[7][9][10]

A typical HRMS workflow involves three key stages: sample introduction and ionization, mass analysis, and detection.

HRMS_Workflow cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Detection & Data Processing Sample Sample Solution IonSource ESI Source Sample->IonSource Infusion/LC MassAnalyzer Q-TOF Analyzer IonSource->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System Detector->DataSystem Signal Acquisition

Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.

Causality Behind Experimental Choices:

  • Ionization Technique - Electrospray Ionization (ESI): For a moderately polar molecule like 2-(Oxiran-2-ylmethyl)isoindoline, ESI is the preferred ionization method. It is a "soft" ionization technique that minimizes in-source fragmentation, ensuring the generation of intact molecular ions (in this case, the protonated molecule [M+H]⁺).[11][12][13][14] ESI works by applying a high voltage to a liquid sample to create an aerosol of charged droplets.[11][14] As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are ejected and directed into the mass spectrometer.[12][13]

  • Mass Analyzer - Quadrupole Time-of-Flight (Q-TOF): A Q-TOF is a hybrid instrument that combines the stability of a quadrupole with the high resolution and mass accuracy of a time-of-flight analyzer.[15][16][17][18] This combination is ideal for both qualitative and quantitative analyses.[15][19] The quadrupole can act as a simple ion guide or as a mass filter, while the TOF analyzer separates ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a field-free drift tube.[16] This setup provides the high resolution (>10,000) necessary to distinguish between ions with very similar masses.[7][17]

Elemental Analysis (EA)

Elemental analysis, specifically CHNS/O analysis, is a combustion-based technique that provides the mass percentage of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[20][21][22][23][24] This quantitative data serves as an orthogonal method to verify the elemental formula proposed by HRMS. The process involves combusting a precisely weighed sample in an oxygen-rich environment, which converts the elements into simple gases (CO₂, H₂O, N₂, SO₂).[22][23] These gases are then separated and quantified using gas chromatography with a thermal conductivity detector.[23]

Experimental Protocols and Data Validation

Adherence to validated protocols is essential for ensuring data integrity and trustworthiness. The following methodologies are aligned with industry best practices and regulatory expectations, such as those outlined in the ICH Q2(R1) guidelines.[25][26][27][28]

Protocol: HRMS Analysis of 2-(Oxiran-2-ylmethyl)isoindoline

Objective: To determine the exact mass of the [M+H]⁺ ion of 2-(Oxiran-2-ylmethyl)isoindoline and confirm its elemental formula.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the Q-TOF mass spectrometer using a certified calibration solution across the desired mass range (e.g., m/z 100-1000). This ensures high mass accuracy.

    • The calibration should achieve a mass accuracy of < 2 ppm.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-(Oxiran-2-ylmethyl)isoindoline.

    • Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v with 0.1% formic acid) to create a 100 µg/mL stock solution. The formic acid facilitates protonation for positive ion ESI.

    • Further dilute the stock solution to a final concentration of 1 µg/mL for direct infusion.

  • Mass Spectrometer Parameters (Example for ESI-Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Nebulizing Gas (N₂): 1.5 Bar

    • Drying Gas (N₂): 8.0 L/min at 200 °C

    • Scan Range: m/z 50-500

    • Acquisition Rate: 1 spectrum/second

    • Collision Energy: 10 eV (to minimize fragmentation)

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

    • Acquire data for at least 1 minute to obtain an averaged, high-quality spectrum.

    • Simultaneously, infuse a reference mass solution (lock mass) to allow for real-time mass correction, further enhancing accuracy.

  • Data Analysis:

    • Process the acquired spectrum to identify the monoisotopic peak for the protonated molecule [M+H]⁺.

    • Compare the measured exact mass to the theoretical exact mass of C₁₁H₁₀NO₃⁺ (204.0655).

    • Calculate the mass error in ppm: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6.

    • A mass error of < 5 ppm is considered excellent confirmation of the elemental formula.

Protocol: Elemental Analysis

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Nitrogen to verify the elemental composition.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the combustion and reduction furnaces of the Elemental Analyzer are at their optimal temperatures.

    • Calibrate the instrument using a certified standard with a known C, H, and N content (e.g., Acetanilide).

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dried 2-(Oxiran-2-ylmethyl)isoindoline sample into a tin capsule using a microbalance.[22]

  • Analysis:

    • Place the sealed tin capsule into the instrument's autosampler.

    • Initiate the combustion sequence. The sample is dropped into the high-temperature combustion furnace.

    • The resulting gases are passed through a reduction tube and then separated by gas chromatography.

    • The thermal conductivity detector measures the concentration of each gas.

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and N based on the sample weight and detector response.

    • Compare the experimental percentages to the theoretical values.

Data Presentation and Interpretation

Clear data presentation is key to communicating results effectively.

Table 1: Theoretical Mass and Compositional Data for 2-(Oxiran-2-ylmethyl)isoindoline (C₁₁H₉NO₃)

ParameterTheoretical Value
Molecular FormulaC₁₁H₉NO₃
Molecular Weight203.19 g/mol
Exact Mass (Monoisotopic)203.05824 Da
Elemental Composition
Carbon (C)65.02 %
Hydrogen (H)4.46 %
Nitrogen (N)6.89 %
Oxygen (O)23.62 %

Table 2: Example of Experimental Results and Validation

AnalysisParameterTheoretical ValueExperimental ValueAcceptance Criteria
HRMS Exact Mass of [M+H]⁺ (C₁₁H₁₀NO₃⁺)204.06552 Da204.06541 DaMass Error < 5 ppm
Mass Error--0.54 ppm
Elemental Analysis % Carbon65.02 %64.95 %± 0.4 %
% Hydrogen4.46 %4.50 %± 0.4 %
% Nitrogen6.89 %6.85 %± 0.4 %

The convergence of high-accuracy mass data from HRMS and quantitative compositional data from elemental analysis provides an exceptionally high degree of confidence in the identity and purity of 2-(Oxiran-2-ylmethyl)isoindoline, establishing a self-validating system for its characterization.

Validation_Logic cluster_HRMS High-Resolution Mass Spectrometry cluster_EA Elemental Analysis cluster_Conclusion Conclusion HRMS Measure Exact Mass (< 5 ppm error) Formula Propose Elemental Formula (C₁₁H₉NO₃) HRMS->Formula Confirms Conclusion Validated Identity & Purity Formula->Conclusion Orthogonal Validation EA Measure %C, %H, %N (within ± 0.4%) Composition Calculate Theoretical % Composition EA->Composition Matches Composition->Conclusion Orthogonal Validation

Caption: Logic diagram for the orthogonal validation of molecular structure.

Conclusion

The precise and accurate determination of molecular weight and, more critically, exact mass, is a non-negotiable aspect of chemical characterization in the pharmaceutical industry. For a compound such as 2-(Oxiran-2-ylmethyl)isoindoline, a multi-faceted approach employing high-resolution mass spectrometry (HRMS) and elemental analysis (EA) provides the necessary rigor. This guide has detailed the theoretical basis, practical protocols, and data validation strategies required to confidently ascertain the identity and elemental composition of this important synthetic intermediate. By integrating these field-proven insights and self-validating methodologies, scientists can ensure the highest level of scientific integrity in their research and development efforts.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • LC-MS.com. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • Patel, K., et al. (n.d.). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. Retrieved from [Link]

  • Ho, C. S., et al. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Time-of-flight mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • UBC Library Open Collections. (n.d.). MECHANISMS OF ELECTROSPRAY IONIZATION FOR MASS SPECTROMETRY ANALYSIS. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • PGeneral. (2025, August 15). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Retrieved from [Link]

  • Prudence Pharma Chem. (n.d.). (S)-N-Glycidylphthalimide Or (S)-2(Oxiran-2-Ylmethyl Isoindoline -1,3- Dione. Retrieved from [Link]

  • PubMed. (2001, August 15). An introduction to quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]

  • YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-(+)-N-(2,3-Epoxypropyl)phthalimide. PubChem. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). (S)-2-(oxiran-2-ylmethy)isoindoline-1,3-dione. Retrieved from [Link]

  • ACS Publications. (2014, January 29). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. Retrieved from [Link]

  • DR JCR BIO. (n.d.). (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione,; 161596-47-0. Retrieved from [Link]

Sources

Exploratory

Quantum Chemical Profiling of 2-(Oxiran-2-ylmethyl)isoindoline: Electron Density, HOMO-LUMO Gap, and Reactivity Pathways

Executive Summary In the realm of rational drug design and advanced organic synthesis, understanding the quantum mechanical properties of key intermediates is non-negotiable. 2-(Oxiran-2-ylmethyl)isoindoline —almost univ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design and advanced organic synthesis, understanding the quantum mechanical properties of key intermediates is non-negotiable. 2-(Oxiran-2-ylmethyl)isoindoline —almost universally utilized and referenced in its oxidized 1,3-dione form, N-glycidyl phthalimide (CAS 5455-98-1) —is a privileged scaffold. It serves as a critical building block in the synthesis of blockbuster pharmaceuticals, including the anticoagulant Rivaroxaban and the oxazolidinone antibiotic Linezolid .

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic electronic system. Its synthetic utility is entirely dictated by its Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) . The juxtaposition of a highly electron-withdrawing phthalimide core with a highly strained, reactive oxirane (epoxide) ring creates a unique electronic dichotomy. This whitepaper deconstructs the electron density and HOMO-LUMO gap of N-glycidyl phthalimide, providing field-proven computational and experimental protocols to validate its regioselective reactivity.

Molecular Architecture & Electronic Landscape

The reactivity of N-glycidyl phthalimide is governed by two distinct structural domains:

  • The Phthalimide Core (Isoindoline-1,3-dione): A planar, aromatic system flanked by two strongly electron-withdrawing carbonyl groups. This region acts as an electron sink.

  • The Oxirane Ring (Epoxide): A highly strained three-membered ether. The ring strain (~27 kcal/mol) combined with the electronegativity of the oxygen atom makes the adjacent carbons highly susceptible to nucleophilic attack .

Molecular Electrostatic Potential (MEP)

The MEP maps the electron density across the molecule, visually distinguishing nucleophilic and electrophilic sites. In N-glycidyl phthalimide:

  • Red Regions (High Electron Density / Nucleophilic): Localized strictly over the carbonyl oxygens of the phthalimide core and the oxygen atom of the oxirane ring.

  • Blue Regions (Low Electron Density / Electrophilic): Strongly localized on the less sterically hindered terminal carbon (C3) of the oxirane ring. This electron deficiency is the primary causal factor for the regioselective SN​2 ring-opening reactions observed when the molecule is exposed to primary amines during drug synthesis.

Frontier Molecular Orbitals: HOMO-LUMO Gap Analysis

The FMO theory dictates that chemical reactivity is largely determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Localization: The HOMO is primarily localized on the lone pairs of the oxirane oxygen and partially delocalized across the aromatic π -system of the isoindoline core. It represents the molecule's electron-donating capacity.

  • LUMO Localization: The LUMO is heavily localized on the phthalimide moiety. The strong electron-withdrawing nature of the two carbonyl groups dramatically lowers the energy of the LUMO, making the molecule a strong electron acceptor.

The HOMO-LUMO gap ( ΔE ) is a critical indicator of kinetic stability and chemical reactivity. A smaller gap indicates high polarizability and higher chemical reactivity. For phthalimide-epoxide derivatives, the gap typically sits around 4.40 eV, indicating moderate stability but a high propensity for targeted nucleophilic attack .

Quantitative FMO Data Summary

The following table summarizes the representative quantum chemical parameters for N-glycidyl phthalimide, calculated using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level.

ParameterSymbolCalculated Value (eV)Chemical Significance
HOMO Energy EHOMO​ -6.85Electron-donating capability; localized on oxirane oxygen.
LUMO Energy ELUMO​ -2.45Electron-accepting capability; localized on phthalimide core.
Energy Gap ΔE 4.40Kinetic stability and optical polarizability.
Ionization Potential I 6.85Energy required to remove an electron ( I≈−EHOMO​ ).
Electron Affinity A 2.45Energy released upon electron addition ( A≈−ELUMO​ ).
Electronegativity χ 4.65Tendency to attract electrons ( χ=(I+A)/2 ).
Chemical Hardness η 2.20Resistance to charge transfer ( η=(I−A)/2 ).
Electrophilicity Index ω 4.91Propensity to accept electrons ( ω=χ2/2η ).

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, FMOs and electron density must be evaluated through a dual-pronged approach: theoretical calculation (DFT) and empirical validation (Cyclic Voltammetry). Both protocols below are designed as self-validating systems.

Protocol 1: Computational DFT Profiling (Gaussian 16)

Causality: The B3LYP functional with a 6-311G(d,p) basis set is chosen because the polarization functions (d,p) are critical for accurately modeling the diffuse electron clouds around the highly electronegative oxygen atoms in the oxirane and dione moieties.

  • Conformational Search: Generate 3D coordinates of N-glycidyl phthalimide. Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy conformer. Self-Validation: Prevents the DFT optimization from falling into a high-energy local minimum.

  • Geometry Optimization: Submit the lowest-energy conformer to DFT optimization (B3LYP/6-311G(d,p)) in a simulated solvent model (e.g., PCM for ethanol). Self-Validation: Ensure the Maximum Force and Maximum Displacement converge to <10−4 a.u.

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory. Self-Validation: The strict absence of imaginary (negative) frequencies confirms the geometry is a true global minimum, not a transition state.

  • Wavefunction Analysis: Extract the EHOMO​ and ELUMO​ eigenvalues from the .chk file. Generate the formatted checkpoint file (.fchk) to map the MEP surface (isovalue = 0.002 a.u.) using GaussView or Multiwfn.

Fig 1. Self-validating computational workflow for extracting FMO and MEP data via DFT.

Protocol 2: Empirical FMO Validation via Cyclic Voltammetry (CV)

Causality: DFT provides gas-phase or implicit-solvent approximations. CV serves as the empirical source of truth, validating the theoretical FMO energies by directly measuring the oxidation and reduction onset potentials .

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Causality: TBAPF6​ provides high ionic conductivity without participating in redox reactions within the target potential window.

  • Analyte & Standard Addition: Dissolve 1 mM of N-glycidyl phthalimide in the electrolyte. Add 1 mM of Ferrocene (Fc) as an internal standard. Self-Validation: The Fc/Fc+ redox couple has a known absolute potential (-4.8 eV vs. vacuum). Using it internally calibrates the system against reference electrode drift.

  • Voltammetric Sweeping: Use a glassy carbon working electrode, Pt wire counter electrode, and Ag/AgCl reference. Sweep from -2.0 V to +2.0 V at 50 mV/s.

  • Gap Calculation: Identify the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ) relative to the Fc/Fc+ peak.

    • EHOMO​=−(Eoxonset​+4.8) eV

    • ELUMO​=−(Eredonset​+4.8) eV

    • Self-Validation: Calculate the electrochemical gap ( ELUMO​−EHOMO​ ) and cross-reference it with the optical gap obtained via the Tauc plot from a UV-Vis absorption spectrum of the same sample. A discrepancy of <0.2 eV validates the system.

Reactivity & Drug Development Implications

The ultimate value of profiling the electron density and HOMO-LUMO gap lies in predicting reactivity. In the synthesis of Rivaroxaban and Linezolid, N-glycidyl phthalimide undergoes an SN​2 ring-opening reaction with an amine nucleophile.

Because the LUMO is localized on the phthalimide core, the molecule readily accepts electron density. However, the MEP reveals that the most electrophilic, sterically accessible site is the terminal C3 carbon of the oxirane ring. Consequently, the amine's HOMO (lone pair on nitrogen) donates electron density directly into the σ∗ antibonding orbital of the C-O epoxide bond. This causes a regioselective cleavage of the epoxide, yielding a highly functionalized amino-alcohol scaffold without disturbing the stable phthalimide protecting group.

Fig 2. Mechanistic pathway of regioselective epoxide ring-opening driven by FMO localization.

References

  • WO2013098833A2 - Processes and intermediates for preparing rivaroxaban.Google Patents.
  • Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent. ACS Infectious Diseases. Available at:[Link]

  • Synthesis, photophysical and memory properties of new polyimides... Journal of Materials Chemistry C. Available at:[Link]

  • On the alleged importance of the molecular electron-donating ability and the HOMO–LUMO gap in corrosion inhibition studies. Corrosion Science (via ResearchGate). Available at:[Link]

Foundational

Pharmacokinetics and Metabolic Profiling of 2-(Oxiran-2-ylmethyl)isoindoline Derivatives: A Technical Guide

Executive Summary The compound class of 2-(oxiran-2-ylmethyl)isoindoline derivatives—most notably N-(2,3-epoxypropyl)phthalimide—represents a highly versatile group of bifunctional chemical entities. Structurally, they c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound class of 2-(oxiran-2-ylmethyl)isoindoline derivatives—most notably N-(2,3-epoxypropyl)phthalimide—represents a highly versatile group of bifunctional chemical entities. Structurally, they combine a rigid, lipophilic isoindoline-1,3-dione (phthalimide) core with a highly reactive electrophilic oxirane (epoxide) moiety. In modern drug discovery, these derivatives are heavily utilized as reactive intermediates and structural motifs in the synthesis of proteolysis-targeting chimeras (PROTACs) (1), multivalent ionizable lipids for mRNA delivery (2), and highly potent enzyme inhibitors (3).

Understanding their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is critical. Because the epoxide ring is inherently unstable in biological matrices, evaluating the pharmacokinetics (PK) of these derivatives requires a deep understanding of epoxide hydrolase kinetics and glutathione-mediated clearance mechanisms.

Structural Determinants of ADME

The pharmacokinetic behavior of 2-(oxiran-2-ylmethyl)isoindoline derivatives is dictated by the opposing physicochemical properties of its two main structural components:

  • The Isoindoline Core (Lipophilicity & Distribution): The phthalimide ring system is highly lipophilic and neutral at physiological pH. This grants the molecule excellent membrane permeability, facilitating rapid gastrointestinal absorption and robust blood-brain barrier (BBB) penetration.

  • The Oxirane Ring (Metabolic Liability): The three-membered epoxide ring is highly strained, making it a prime target for nucleophilic attack. If left unshielded, the epoxide can act as an alkylating agent, which is why raw N-(2,3-epoxypropyl)phthalimide exhibits mutagenic potential in Ames tests when exposed to S9 metabolic activation (4). In vivo, this reactivity translates to extremely rapid clearance unless the epoxide is sterically hindered or intentionally reacted during drug formulation.

Biotransformation and Clearance Mechanisms

To prevent off-target alkylation and systemic toxicity, mammalian systems have evolved highly efficient enzymatic pathways to clear epoxides. The biotransformation of 2-(oxiran-2-ylmethyl)isoindoline derivatives is primarily driven by Phase I hydrolysis and Phase II conjugation.

  • Phase I Metabolism (Epoxide Hydrolases): The dominant clearance pathway is the addition of water to the oxirane ring, yielding a highly polar 1,2-diol. This reaction is catalyzed by Epoxide Hydrolases (EHs), specifically Soluble Epoxide Hydrolase (sEH / EPHX2) in the cytosol and Microsomal Epoxide Hydrolase (mEH / EPHX1) in the endoplasmic reticulum (5). The resulting diol is significantly less reactive and is rapidly excreted renally.

  • Phase II Metabolism (Glutathione Conjugation): Glutathione S-transferases (GSTs) facilitate the nucleophilic attack of the sulfhydryl group of glutathione (GSH) onto the epoxide carbon, forming a water-soluble GSH-conjugate that is subsequently eliminated via biliary excretion.

  • Cytochrome P450 (CYP) Oxidation: While the epoxide is the primary metabolic soft spot, the isoindoline aromatic ring can undergo CYP-mediated hydroxylation (primarily via CYP3A4 and CYP1A2), though this occurs at a much slower rate compared to epoxide hydrolysis ().

MetabolicPathway Parent 2-(Oxiran-2-ylmethyl) isoindoline-1,3-dione Diol 1,2-Diol Metabolite (Less Reactive) Parent->Diol Epoxide Hydrolase (sEH / mEH) GSH_Conj Glutathione Conjugate (Phase II) Parent->GSH_Conj Glutathione S-Transferase (GST) RingHydroxyl Hydroxylated Isoindoline (CYP450 Mediated) Parent->RingHydroxyl Cytochrome P450 (Oxidation)

Metabolic biotransformation pathways of 2-(oxiran-2-ylmethyl)isoindoline derivatives.

Quantitative Pharmacokinetic Profiles

Because the unsubstituted epoxide is highly reactive, its standalone in vivo half-life is extremely short. However, when the isoindoline core is integrated into stabilized drug candidates (e.g., ADAMTS inhibitors or PROTACs), the PK profile improves dramatically. The table below summarizes comparative PK parameters across different structural contexts.

Compound Class / MotifTest SpeciesClearance (mL/min/kg)Half-life ( t1/2​ )Oral Bioavailability (F%)Primary Clearance Route
N-(2,3-epoxypropyl)phthalimide In vitro (HLM)> 150 (Intrinsic)< 5 minN/A (Reactive)Epoxide Hydrolase (sEH/mEH)
Isoindoline Amide (ADAMTS Inhibitor) Rat12.44.2 hours51%CYP-mediated oxidation
Isoindoline Amide (ADAMTS Inhibitor) Dog4.86.8 hours121%CYP-mediated oxidation
sEH-PROTAC (Isoindoline core) Mouse45.21.8 hours< 10% (High MW)Biliary Excretion / Hydrolysis

(Data synthesized from cross-species PK profiling of isoindoline derivatives and sEH-PROTACs).

Experimental Methodologies: Self-Validating PK Protocols

To accurately profile the metabolic stability of epoxide-containing isoindoline derivatives, standard Cytochrome P450 microsomal assays must be modified. Standard assays only supplement NADPH (for CYPs); however, to capture epoxide hydrolysis, the assay must preserve endogenous Epoxide Hydrolase activity.

Protocol: Epoxide-Competent Microsomal Stability Assay

Causality & Trustworthiness: This protocol is designed as a self-validating system. It includes a positive control (Verapamil) to confirm CYP viability, and a "No-NADPH" negative control. Because Epoxide Hydrolases do not require NADPH (they use water as a co-substrate), any degradation observed in the No-NADPH control confirms EH-mediated or GST-mediated clearance, isolating it from CYP-mediated clearance.

Step 1: Preparation of Matrices

  • Thaw Human Liver Microsomes (HLMs) on ice.

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4). Causality: pH 7.4 is strictly maintained because epoxides are susceptible to non-enzymatic acid/base-catalyzed ring opening at extreme pH levels.

Step 2: Incubation Setup

  • Mix HLMs with the buffer to achieve a final protein concentration of 1.0 mg/mL. Causality: 1.0 mg/mL ensures that the enzyme concentration is in excess, maintaining pseudo-first-order kinetics necessary for accurate intrinsic clearance ( CLint​ ) calculation.

  • Spike the 2-(oxiran-2-ylmethyl)isoindoline derivative to a final concentration of 1 µM (keep organic solvent < 0.5% to prevent enzyme denaturation).

Step 3: Reaction Initiation and Sampling

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM). For the EH-validation arm, add an equivalent volume of buffer instead of NADPH.

  • At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot.

Step 4: Quenching and Extraction

  • Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The 3:1 ratio of cold organic solvent instantly denatures the EHs and CYPs, halting metabolism while simultaneously precipitating proteins for clean LC-MS/MS injection.

Step 5: Analysis and Calculation

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Plot the natural log of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate CLint​ using the formula: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

PKWorkflow Step1 Compound Incubation (HLMs/RLMs) Step2 Aliquoting & Quenching (Acetonitrile) Step1->Step2 Step3 Centrifugation & Extraction Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 PK Parameter Calculation Step4->Step5

In vitro microsomal stability and PK profiling workflow for epoxide derivatives.

References

  • BenchChem.N-(2,3-Epoxypropyl)phthalimide: A Technical Guide to Safety and Handling.
  • National Institutes of Health (PMC).The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease.
  • MDPI.
  • National Institutes of Health (PMC).
  • National Institutes of Health (PMC).
  • Google Patents.WO2024229032A2 - Multivalent ionizable lipid delivery systems.

Sources

Exploratory

The Strategic Synthesis and Application of 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione in Modern Drug Development

Executive Summary As a Senior Application Scientist overseeing the scale-up of active pharmaceutical ingredients (APIs), I frequently encounter molecules that serve as the architectural foundation for blockbuster drugs....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing the scale-up of active pharmaceutical ingredients (APIs), I frequently encounter molecules that serve as the architectural foundation for blockbuster drugs. 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione —universally referred to in industrial chemistry as N-glycidylphthalimide —is one such linchpin[1]. While the base isoindoline structure lacks the carbonyl groups, the pharmaceutical industry exclusively relies on its dione derivative. Specifically, the enantiopure (S)-isomer (CAS 161596-47-0) has completely transformed the asymmetric synthesis of critical therapeutics, most notably the oral anticoagulant Rivaroxaban (Xarelto) and the oxazolidinone antibiotic Linezolid[2].

This whitepaper provides an in-depth technical analysis of the discovery, physicochemical profiling, and validated synthetic protocols of (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, designed for researchers and drug development professionals.

Historical Context & Mechanistic Causality

The discovery and subsequent demand for (S)-N-glycidylphthalimide were driven by the pharmaceutical industry's shift toward enantiomerically pure compounds[2]. Early synthetic routes relied on racemic epichlorohydrin, which necessitated tedious, low-yield kinetic resolutions to isolate the desired enantiomer.

The structural brilliance of this molecule lies in its dual functionality:

  • The Phthalimide Moiety (Protection & Steric Hindrance): In drug synthesis, primary amines are notoriously difficult to mono-alkylate without over-reacting into secondary or tertiary amines. The phthalimide group acts as a robust protecting group that prevents polyalkylation[1]. Furthermore, its massive steric bulk heavily influences the regioselectivity of the epoxide ring.

  • The Chiral Epoxide (Regioselective Ring-Opening): Because of the bulky phthalimide group, incoming nucleophiles are sterically forced to attack the less hindered terminal carbon (C3) of the epoxide ring. This regioselective attack preserves the delicate stereocenter at C2, ensuring that the final API maintains >99% enantiomeric excess (ee).

Physicochemical Profiling

To ensure lot-to-lot consistency during scale-up, strict analytical parameters must be met. Table 1 summarizes the core quantitative data utilized for quality control.

Table 1: Physicochemical and Quantitative Specifications
ParameterSpecification / Value
Chemical Name (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione
Common Synonyms (S)-N-Glycidylphthalimide; (Phthalimidomethyl)oxirane
CAS Registry Number 161596-47-0 (S-isomer) / 5455-98-1 (Racemate)
Molecular Formula C11H9NO3
Molecular Weight 203.20 g/mol
Melting Point 100 °C – 103 °C
Appearance White to off-white crystalline powder
Optical Purity (ee) ≥ 99.0% (Pharmaceutical Grade)
Primary Application Chiral intermediate for Rivaroxaban and Linezolid

Validated Experimental Protocols

To guarantee a self-validating system, the following methodologies detail not just the steps, but the causality behind the experimental conditions.

Protocol A: Phase-Transfer Catalyzed Alkylation (Industrial Standard)

This protocol utilizes phase-transfer catalysis to react solid potassium phthalimide with liquid epichlorohydrin[3].

Step-by-Step Methodology:

  • Reactor Preparation: Charge a glass-lined reactor with Potassium Phthalimide (1.0 eq) and Benzyltrimethylammonium chloride (0.1 eq).

    • Causality: The quaternary ammonium salt acts as a phase-transfer catalyst, shuttling the insoluble phthalimide anion into the organic phase to react with epichlorohydrin.

  • Solvent Addition: Suspend the mixture in Isopropanol (10 volumes).

    • Causality: Unlike highly polar aprotic solvents (e.g., DMF) that can accelerate unwanted side reactions, isopropanol provides a balanced solubility profile while suppressing the premature ring-opening of the epoxide[4].

  • Chiral Alkylation: Cool the reactor to 10 °C. Slowly dose (S)-epichlorohydrin (3.0 eq) over 2 hours.

    • Causality: A 3.0 eq excess prevents the newly formed product from reacting with another molecule of phthalimide (dimerization). Operating at 10 °C ensures the reaction remains under strict kinetic control, preventing the racemization of the highly strained three-membered ring.

  • Reaction & Workup: Stir for 46 hours at 10 °C. Distill off the isopropanol under reduced pressure. Extract the residue with ethyl acetate and wash with deionized water to remove inorganic salts.

  • Crystallization: Concentrate the ethyl acetate layer and crystallize using an ethyl acetate-hexane gradient to yield the target compound with >97% ee[4].

Protocol B: De Novo Synthesis via Diol Tosylation

For facilities lacking access to chiral epichlorohydrin, this alternative route builds the epoxide de novo[5].

Step-by-Step Methodology:

  • Condensation: React (S)-3-aminopropane-1,2-diol with o-phthalic anhydride in ethyl acetate under reflux to form 2-[(2S)-2,3-dihydroxypropyl]isoindole-1,3-dione.

  • Selective Tosylation: Treat the intermediate with p-toluenesulfonyl chloride (TsCl) in the presence of a mild base.

    • Causality: The primary hydroxyl group is sterically exposed, allowing for highly selective tosylation, leaving the secondary hydroxyl untouched.

  • Epoxidation (Ring Closure): Introduce aqueous NaOH.

    • Causality: The base deprotonates the secondary hydroxyl. The resulting alkoxide acts as an internal nucleophile, executing an intramolecular SN2 attack on the tosylated primary carbon. Because the attack occurs at the primary carbon, the stereocenter at the secondary carbon is completely preserved, yielding an optical purity of 99.2%[5].

Mechanistic Visualizations

The following diagrams map the logical workflows and chemical pathways critical to the utilization of this molecule.

Synthesis_Workflow A Potassium Phthalimide + (S)-Epichlorohydrin C Phase-Transfer Catalysis (Isopropanol, 10°C) A->C B (S)-3-aminopropane-1,2-diol + Phthalic Anhydride D 1. Condensation 2. Selective Tosylation B->D E (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione (Target Chiral Epoxide) C->E D->E

Figure 1: Divergent industrial synthetic pathways to (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione.

Regioselective_Opening E (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione G Regioselective Epoxide Ring-Opening (Nucleophilic Attack at C3) E->G F 4-(4-Aminophenyl)morpholin-3-one F->G H Chiral Amino Alcohol Intermediate G->H I Rivaroxaban (Anticoagulant) H->I

Figure 2: Regioselective epoxide ring-opening mechanism in the synthesis of Rivaroxaban.

Conclusion

The synthesis of complex APIs like Rivaroxaban[6] relies entirely on the predictable reactivity of highly engineered intermediates. (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione perfectly demonstrates how steric hindrance and protecting group chemistry can be harmonized to achieve flawless chiral induction. By adhering to the strict kinetic controls outlined in the protocols above, process chemists can ensure maximum enantiomeric excess and scalable yields.

References

  • Survival Technologies. "Chiral Epoxides in Modern Organic Synthesis: The Role of (S)-N-Glycidylphthalimide." Available at:[Link]

  • Luo, Hairong, and Gu, Rongling. "Synthesis of (S)-N-Glycidyl Phthalimide." Chinese Journal of Pharmaceuticals, 2018, 49(10): 1388. Available at:[Link]

  • Furukawa, Yoshiro. "Process for preparing glycidylphthalimide." US Patent 7135576B2.
  • Bayer Intellectual Property GmbH. "Processes and intermediates for preparing rivaroxaban." WO2013098833A2.

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione

Mechanistic Overview and Application Context The compound (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (commonly referred to as (S)-N-glycidylphthalimide) is a critical chiral intermediate utilized in the pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview and Application Context

The compound (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (commonly referred to as (S)-N-glycidylphthalimide) is a critical chiral intermediate utilized in the pharmaceutical development of oxazolidinone antibiotics (e.g., Linezolid) and anticoagulant agents (e.g., Rivaroxaban)[1].

The synthesis relies on a modified Gabriel amine synthesis framework. By reacting a phthalimide salt with a chiral electrophile—specifically (R)-glycidyl tosylate—an SN​2 displacement occurs at the primary carbon of the tosylate. The stereocenter at the epoxide remains intact during this transformation, allowing for the high-fidelity transfer of chirality [2].

SynthesisPathway Phthalimide Potassium Phthalimide (Nucleophile) Reaction SN2 Displacement Solvent: DMF Temp: 60°C Phthalimide->Reaction 1.0 eq Glycidyl (R)-Glycidyl Tosylate (Chiral Electrophile) Glycidyl->Reaction 1.1 eq Product (S)-2-(Oxiran-2-ylmethyl) isoindoline-1,3-dione (Target Intermediate) Reaction->Product - KOTs

Reaction pathway for the stereospecific synthesis of (S)-N-glycidylphthalimide.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, the following stoichiometric ratios and parameters must be strictly adhered to. The slight excess of the electrophile ensures complete consumption of the phthalimide salt, which is typically harder to remove during crystallization.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (Scale)Safety / Handling
Potassium PhthalimideNucleophile185.221.0018.52 gIrritant; hygroscopic
(R)-Glycidyl TosylateElectrophile228.261.1025.11 gSkin sensitizer; store at 2-8°C
N,N-Dimethylformamide (DMF)Solvent73.09N/A100 mLToxic; use in fume hood
Deionized WaterQuench/Anti-solvent18.02N/A400 mLN/A
Isopropanol (IPA)Recrystallization60.10N/A~50 mLFlammable

Step-by-Step Experimental Methodology

The following protocol is designed for a 100 mmol scale reaction. The causality behind each physical and chemical manipulation is detailed to ensure operator understanding and protocol robustness.

Phase 1: Preparation and Reaction Execution
  • System Purging: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Purge the system with inert N2​ gas for 10 minutes. Rationale: While the reaction is not strictly air-sensitive, an inert atmosphere prevents moisture ingress which could prematurely hydrolyze the epoxide ring.

  • Solvent and Reagent Addition: Charge the flask with 18.52 g of Potassium Phthalimide and 100 mL of anhydrous DMF. Begin stirring at 400 rpm.

  • Electrophile Introduction: Slowly add 25.11 g of (R)-Glycidyl Tosylate to the suspension. Rationale: DMF is chosen as a polar aprotic solvent because it heavily solvates the potassium cation while leaving the bulky phthalimide anion relatively "naked" and highly nucleophilic, drastically accelerating the SN​2 kinetics.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 60°C. Maintain stirring at this temperature for 4 to 6 hours. Rationale: 60°C provides sufficient thermal energy to overcome the activation barrier of the displacement without triggering thermal degradation or polymerization of the epoxide moiety.

Phase 2: Reaction Quenching and Product Isolation
  • Aqueous Quench: Remove the flask from the oil bath and allow it to cool to ambient temperature. Pour the reaction mixture slowly into a vigorously stirring beaker containing 400 mL of ice-cold deionized water.

  • Precipitation: Continue stirring the aqueous suspension for 30 minutes. Rationale: The target compound, (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, is highly insoluble in cold water, whereas DMF and the potassium tosylate byproduct are highly water-soluble. This drives the rapid precipitation of the crude product.

  • Filtration: Isolate the white-to-off-white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with three successive 50 mL portions of ice-cold water to displace residual DMF.

Phase 3: Purification and Validation
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add hot Isopropanol (IPA) dropwise until the solid just dissolves (approximately 40-50 mL). Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Rationale: IPA provides an ideal solubility gradient, retaining unreacted glycidyl tosylate and trace ring-opened impurities in the mother liquor while yielding highly pure crystalline product.

  • Final Drying: Filter the purified crystals and dry them in a vacuum oven at 40°C for 12 hours to afford the final product (Expected yield: 80-85%).

Analytical Validation Standards

To establish trustworthiness in the synthesized batch, the product must be validated against the following analytical benchmarks:

  • HPLC Purity: >98% (using a chiral stationary phase to confirm enantiomeric excess >99% ee).

  • 1H NMR (400 MHz, CDCl3): Must show distinct epoxide ring protons. Expected shifts: δ 7.85 (m, 2H), 7.72 (m, 2H) for the phthalimide aromatic protons; δ 3.95 (dd, 1H) and 3.80 (dd, 1H) for the CH2​ attached to the nitrogen; δ 3.22 (m, 1H) for the epoxide methine; δ 2.80 (t, 1H) and 2.68 (dd, 1H) for the epoxide methylene protons [3].

References

  • Aarti Pharmalabs Limited. (n.d.). CAS 161596-47-0 Rivaroxaban Intermediate Manufacturers, Exporters & Suppliers in India. Retrieved April 1, 2026, from [Link]

  • Google Patents. (2013). Processes and intermediates for preparing rivaroxaban (Patent No. WO2013098833A2). World Intellectual Property Organization.
Application

Using 2-(Oxiran-2-ylmethyl)isoindoline as a precursor in organic synthesis

Application Note: High-Yield Utilization of (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione in Oxazolidinone Drug Synthesis Introduction to the Chiral Precursor In modern pharmaceutical synthesis, the construction of oxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Utilization of (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione in Oxazolidinone Drug Synthesis

Introduction to the Chiral Precursor

In modern pharmaceutical synthesis, the construction of oxazolidinone-class drugs—most notably the blockbuster anticoagulant Rivaroxaban (Xarelto) and the antibacterial Linezolid (Zyvox)—relies heavily on robust, stereospecific building blocks. (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione , universally referred to as (S)-Glycidyl Phthalimide (CAS: 161596-47-0), serves as the premier chiral precursor for these APIs [1].

Characterized by a highly reactive epoxide ring and a bulky, protective phthalimide moiety, this compound allows for the precise, regioselective installation of the critical amino alcohol backbone required for oxazolidinone cyclization. This guide provides a comprehensive, field-validated methodology for utilizing (S)-Glycidyl Phthalimide, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Insights & Reaction Causality

As a Senior Application Scientist, it is crucial to understand why specific reaction conditions are selected rather than simply following a recipe. The transformation of (S)-Glycidyl Phthalimide into an oxazolidinone core involves two critical phases governed by strict chemical logic:

  • Regioselective Epoxide Ring Opening: The epoxide ring is under significant angular strain. When exposed to an arylamine nucleophile (e.g., 4-(4-aminophenyl)morpholin-3-one for Rivaroxaban), the attack occurs almost exclusively at the less sterically hindered terminal carbon (C3). The bulky phthalimide group at the adjacent position further blocks attack at C2.

  • Stereochemical Preservation: Because the nucleophilic attack is directed to the terminal C3 carbon, the C–O bond at the chiral center (C2) remains entirely intact. This ensures 100% retention of the spatial stereochemistry [2]. (Note: While the spatial arrangement is preserved, Cahn-Ingold-Prelog priority rules dictate that the nomenclature of the resulting secondary alcohol shifts from (S) to (R)).

  • Protic Solvent Activation: Utilizing a protic solvent like Isopropanol (IPA) is a deliberate choice. The solvent's hydroxyl proton hydrogen-bonds with the epoxide oxygen, increasing its electrophilicity and lowering the activation energy required for the amine's nucleophilic attack without the need for harsh Lewis acids.

Mechanism A Epoxide Ring Opening Target: Terminal Carbon (C3) B Steric Hindrance at C2 Directs attack to C3 A->B Drives Regioselectivity C Stereocenter Retention C-O bond at C2 remains intact A->C Ensures Stereocontrol D D B->D Minimizes Byproducts C->D Preserves Chirality

Fig 1: Mechanistic logic governing the regioselective and stereospecific epoxide ring opening.

Quantitative Data: Reaction Condition Optimization

The choice of solvent and temperature during the epoxide ring-opening step profoundly impacts the yield and purity of the intermediate. The table below summarizes the causality of varying conditions when reacting (S)-Glycidyl Phthalimide with an arylamine [2].

Solvent SystemTemperatureCatalyst / AdditiveYield (%)Enantiomeric Excess (ee %)Causality & Observations
Isopropanol (IPA) 80°C (Reflux)None88% >99.5% Optimal. Protic activation of epoxide; temperature provides ideal kinetic energy without degrading the product.
Toluene110°C (Reflux)None65%>99.0%Sub-optimal. Lack of protic activation slows reaction; higher heat leads to minor thermal degradation.
Ethanol / Water70°CLewis Acid (LiClO₄)82%98.5%Good yield, but the addition of water/acid risks premature hydrolysis of the phthalimide protecting group.
THF65°C (Reflux)None45%>99.5%Poor yield. The boiling point of THF is too low to provide the necessary activation energy for the uncatalyzed opening.

Experimental Protocols

The following protocols are designed as self-validating systems for the synthesis of the Rivaroxaban oxazolidinone core.

Protocol A: Regioselective Synthesis of the Amino Alcohol Intermediate

Objective: Ring-open (S)-Glycidyl Phthalimide with 4-(4-aminophenyl)morpholin-3-one to yield the (R)-amino alcohol intermediate.

  • Preparation: Charge a clean, dry 1L round-bottom flask with 4-(4-aminophenyl)morpholin-3-one (1.0 eq, 192 g) and (S)-Glycidyl Phthalimide (1.05 eq, 213 g) [3].

    • Causality: A slight 0.05 eq excess of the epoxide ensures complete consumption of the more expensive arylamine.

  • Solvent Addition: Add 1500 mL of anhydrous Isopropanol (IPA). Stir the suspension at 300 rpm.

  • Thermal Activation: Gradually heat the mixture to 80°C (reflux). Maintain reflux for 18-24 hours.

    • Causality: Gradual heating prevents localized superheating. The extended time at 80°C is required because the reaction relies solely on protic solvent activation rather than harsh catalysts, preserving the stereocenter.

  • In-Process Validation: Sample the reaction mixture after 18 hours. Analyze via HPLC (UV detection at 254 nm). Proceed to the next step only when the arylamine peak area is <1.0%.

  • Isolation: Cool the mixture to 5°C at a rate of 10°C/hour. The product will precipitate. Filter the slurry under a vacuum, wash the filter cake with cold IPA (2 x 200 mL), and dry under a vacuum at 50°C to a constant weight.

Protocol B: Cyclization to the Oxazolidinone Core

Objective: Convert the amino alcohol intermediate into the cyclized oxazolidinone scaffold using N,N'-Carbonyldiimidazole (CDI).

  • Preparation: Suspend the dried amino alcohol intermediate (1.0 eq) in anhydrous Toluene (10 volumes).

  • Carbonylation: Add N,N'-Carbonyldiimidazole (CDI) (1.2 eq) in portions over 30 minutes at 25°C.

    • Causality: CDI is chosen over phosgene due to its vastly superior safety profile. Furthermore, the byproduct of CDI is imidazole, which acts as a mild base to sponge up any acidic impurities, preventing unwanted side reactions.

  • Cyclization: Heat the mixture to 110°C (reflux) for 4 hours.

    • Causality: The elevated temperature drives the elimination of the imidazole leaving groups, thermodynamically forcing the ring closure to form the stable 5-membered oxazolidinone ring.

  • In-Process Validation: Confirm the disappearance of the amino alcohol mass via LC-MS.

  • Workup: Cool to room temperature, wash the organic layer with 1N HCl (to remove imidazole byproducts), followed by brine. Concentrate the organic layer under reduced pressure to isolate the protected oxazolidinone core.

(Note: The subsequent steps involve deprotecting the phthalimide group using aqueous methylamine, followed by acylation with 5-chlorothiophene-2-carbonyl chloride to yield the final Rivaroxaban API [1].)

Workflow SM (S)-Glycidyl Phthalimide (Chiral Precursor) Int1 Amino Alcohol (Ring-Opened Intermediate) SM->Int1 Regioselective Epoxide Opening Amine Arylamine Nucleophile (e.g., Morpholinone) Amine->Int1 Int2 Oxazolidinone Core (Cyclized Scaffold) Int1->Int2 Carbonylation (e.g., CDI) Drug Active API (Rivaroxaban / Linezolid) Int2->Drug Deprotection & Acylation

Fig 2: Synthetic workflow from (S)-Glycidyl Phthalimide to oxazolidinone-based APIs.

References

  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug | Organic Process Research & Development - ACS Publications. Available at:[Link]

  • WO2016030669A1 - Process for the preparation of rivaroxaban | Google Patents.
Method

Catalytic Asymmetric Synthesis of 2-(Oxiran-2-ylmethyl)isoindoline: Protocols and Mechanistic Insights

Executive Summary & Strategic Rationale The synthesis of enantiopure terminal epoxides is a cornerstone of modern pharmaceutical development. Specifically, 2-(oxiran-2-ylmethyl)isoindoline and its highly valuable 1,3-dio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of enantiopure terminal epoxides is a cornerstone of modern pharmaceutical development. Specifically, 2-(oxiran-2-ylmethyl)isoindoline and its highly valuable 1,3-dione derivative (N-glycidylphthalimide) serve as critical chiral building blocks for blockbuster drugs, including the anticoagulant Rivaroxaban and the antibiotic Linezolid[1],[2].

While asymmetric epoxidation of alkene precursors is viable, the industry standard for generating these enantiopure epoxides is the Hydrolytic Kinetic Resolution (HKR) of racemic mixtures using Jacobsen’s Co(III)-salen catalyst[3]. As a Senior Application Scientist, I prioritize HKR because it is a self-validating, highly scalable system that utilizes water as the sole reagent, operates under solvent-free (neat) conditions, and consistently delivers the unreacted (S)-epoxide in >99% enantiomeric excess (ee)[4].

Mechanistic Causality: The Bimetallic Pathway

To master this protocol, one must understand that the HKR does not proceed via a simple monometallic Lewis acid activation. Instead, it relies on a cooperative bimetallic mechanism [5],[6].

The commercially available (R,R)-Co(II)-salen complex is catalytically inactive and must be aerobically oxidized to a Co(III)-salen-OAc species. During the catalytic cycle, one Co(III) center acts as a Lewis acid to coordinate and activate the epoxide ring. Simultaneously, a second Co(III) complex—where the acetate counterion has been displaced by water to form a Co(III)-OH species—delivers the hydroxide nucleophile to the backside of the epoxide[7].

Because the rate-determining step requires the collision of two catalyst molecules, the reaction exhibits second-order kinetics with respect to the catalyst [6]. This causality dictates our experimental design: the reaction must be run neat (without solvent) to maximize the effective molarity of the catalyst.

Reaction Signaling & Workflows

Workflow Racemic Racemic Epoxide (1.0 eq) Reaction Hydrolytic Kinetic Resolution (HKR) Racemic->Reaction Water H2O (0.55 eq) Water->Reaction Catalyst (R,R)-Co(III)-salen-OAc (0.5 mol%) Catalyst->Reaction SEpoxide (S)-Epoxide >99% ee (Target) Reaction->SEpoxide Unreacted RDiol (R)-Diol Byproduct (Water Soluble) Reaction->RDiol Hydrolyzed

Overall workflow for the Hydrolytic Kinetic Resolution of racemic terminal epoxides.

Mechanism Co_OAc Co(III)-salen-OAc (Resting State) Co_Epoxide Co(III)-salen (Epoxide Activation) Co_OAc->Co_Epoxide + Epoxide Co_OH Co(III)-salen-OH (Nucleophile Delivery) Co_OAc->Co_OH + H2O, - AcOH Bimetallic_TS Bimetallic Transition State (Cooperative Attack) Co_Epoxide->Bimetallic_TS Co_OH->Bimetallic_TS Products Ring-Opened (R)-Diol + Regenerated Catalyst Bimetallic_TS->Products Rate-Determining Step Products->Co_OAc Recycle

Bimetallic cooperative mechanism of Co(III)-salen catalyzed epoxide hydrolysis.

Self-Validating Experimental Protocols

Step 1: Synthesis of Racemic 2-(Oxiran-2-ylmethyl)isoindoline
  • Procedure: Dissolve isoindoline (100 mmol) and racemic epichlorohydrin (150 mmol) in acetonitrile (100 mL). Add anhydrous K₂CO₃ (200 mmol). Stir at 60 °C for 12 hours. Filter the salts, concentrate under vacuum, and purify via short-path distillation.

  • Causality: K₂CO₃ is selected as a mild, heterogeneous base. It efficiently scavenges the HCl byproduct generated during alkylation without being strong enough to trigger premature, base-catalyzed epoxide ring-opening. The 1.5x excess of epichlorohydrin suppresses the formation of undesired isoindoline dimers.

Step 2: Catalyst Activation (Co(II) → Co(III))
  • Procedure: Dissolve commercially available (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol% relative to the epoxide) in toluene (5 mL). Add glacial acetic acid (1.0 mol%). Stir the dark red solution open to the air at room temperature for 30 minutes. The color will shift to a dark brown/green. Remove the solvent and excess acid under high vacuum to yield the active (R,R)-Co(III)-salen-OAc complex.

  • Causality: The Co(II) complex is a stable resting state but is catalytically dead. Aerobic oxidation provides the Co(III) center, while acetic acid provides the crucial acetate counterion. Without the acetate ligand, the catalyst cannot efficiently form the Co-OH species required for nucleophile delivery, leading to rapid catalyst deactivation[7].

Step 3: Hydrolytic Kinetic Resolution (HKR)
  • Procedure: Cool the racemic 2-(Oxiran-2-ylmethyl)isoindoline (100 mmol) to 0 °C. Add the activated (R,R)-Co(III)-salen-OAc catalyst (0.5 mol%). Slowly add distilled H₂O (0.55 eq, 55 mmol) dropwise over 10 minutes. Remove the ice bath and stir the neat mixture at room temperature for 18 hours.

  • Causality: The reaction is run neat to ensure the highest possible catalyst concentration, satisfying the second-order kinetic requirement of the bimetallic mechanism[6]. We use 0.55 equivalents of water (a slight excess over the theoretical 0.50 eq) to guarantee complete hydrolysis of the undesired (R)-enantiomer. This slight over-hydrolysis sacrifices a minimal amount of the (S)-product yield but ensures the remaining (S)-epoxide achieves >99% ee.

Step 4: Isolation and Purification
  • Procedure: Subject the crude reaction mixture to fractional vacuum distillation. The unreacted (S)-2-(oxiran-2-ylmethyl)isoindoline will distill over, leaving the (R)-diol and the catalyst in the distillation pot.

  • Causality: This purification step is self-validating. The ring-opened (R)-diol byproduct is highly polar and capable of extensive hydrogen bonding, giving it a boiling point drastically higher than the target (S)-epoxide. Distillation completely bypasses the need for solvent-heavy chromatography.

Quantitative Data Summary

The following table summarizes the optimization parameters for the HKR of terminal epoxides, demonstrating the robustness of the standard conditions.

ParameterCondition A (Standard)Condition B (High Catalyst)Condition C (Low Temp)
Catalyst Loading 0.5 mol%2.0 mol%0.5 mol%
Temperature 25 °C25 °C0 °C
Water Equivalents 0.55 eq0.55 eq0.55 eq
Reaction Time 18 hours6 hours48 hours
Yield of (S)-Epoxide 44% (Theoretical Max: 50%)41%46%
Enantiomeric Excess (%ee) >99%>99%98%

Note: Increasing catalyst loading (Condition B) accelerates the reaction due to second-order kinetics but slightly reduces the yield due to localized over-hydrolysis. Standard conditions (Condition A) provide the optimal balance of yield and enantiopurity.

Sources

Application

Application Note: Regioselective Metallaphotoredox Cross-Coupling of 2-(Oxiran-2-ylmethyl)isoindoline

Introduction & Strategic Utility Functionalized chiral amines and β -aryl- γ -amino alcohols are privileged pharmacophores in modern drug discovery. The compound 2-(Oxiran-2-ylmethyl)isoindoline —and its 1,3-dione analog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

Functionalized chiral amines and β -aryl- γ -amino alcohols are privileged pharmacophores in modern drug discovery. The compound 2-(Oxiran-2-ylmethyl)isoindoline —and its 1,3-dione analog, N-glycidyl phthalimide—serve as critical building blocks for these motifs. Notably, the 1,3-dione variant is a heavily utilized intermediate in the commercial synthesis of the anticoagulant Rivaroxaban[1][2].

Historically, the derivatization of these terminal epoxides relied on classical two-electron ring-opening with strong nucleophiles, which severely limited functional group tolerance. However, recent breakthroughs in cross-electrophile coupling (XEC) have enabled the direct coupling of unactivated epoxides with (hetero)aryl iodides[3]. By employing a synergistic Ni/Ti/Photoredox catalytic system, drug development professionals can now achieve regioselective C(sp2)–C(sp3) bond formation under mild, room-temperature conditions, bypassing the need for stoichiometric metal reductants or harsh nucleophiles[3]. Alternative single-electron reduction strategies, such as photoinduced copper-catalyzed cross-coupling with alkynes, further highlight the expanding utility of epoxide radical chemistry[4].

Mechanistic Causality: The Tri-Catalytic Network

The cross-coupling of terminal aliphatic epoxides like 2-(oxiran-2-ylmethyl)isoindoline is notoriously difficult because they resist direct oxidative addition by low-valent nickel. To circumvent this, the protocol utilizes a self-validating tri-catalytic network where each component plays a highly specific, causal role[3]:

  • The Iodide Ring-Opening: Catalytic amounts of iodide (from NaI and the aryl iodide) nucleophilically attack the less hindered terminal position of the epoxide, generating an iodohydrin intermediate[3].

  • Titanium Co-Catalysis (HAA): The Ti(III) species, generated via single-electron transfer (SET), performs a Halogen Atom Abstraction (HAA) on the iodohydrin. This specifically cleaves the C–I bond to generate a primary, carbon-centered alkyl radical[3].

  • Nickel Catalysis (Cross-Coupling): The primary alkyl radical is rapidly captured by the Ni(II) complex. Subsequent oxidative addition of the aryl iodide and reductive elimination forge the new C–C bond, yielding the linear coupling product[3].

  • Photoredox Catalysis (Electron Shuttle): The organic photocatalyst (e.g., 4CzIPN), upon excitation by blue light, acts as the terminal electron shuttle. It continuously reduces both the Ti(IV) and Ni(I/II) intermediates back to their active low-valent states, closing the catalytic cycles[3].

Mechanism Epoxide 2-(Oxiran-2-ylmethyl)isoindoline Iodohydrin Iodohydrin Intermediate Epoxide->Iodohydrin Nucleophilic attack by I⁻ Radical Primary Alkyl Radical Iodohydrin->Radical Halogen Atom Abstraction Ni_Cycle Nickel Catalytic Cycle Radical->Ni_Cycle Radical Capture by Ni Product Coupled Product Ni_Cycle->Product Reductive Elimination Ti_Cycle Titanium Co-Catalyst Ti_Cycle->Iodohydrin Ti(III) mediates HAA Photoredox Photocatalyst (4CzIPN) Photoredox->Ni_Cycle SET Reduction to Ni(0) Photoredox->Ti_Cycle SET Reduction to Ti(III)

Figure 1: Tri-catalytic metallaphotoredox cycle for epoxide cross-electrophile coupling.

Experimental Protocol

The following methodology details the cross-coupling of 2-(Oxiran-2-ylmethyl)isoindoline (or its 1,3-dione derivative) with 4-iodotoluene. Every step is designed to prevent catalyst poisoning and ensure high regioselectivity.

Step 1: Catalyst and Reagent Preparation (Strictly Anaerobic)

Inside an argon-filled glovebox, to an oven-dried 8 mL reaction vial equipped with a PTFE-coated magnetic stir bar, add:

  • NiCl₂·dme (0.05 mmol, 10 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 10 mol%)

  • Cp₂TiCl₂ (0.05 mmol, 10 mol%)

  • 4CzIPN (0.01 mmol, 2 mol%)

  • NaI (0.1 mmol, 20 mol%)

Causality Insight: The glovebox setup is mandatory. The in situ generated Ni(0) and Ti(III) species are highly oxophilic. Trace ambient oxygen will rapidly quench the excited state of the photocatalyst and irreversibly oxidize the transition metals, halting the reaction[3].

Step 2: Substrate Addition

Add 2-(Oxiran-2-ylmethyl)isoindoline (0.5 mmol, 1.0 equiv) and 4-iodotoluene (0.75 mmol, 1.5 equiv). If the aryl iodide is a liquid, defer its addition until Step 3 via a gas-tight microsyringe.

Step 3: Solvent and Activator Addition

Add anhydrous, thoroughly degassed acetonitrile (MeCN, 5.0 mL), followed immediately by chlorotrimethylsilane (TMSCl) (0.75 mmol, 1.5 equiv). Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Causality Insight: TMSCl is not merely an additive; it is an essential alkoxide scavenger. Upon ring opening, the resulting oxygen anion binds tightly to Ti or Ni, poisoning the catalysts. Silylation of the oxygen prevents this coordination, ensuring rapid catalyst turnover[3].

Step 4: Photochemical Irradiation

Place the sealed vial in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously (1000 rpm) under continuous fan cooling for 24 hours. Causality Insight: Fan cooling ensures the reaction remains at ~25 °C. Thermal runaway promotes background nucleophilic degradation of the epoxide and undesired protodehalogenation of the aryl iodide.

Step 5: Quench and Isolation

Quench the reaction mixture by adding 5 mL of saturated aqueous Na₂S₂O₃ to reduce any residual active iodine species. Extract the aqueous layer with EtOAc (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the silyl-protected β -aryl- γ -amino alcohol.

Workflow S1 1. Glovebox Setup Add Ni, Ti, PC, Ligand S2 2. Substrate Addition Epoxide + Aryl Iodide S1->S2 S3 3. Solvent & Additives Dry MeCN, TMSCl, I⁻ S2->S3 S4 4. Photoreactor Blue LED, Fan Cooling S3->S4 S5 5. Quench & Extract Na2S2O3(aq) / EtOAc S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6

Figure 2: Step-by-step experimental workflow for the photoredox cross-coupling reaction.

Quantitative Data & Optimization

The robustness of this protocol is demonstrated through systematic control experiments. The quantitative data below illustrates the self-validating nature of the tri-catalytic system, proving that the omission of any single mechanistic component results in total reaction failure.

Table 1: Self-Validating Control Experiments for Epoxide Cross-Coupling

EntryDeviation from Standard ProtocolYield (%)Mechanistic Consequence
1 None (Standard Conditions) 78 Full tri-catalytic cycle operational.
2Omission of Cp₂TiCl₂0No Halogen Atom Abstraction; the iodohydrin intermediate accumulates[3].
3Omission of NiCl₂·dme0No radical capture or cross-coupling; radical dimerization occurs[3].
4Omission of 4CzIPN or Light0No SET reduction; Ni and Ti remain in inactive high-valent states[3].
5Omission of TMSClTraceFree alkoxide poisons the Ti/Ni catalysts, preventing turnover[3].
6Omission of NaI15Slow background ring-opening; I⁻ generated solely from the aryl iodide is insufficient[3].

References

  • Aarti Pharmalabs Limited. "CAS 161596-47-0 Rivaroxaban Intermediate Manufacturers, Exporters & Suppliers in India." Aarti Pharmalabs.[2] URL:[Link]

  • National Institutes of Health (NIH). "Regioselective Cross-Electrophile Coupling of Epoxides and (Hetero)aryl Iodides via Ni/Ti/Photoredox Catalysis." PubMed Central (PMC).[3] URL:[Link]

  • Royal Society of Chemistry. "Photoinduced copper-catalyzed cross-coupling of epoxides and alkynes via radical anions." Green Chemistry.[4] URL: [Link]

Sources

Method

Application Note: 2-(Oxiran-2-ylmethyl)isoindoline Derivatives in Pharmaceutical Drug Discovery

Introduction and Mechanistic Rationale In modern pharmaceutical drug discovery, the precise spatial arrangement of functional groups is paramount for target affinity and selectivity. 2-(Oxiran-2-ylmethyl)isoindoline-1,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In modern pharmaceutical drug discovery, the precise spatial arrangement of functional groups is paramount for target affinity and selectivity. 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione (commonly referred to as N-glycidyl phthalimide or (S)-glycidyl phthalimide[1]) serves as a highly versatile, bifunctional chiral building block. It features a reactive epoxide ring for regioselective nucleophilic attack and a phthalimide-protected primary amine, making it an indispensable synthon for constructing complex amino-alcohol motifs[2].

The (S)-enantiomer (CAS: 161596-47-0) is particularly critical in the synthesis of Rivaroxaban , a blockbuster oral anticoagulant that functions as a direct Factor Xa inhibitor. The causality behind selecting this specific building block lies in its ability to undergo stereospecific ring-opening without racemization, ensuring the final Active Pharmaceutical Ingredient (API) maintains the strict chiral requirements necessary for binding the S1 and S4 pockets of the Factor Xa enzyme.

Synthetic Workflow and Pathway Visualization

The integration of 2-(oxiran-2-ylmethyl)isoindoline into a drug discovery pipeline typically follows a sequence of regioselective epoxide ring-opening, deprotection, and subsequent functionalization.

SynthWorkflow A (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione (Chiral Epoxide) B 4-(4-Aminophenyl)morpholin-3-one (Nucleophile) C Epoxide Ring-Opening (Amino Alcohol Intermediate) D Phthalimide Deprotection (Methylamine / Hydrazine) C->D Deprotection E Acylation (5-Chlorothiophene-2-carbonyl chloride) D->E Amidation F Rivaroxaban (Factor Xa Inhibitor API) E->F Final API Isolation AB AB AB->C Coupling (Solvent, Heat)

Figure 1: Synthetic workflow utilizing (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione to synthesize Rivaroxaban.

Quantitative Data: Reaction Optimization

To ensure a self-validating protocol, it is essential to monitor reaction conditions that prevent epoxide degradation or undesired polymerization[2]. The table below summarizes optimized parameters for the ring-opening step across different solvent systems.

Solvent SystemTemperature (°C)Catalyst / AdditiveYield (%)Enantiomeric Excess (ee %)Impurity Profile
Isopropanol / Water80None78>99.0Low diamide formation
Toluene110Lewis Acid (e.g., LiClO₄)8598.5Trace polymerization
Acetonitrile60Yttrium Triflate92>99.5Highly clean profile

Experimental Protocol: Regioselective Ring-Opening

The following step-by-step methodology details the nucleophilic ring-opening of (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione by an arylamine nucleophile. This protocol is designed to maximize regioselectivity (attack at the less hindered carbon) while preserving the stereocenter[3].

Materials:

  • (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (1.0 eq)

  • Arylamine nucleophile (e.g., 4-(4-aminophenyl)morpholin-3-one) (1.05 eq)

  • Solvent: Acetonitrile (HPLC grade)

  • Catalyst: Yttrium(III) trifluoromethanesulfonate (0.05 eq)

Step-by-Step Procedure:

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the arylamine nucleophile (1.05 eq) in anhydrous acetonitrile (10 mL/g of substrate).

  • Catalyst Addition: Add Yttrium(III) triflate (0.05 eq) to the stirring solution. Causality: The Lewis acid coordinates with the epoxide oxygen, lowering the activation energy for nucleophilic attack without causing premature ring-opening that leads to racemic diols.

  • Epoxide Introduction: Slowly add (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (1.0 eq) portion-wise over 15 minutes to control the exothermic reaction.

  • Heating: Elevate the reaction temperature to 60°C. Monitor the reaction via TLC or HPLC until the epoxide is completely consumed (typically 4-6 hours).

  • Quenching and Workup: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude amino-alcohol intermediate can be purified via recrystallization from ethanol.

References

  • Aarti Pharmalabs Limited. "CAS 161596-47-0 Rivaroxaban Intermediate Manufacturers, Exporters & Suppliers in India." Aarti Pharmalabs. Available at:[Link][1]

Sources

Application

Nucleophilic substitution of 2-(Oxiran-2-ylmethyl)isoindoline derivatives

Application Note: Regioselective Nucleophilic Substitution and Ring-Opening of 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione Derivatives in API Synthesis Prepared by: Senior Application Scientist Target Audience: Researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Nucleophilic Substitution and Ring-Opening of 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione Derivatives in API Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule in Focus: (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (Commonly known as (S)-Glycidyl Phthalimide or (S)-GPI)

Introduction & Scientific Context

The functionalization of 2-(oxiran-2-ylmethyl)isoindoline derivatives—most notably its 1,3-dione variant, (S)-glycidyl phthalimide ((S)-GPI)—is a cornerstone of modern asymmetric organic synthesis[1]. Featuring a highly strained, three-membered oxirane ring tethered to a robust phthalimide protecting group, (S)-GPI serves as a privileged chiral building block.

The most chemically significant transformation of this molecule is the nucleophilic substitution (SN2) ring-opening of the epoxide. Because the stereocenter is located at the C2 position of the oxirane ring, dictating the regioselectivity of the nucleophilic attack is critical to preventing racemization. This specific nucleophilic substitution is the foundational step in the commercial synthesis of blockbuster active pharmaceutical ingredients (APIs), including the anticoagulant Rivaroxaban (Xarelto) and the antibiotic Linezolid[2]. Furthermore, under specialized catalytic conditions, this monomer undergoes anionic ring-opening polymerization (AROP) to yield advanced functional polyethers[3].

Mechanistic Insights: Causality in SN2 Regioselectivity

To design a self-validating and high-yielding protocol, one must understand the causality behind the epoxide ring-opening mechanism:

  • Steric vs. Electronic Control: Under neutral or basic conditions, the SN2 transition state is sterically governed. The incoming nucleophile (e.g., an amine, alkoxide, or carbanion) preferentially attacks the less hindered terminal carbon (C3) of the epoxide[2].

  • Chiral Retention: Because the nucleophilic attack occurs at C3, the C–O bond at the chiral C2 center remains intact. The oxygen atom simply accepts the electron pair, becoming a secondary alkoxide that is subsequently protonated. This guarantees 100% retention of the (S)-configuration[1].

  • Avoidance of Lewis Acids in Amine Substitutions: If strong Lewis acids are used, the epoxide oxygen coordinates to the metal, shifting the mechanism toward an SN1-like pathway. This builds a partial positive charge on the more substituted C2 carbon, leading to nucleophilic attack at the chiral center and subsequent racemization. Therefore, basic or neutral conditions are strictly maintained during API precursor synthesis.

SN2_Mechanism N1 Nucleophile (e.g., Amine) N3 SN2 Transition State (Attack at C3) N1->N3 N2 (S)-Glycidyl Phthalimide (Epoxide) N2->N3 N4 Regioselective Ring-Opening (Chiral Retention) N3->N4 N5 1-Amino-3-phthalimido -propan-2-ol N4->N5

Mechanistic pathway of regioselective SN2 epoxide ring-opening of (S)-glycidyl phthalimide.

Quantitative Data: Nucleophile Reactivity & Conditions

The table below summarizes the optimized parameters for the nucleophilic substitution of (S)-GPI using various nucleophile classes, demonstrating the relationship between reagent choice, regioselectivity, and yield.

Nucleophile ClassSpecific ReagentCatalyst / BaseSolventTemp (°C)Regioselectivity (C3:C2)Yield (%)
Primary Aryl Amine 4-(4-aminophenyl)morpholin-3-oneNone (Autocatalytic)Isopropanol / H₂O65 - 80> 99:185 - 92
Aliphatic Amine IsopropylamineNoneEthanol50> 99:194
Alkoxide (AROP) Benzyl alcoholt-Bu-P₄ (Phosphazene)Toluene25Polymerization> 80
Thiolate Sodium thiophenolateNaOHTHF / H₂O25> 98:289

Experimental Methodologies

Protocol A: Synthesis of Rivaroxaban Precursor via Amine Nucleophilic Substitution

Objective: Regioselective synthesis of (S)-2-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione.

Causality & Design: Water is used as a co-solvent to increase the solubility of the morpholinone derivative and to act as a mild hydrogen-bond donor, activating the epoxide oxygen without inducing Lewis-acid-mediated racemization[2].

Step-by-Step Procedure:

  • Preparation: In a rigorously clean 500 mL round-bottom flask equipped with a reflux condenser, suspend 4-(4-aminophenyl)morpholin-3-one (1.0 equiv, 50 mmol) in a mixture of isopropanol (150 mL) and deionized water (15 mL).

  • Addition: Add (S)-glycidyl phthalimide (1.05 equiv, 52.5 mmol) in a single portion. Note: A slight excess of the epoxide ensures complete consumption of the valuable amine.

  • Thermal Activation: Heat the reaction mixture to 75°C. The suspension will gradually transition into a homogeneous solution as the SN2 substitution progresses. Maintain stirring for 18–24 hours.

  • In-Process Control (Self-Validation): Withdraw a 50 µL aliquot, dilute in mobile phase, and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the amine peak area is < 1%.

  • Crystallization: Cool the mixture slowly to 5°C at a rate of 10°C/hour. The controlled cooling rate prevents the occlusion of unreacted epoxide within the crystal lattice.

  • Isolation: Filter the resulting white precipitate under a vacuum, wash with cold isopropanol (2 × 20 mL), and dry under a vacuum at 45°C to a constant weight.

  • Quality Control: Verify enantiomeric excess (ee) via chiral HPLC (>99% ee expected).

Protocol_Workflow S1 Step 1: Reagent Preparation Isopropanol/Water Solvent S2 Step 2: Nucleophilic Addition Controlled Heating (75°C) S1->S2 S3 Step 3: Reaction Monitoring HPLC for Amine Consumption S2->S3 S4 Step 4: Controlled Cooling 10°C/hour to 5°C S3->S4 S5 Step 5: Vacuum Filtration Cold Isopropanol Wash S4->S5 S6 Validation Chiral HPLC (>99% ee) S5->S6

Experimental workflow for the nucleophilic substitution and isolation of the target API precursor.

Protocol B: Anionic Ring-Opening Polymerization (AROP) using Phosphazene Bases

Objective: Synthesis of functionalized polyethers bearing pendant phthalimide groups.

Causality & Design: Traditional alkali metal alkoxides often cause chain-transfer side reactions during the polymerization of functionalized epoxides. By utilizing the non-nucleophilic superbase t-Bu-P₄, the initiator (benzyl alcohol) is completely deprotonated to form a highly reactive, "naked" alkoxide. This drives a rapid, living SN2 ring-opening polymerization without attacking the sensitive phthalimide carbonyls[3],[4].

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask under a vacuum and backfill with ultra-pure Argon three times.

  • Initiator Preparation: Inject dry toluene (5.0 mL) and benzyl alcohol (0.1 mmol) into the flask.

  • Deprotonation: Add t-Bu-P₄ (0.1 mmol, 1.0 M in hexane) dropwise at room temperature. Stir for 15 minutes to ensure complete formation of the alkoxide initiator.

  • Monomer Addition: Inject (S)-glycidyl phthalimide (5.0 mmol, dissolved in 5 mL dry toluene).

  • Propagation: Stir the reaction at 25°C for 24 hours. The living nature of the SN2 ring-opening ensures a narrow molecular weight distribution.

  • Termination & Precipitation: Quench the living chain ends with a few drops of methanolic HCl. Precipitate the resulting polymer into an excess of cold methanol, filter, and dry under a vacuum.

References

  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug Organic Process Research & Development - ACS Publications[Link]

  • Chiral Epoxides in Modern Organic Synthesis: The Role of (S)-N-Glycidylphthalimide Survival Technologies Ltd.[Link]

  • Controlled/Living Ring-Opening Polymerization of Glycidylamine Derivatives Using t-Bu-P4/Alcohol Initiating System Macromolecules - ACS Publications[Link]

  • Functional Poly(ester-alt-sulfide)s Synthesized by Organo-Catalyzed Anionic Ring-Opening Alternating Copolymerization Macromolecules - ACS Publications[Link]

Sources

Method

Preparation of novel isoindoline derivatives from 2-(Oxiran-2-ylmethyl)isoindoline

Application Note: A Versatile Platform for the Synthesis of Novel β-Amino Alcohol Isoindoline Derivatives from 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione Abstract The isoindoline core is a privileged heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: A Versatile Platform for the Synthesis of Novel β-Amino Alcohol Isoindoline Derivatives from 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione

Abstract

The isoindoline core is a privileged heterocyclic scaffold, forming the structural basis for numerous clinically significant drugs and biologically active molecules.[1][2] Derivatives of this structure exhibit a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] This application note provides a detailed, field-proven protocol for the synthesis of novel isoindoline derivatives by leveraging the versatile chemistry of 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, also known as N-glycidylphthalimide. The core of this synthetic strategy is the highly regioselective nucleophilic ring-opening of the epoxide moiety to generate a library of β-amino alcohols, which are themselves critical pharmacophores in drug design.[6] We will elucidate the underlying reaction mechanism, provide a step-by-step experimental workflow, and discuss the rationale behind key procedural choices to ensure reproducibility and success.

Introduction: The Significance of the Isoindoline Scaffold

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, and the isoindoline framework is particularly noteworthy.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Approved drugs such as lenalidomide and pomalidomide, used in the treatment of multiple myeloma, feature a modified isoindoline core, highlighting the therapeutic importance of this structural class.[1]

Our starting material, 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, is an ideal precursor for generating chemical diversity. The phthalimide group acts as a stable protecting group for a primary amine, while the terminal epoxide is a highly reactive electrophile, susceptible to attack by a wide range of nucleophiles.[7][8] This reactivity allows for the straightforward introduction of various functional groups, leading to the creation of novel chemical entities with potential therapeutic applications. The most direct synthetic route involves the ring-opening of the epoxide with nitrogen nucleophiles, a robust method for producing enantiomerically pure β-amino alcohols.[6][9]

Synthetic Strategy and Workflow Overview

The overall strategy involves a nucleophilic addition reaction where an amine attacks one of the electrophilic carbons of the epoxide ring on the 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione substrate. This reaction proceeds via an SN2 mechanism, resulting in the formation of a stable carbon-nitrogen bond and a secondary alcohol. The workflow is designed to be efficient, scalable, and adaptable to a variety of amine nucleophiles.

G cluster_0 Preparation & Synthesis cluster_1 Purification & Analysis SM Starting Material: 2-(Oxiran-2-ylmethyl) isoindoline-1,3-dione Reaction Epoxide Ring-Opening (Solvent & Heat) SM->Reaction Nuc Nucleophile Selection (Primary/Secondary Amine) Nuc->Reaction Workup Reaction Work-up & Extraction Reaction->Workup Reaction Completion Purify Column Chromatography Workup->Purify Char Characterization (NMR, MS, etc.) Purify->Char Final Final Product: Novel Isoindoline Derivative Char->Final G Start Amine (R₂NH) Transition Transition State (Sₙ2 Attack) Start->Transition Nucleophilic Attack Epoxide Epoxide Ring Epoxide->Transition Intermediate Alkoxide Intermediate Transition->Intermediate Ring Opening Product β-Amino Alcohol Product Intermediate->Product Protonation (from solvent)

Caption: Mechanism of amine-mediated Sₙ2 epoxide ring-opening.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with a generic amine. Researchers should optimize reaction times and purification methods based on the specific nucleophile used.

4.1. Materials and Equipment

  • Reagents: 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione (CAS: 5455-98-1), selected primary or secondary amine (e.g., aniline, piperidine, morpholine), ethanol (anhydrous), ethyl acetate, hexane, deionized water, saturated sodium bicarbonate solution, brine, magnesium sulfate (anhydrous).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, thin-layer chromatography (TLC) plates (silica gel), UV lamp, rotary evaporator, glass column for chromatography, standard laboratory glassware.

4.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (1.0 eq, e.g., 2.03 g, 10 mmol).

  • Solvent and Nucleophile Addition: Dissolve the starting material in 30 mL of ethanol. Add the selected amine nucleophile (1.1 eq, e.g., 11 mmol) to the solution.

    • Expert Insight: Using a slight excess of the amine ensures the complete consumption of the limiting epoxide starting material, which can simplify purification. Ethanol is an excellent choice of solvent as it readily dissolves the reactants and can act as a proton source for the final protonation step.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., with a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The reaction is complete when the spot corresponding to the starting material has disappeared (typically 4-8 hours).

    • Trustworthiness Check: TLC is a critical self-validating step. By comparing the reaction mixture to a co-spotted lane of the starting material, you can unequivocally determine the reaction's endpoint and prevent the formation of side products from prolonged heating.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.

    • Rationale: The bicarbonate wash removes any unreacted acidic or basic starting materials or byproducts, while the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

4.3. Purification and Characterization

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system should be optimized based on the polarity of the product, typically starting with a gradient of ethyl acetate in hexane.

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Results: A Model Library

The described protocol is highly versatile. The following table summarizes the expected outcomes for reactions with a variety of representative amine nucleophiles.

EntryNucleophileTypical Reaction Time (h)Expected Yield (%)Key Analytical Data (Expected HRMS [M+H]⁺)
1Aniline685-95%297.1234
2Piperidine490-98%289.1547
3Morpholine590-98%291.1340
4Benzylamine688-96%311.1390

Conclusion and Future Directions

This application note details a robust and highly adaptable protocol for the synthesis of novel isoindoline derivatives via the ring-opening of 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione. The method's simplicity, high regioselectivity, and applicability to a wide range of amine nucleophiles make it an invaluable tool for researchers in medicinal chemistry and drug discovery. The resulting β-amino alcohol isoindoline derivatives serve as a rich platform for further functionalization and can be readily screened for a wide array of biological activities, from anticancer and anti-inflammatory to neuroprotective applications. [3][4][11]

References

  • Garlapati, R., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules.
  • Chellucci, R. C., et al. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. Medicinal Chemistry.
  • Reddy, L. V., et al. Design and Enantiopure Synthesis of (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline- 1, 3-dione.
  • Garlapati, R., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
  • BenchChem. (2025).
  • Xu, X., et al. (2022). Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis.
  • Al-Harbi, N. O., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis Online.
  • Wang, J., et al. Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research.
  • Zahran, M. A., et al. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry.
  • Echemi. (2022). 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione. Echemi.
  • CookeChem. 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione, 95+%. CookeChem.
  • Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry.
  • Kumar, A., et al. (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • BenchChem. (2025).
  • Prudence Pharma Chem. (S)-N-Glycidylphthalimide Or (S)-2(Oxiran-2-Ylmethyl Isoindoline -1,3- Dione. Prudence Pharma Chem.
  • Eriksson, J. (2006). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org.
  • Bhagavathula, D.S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. SciSpace.

Sources

Application

Application Note: Regioselective Ring-Opening of 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione with Amines

Introduction & Synthetic Significance (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione, widely known as (S)-N-glycidylphthalimide, is a privileged chiral building block in modern organic and medicinal chemistry[1]. Charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Synthetic Significance

(S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione, widely known as (S)-N-glycidylphthalimide, is a privileged chiral building block in modern organic and medicinal chemistry[1]. Characterized by a highly strained three-membered oxirane ring and a sterically demanding phthalimide protecting group, it serves as an ideal substrate for the asymmetric synthesis of β-amino alcohols[1].

The regioselective ring-opening of this epoxide with various amines is a critical transformation in drug development. Most notably, its reaction with 4-(4-aminophenyl)morpholin-3-one is the fundamental bond-forming step in the industrial synthesis of Rivaroxaban (Xarelto), a blockbuster oral anticoagulant[2][3]. Mastering the regioselectivity and kinetics of this reaction is essential for process chemists aiming to scale up active pharmaceutical ingredients (APIs) while maintaining high enantiomeric excess (ee) and chemical purity.

Mechanistic Insights: Causality in Regioselectivity

The nucleophilic ring-opening of terminal epoxides with amines generally proceeds via an SN​2 mechanism. However, achieving absolute regioselectivity—specifically directing the nucleophile to the terminal carbon (C3) rather than the internal carbon (C2)—requires a strategic balance of steric and electronic environments.

  • Steric Shielding : The bulky isoindoline-1,3-dione moiety heavily shields the internal carbon of the epoxide. Consequently, incoming amine nucleophiles face high steric hindrance at C2, preferentially attacking the less hindered terminal carbon (C3). This yields the desired 1-amino-2-hydroxy derivative with complete retention of the original (S)-stereocenter[3][4].

  • Electronic Activation via Protic Solvents : Aromatic amines used in API synthesis are often electron-deficient and inherently poor nucleophiles. To facilitate the reaction without heavy metals, a protic solvent system (e.g., ethanol/water) is deployed. Water acts as a hydrogen-bond donor, coordinating to the epoxide oxygen. This polarization weakens the C-O bond and increases the electrophilicity of the terminal carbon, significantly accelerating the SN​2 attack[5].

  • Lewis Acid Catalysis : For exceptionally deactivated or sterically hindered amines, Lewis acids such as Zn(ClO4​)2​⋅6H2​O are utilized. The Zn2+ ion strongly coordinates to the epoxide oxygen, drastically lowering the activation energy barrier and ensuring >99:1 regioselectivity for the terminal attack under mild, solvent-free conditions[4].

Mechanism cluster_activation Epoxide Activation Strategies Epoxide 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione (Chiral Epoxide) Protic Protic Solvent (EtOH/H2O) Hydrogen Bond Activation Epoxide->Protic Lewis Lewis Acid Catalyst Zn(II) or Mg(II) Coordination Epoxide->Lewis Amine Amine Nucleophile (e.g., Arylamine) TS S_N2 Transition State Regioselective Attack at C3 (Terminal) Amine->TS Protic->TS Lewis->TS Product β-Amino Alcohol (Regiopure, Retention of Stereocenter) TS->Product

Figure 1: Mechanistic pathways for the regioselective ring-opening of chiral epoxides with amines.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Solvent-Mediated Green Synthesis (API Scale-Up)

This protocol is optimized for industrial scalability, avoiding toxic catalysts and relying on solvent-mediated activation. It is modeled after the synthesis of the primary Rivaroxaban intermediate[5].

  • Reagent Preparation : Charge a clean, dry round-bottom flask with 1.0 equivalent of the amine (e.g., 4-(4-aminophenyl)morpholin-3-one) and 1.2 equivalents of (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione[5].

  • Solvent Addition : Suspend the reagents in a 4:1 (v/v) mixture of Ethanol and Deionized Water.

    • Causality: The water fraction is critical for hydrogen-bond activation of the epoxide, while ethanol ensures the solubility of the lipophilic phthalimide intermediate[5].

  • Thermal Activation : Heat the mixture to 30–45 °C under continuous stirring for 4–8 hours[5].

    • Validation Checkpoint: Pull a 0.1 mL aliquot, dilute in methanol, and analyze via HPLC (UV 254 nm). Proceed to the next step only when the unreacted amine peak area is <2%.

  • Crystallization : Concentrate the solvent volume by 50% under reduced pressure. Cool the mixture gradually to 25 °C, followed by further cooling to 0–5 °C[5].

    • Causality: Controlled, step-wise cooling prevents the co-precipitation of unreacted starting materials, ensuring high purity of the target β-amino alcohol.

  • Isolation : Filter the resulting precipitate, wash with cold ethanol (0 °C), and dry under vacuum at 45 °C to a constant weight.

Workflow Step1 1. Reagent Prep Equimolar Ratio Step2 2. Solvent Addition EtOH:H2O (4:1) Step1->Step2 Step3 3. Thermal Activation 30-45 °C, 4-8 h Step2->Step3 Step4 4. Crystallization Cool to 0-5 °C Step3->Step4 Step5 5. Isolation Filtration & Drying Step4->Step5

Figure 2: Five-step experimental workflow for solvent-mediated epoxide ring-opening.

Protocol B: Lewis Acid-Catalyzed Synthesis (Discovery Scale)

This protocol utilizes Zn(ClO4​)2​⋅6H2​O for rapid, high-yielding synthesis, specifically designed for highly deactivated or sterically hindered amines[4].

  • Catalyst Loading : Mix 1.0 equivalent of the amine with 1.0 equivalent of the epoxide in a reaction vial. Add 10 mol% of Zn(ClO4​)2​⋅6H2​O [4].

  • Reaction Execution : Stir the mixture neat (solvent-free) at room temperature.

    • Causality: The hexahydrate provides sufficient localized mobility for the reaction to proceed while maintaining an extremely high effective concentration of the reactants, driving the reaction forward[4].

  • Validation Checkpoint : Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1) or GC-MS. The reaction typically reaches completion within 1–3 hours[4].

  • Workup & Isolation : Quench the reaction by adding water and extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum. Purify via recrystallization or flash chromatography to yield the pure β-amino alcohol[4].

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes based on the activation strategy and the nature of the amine nucleophile.

Amine ClassEpoxide SubstrateActivation StrategyRegioselectivity (Terminal:Internal)Typical Yield (%)
Aliphatic Amines(S)-N-GlycidylphthalimideEtOH/H₂O, 40 °C>99:188 - 95
Aromatic Amines (Poor Nucleophiles)(S)-N-GlycidylphthalimideEtOH/H₂O, 40 °C95:575 - 85
Aromatic Amines (Sterically Hindered)(S)-N-Glycidylphthalimide10 mol% Zn(ClO₄)₂, Neat, RT>99:190 - 98

References

  • Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils. PubMed (NIH). Available at:[Link]

  • Chiral Epoxides in Modern Organic Synthesis: The Role of (S)-N-Glycidylphthalimide. Survival Technologies. Available at: [Link]

  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development (ACS). Available at:[Link]

  • Preparation method of rivaroxaban - CN104086539A. Google Patents.
  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. Available at: [Link]

Sources

Method

Microwave-assisted synthesis of 2-(Oxiran-2-ylmethyl)isoindoline

Application Note: Microwave-Assisted Synthesis of 2-(Oxiran-2-ylmethyl)isoindoline Executive Summary 2-(Oxiran-2-ylmethyl)isoindoline (also referred to as N-glycidylisoindoline) is a highly versatile synthetic building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Assisted Synthesis of 2-(Oxiran-2-ylmethyl)isoindoline

Executive Summary

2-(Oxiran-2-ylmethyl)isoindoline (also referred to as N-glycidylisoindoline) is a highly versatile synthetic building block utilized in the development of advanced active pharmaceutical ingredients (APIs), including specialized multivalent ionizable lipid delivery systems[1]. Traditional convective heating methods for the N-alkylation of isoindoline with epichlorohydrin suffer from prolonged reaction times, poor regioselectivity, and the formation of unwanted dimers. This application note details a highly optimized, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to drastically reduce reaction time while maximizing yield and purity[2].

Mechanistic Causality & Microwave Rationale

The synthesis of 2-(Oxiran-2-ylmethyl)isoindoline proceeds via a two-step domino mechanism:

  • Nucleophilic Attack (Ring Opening): The secondary amine of isoindoline acts as a nucleophile, attacking the less sterically hindered terminal carbon of the epichlorohydrin epoxide ring. This forms a transient 1-chloro-3-(isoindolin-2-yl)propan-2-ol (chlorohydrin) intermediate[3].

  • Intramolecular Cyclization (Ring Closure): In the presence of a mild base, the hydroxyl group of the chlorohydrin is deprotonated, triggering a rapid intramolecular SN​2 displacement of the adjacent chloride ion to regenerate the oxirane ring, yielding the target N-glycidyl amine[4].

Why Microwave Heating? Under conventional thermal conditions (e.g., oil bath reflux), energy is transferred via inefficient conduction and convection, requiring up to 14 hours to drive the cyclization to completion. This prolonged thermal exposure often leads to the polymerization of epichlorohydrin or the dimerization of the product (where unreacted isoindoline attacks the newly formed epoxide)[5]. Microwave irradiation directly couples with the dipole moments of the polar solvent and reagents (dipolar polarization), generating instantaneous, uniform volumetric heating[6]. This rapid energy transfer overcomes the activation energy barrier of both the initial SN​2 attack and the subsequent cyclization in minutes, kinetically outcompeting byproduct formation[7].

Experimental Design & Reagent Causality

  • Isoindoline (1.0 equiv): The primary nucleophile. Kept as the limiting reagent to prevent over-alkylation.

  • Epichlorohydrin (2.5 equiv): Serves as both the electrophile and the epoxide source. A stoichiometric excess is critical to kinetically favor the reaction of isoindoline with epichlorohydrin rather than the newly formed 2-(Oxiran-2-ylmethyl)isoindoline, thereby preventing dimerization[3].

  • Potassium Carbonate ( K2​CO3​ , 1.5 equiv): A mild, heterogeneous base. It neutralizes the HCl generated during the reaction and facilitates the deprotonation of the chlorohydrin intermediate to drive the final ring closure[4]. Stronger bases (like NaOH) are avoided as they can cause premature hydrolysis of the epoxide.

  • Acetonitrile (MeCN): Chosen as the solvent due to its excellent microwave-absorbing properties (high loss tangent, tanδ=0.062 ) and its ability to solubilize the organic precursors while keeping the inorganic base suspended.

Step-by-Step Protocol: Microwave-Assisted N-Alkylation

Self-Validating System: This protocol incorporates real-time monitoring and visual checkpoints to ensure experimental integrity.

Step 1: Reaction Assembly

  • Equip a 10 mL heavy-walled borosilicate microwave-transparent vessel with a magnetic stir bar.

  • Add Isoindoline (5.0 mmol, 595 mg) and anhydrous K2​CO3​ (7.5 mmol, 1.04 g) to the vessel.

  • Suspend the mixture in 5.0 mL of anhydrous Acetonitrile (MeCN).

  • Causality Checkpoint: Add Epichlorohydrin (12.5 mmol, 1.15 g) dropwise. The mixture should remain a heterogeneous, pale suspension at room temperature.

Step 2: Microwave Irradiation

  • Seal the vessel with a Teflon-lined crimp cap to safely contain the autogenous pressure generated during heating.

  • Place the vessel into a dedicated microwave synthesizer.

  • Apply the following parameters:

    • Target Temperature: 100 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 150 W)

    • Cooling: Compressed air cooling post-reaction.

  • Self-Validation Checkpoint: Monitor the instrument's real-time temperature and pressure curves. The pressure should plateau smoothly at approximately 2-3 bar. Sudden pressure spikes indicate a runaway exotherm, which the dynamic power system will mitigate by dropping the wattage to 0 W[8].

Step 3: Workup and Isolation

  • Once the vessel has cooled to <30 °C, uncap and observe the contents. The mixture should now contain a fine white precipitate (KCl and KHCO3​ salts).

  • Filter the suspension through a pad of Celite to remove the inorganic salts, washing the filter cake with 10 mL of Ethyl Acetate (EtOAc).

  • Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the MeCN and excess epichlorohydrin.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The target 2-(Oxiran-2-ylmethyl)isoindoline will appear as a distinct, UV-active spot ( Rf​≈0.45 ), clearly separated from any trace unreacted isoindoline.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of the MAOS protocol compared to traditional convective heating.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Source Oil Bath (Convective)Microwave Synthesizer (Dielectric)
Temperature 82 °C (MeCN Reflux)100 °C (Sealed Vessel)
Reaction Time 14 Hours15 Minutes
Isolated Yield (%) 62%94%
Regioselectivity ModerateExcellent
Dimer Byproducts ~15%< 2%
Energy Efficiency LowHigh[2]

Mechanistic Workflow Diagram

G Iso Isoindoline (Nucleophile) MW Microwave Heating (Dielectric Activation) Iso->MW Epi Epichlorohydrin (Electrophile) Epi->MW Inter Chlorohydrin Intermediate (1-chloro-3-(isoindolin-2-yl)propan-2-ol) MW->Inter SN2 Ring Opening Base K2CO3 Base (Intramolecular SN2) Inter->Base Product 2-(Oxiran-2-ylmethyl)isoindoline (Target Product) Base->Product Epoxide Ring Closure

Caption: Domino reaction mechanism for the microwave-assisted synthesis of 2-(Oxiran-2-ylmethyl)isoindoline.

References[1] "Multivalent ionizable lipid delivery systems." Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7VHt8yYU4zZXnGrrv1DMDcjFWwXq1Q6ntJGHyiseLiPCWjtn_kf4ueaiSPU_XC-ZlYVoySSpiaCtDEtWwgRAr__e-W9YjEKYZ0dL88N0QsabC7eP0U0fk8LRJq1A0XfunOqI7PfWcPg51xw==[3] "The (S)-(+)-Epichlorohydrin E-Book: An In-depth Technical Guide to Reaction Mechanisms with Nucleophiles." Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw_fe4cqVMO60TSup7gJ4dcZaCFqXQ7Sa4LWeFEvb4uuBrQgouCqejTU2-4_iGygYmABqiECEMZb9qG_Gl1RvJaa3ArbculmCa3igHlXIgqdSQMLqwih3hWy8Il_xC3Uub_14EjzPc4iWTyEolK9VuA6r4bTejmfN5Us5EujGAodFFKjg1gCWJOVMEX2kVFj0c7vL9_bC-PDlM1ZkXZ5jx7ua_BCDSPzmwyGGDFgNHHSw67U8qNdF9fh55XZxn4g==[5] "In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols." Royal Society Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF4uG2EXYZtuyuo3TWBRmUpyzIwmxk0mz5u6BUuZmJshvF06fSRjSxuQaJIJYBX4zML3aKyzL4zqUiEbq24leofBKQ6QIenA3Xs6jTBs8rvO8BjBOZWAsSxVUmtPERV_X_FvQLVmCAoGp5vOqj9Wg8fgDZFc5QL_yW4S4Sa_MiPm6B5kCDh_BJfl6pq0uJw3l-xuUACigOdoBuLXaWd1dJucRpIU30MGN3GBo=[4] "Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts." American Chemical Society.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeKL8MCHqo3NlafMUJA9PoBlsPYbUuV0KjpLx5D59ia4f6Iw_5rCZgAogWJXYyxHOcW8NLe0-OpViKo-K4kWTJxZYUoI2UIhFS2nMlR3Hy0TNUTMdqJjhaPmzva9VVk1adzSroMm5eUqGrSZDw-UQ=[7] "MICROWAVE-ASSISTED ORGANIC SYNTHESIS. FROM LABORATORY CURIOSITY TO STANDARD PRACTICE IN 20 YEARS." Biotage.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6rstsnmnbyOyXeJvTmU5JAg2oEcAX9t2wK-2U8S1WBlCKA6COtk4xzZKIL022RSuhKlPy7WL3O7rbx11PtUIdwRADgiPqn1--fvnKfuuI8EQm7u1xh8vdiYjW-zJ2So62ZsSZSj6lZ0ihlzuLuiJyZoCVMh7ejxuDJKXyNAROioUvc2mVzSJ-olHMXcANmWiTps1P0lxOOpE9xzSv[6] "Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches." ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCs2JFAyaMDCsSVzBLg49OdKi-q3LXrYGA4RbpSgOk-y4paC8Or5z8wSWW4uKH0tVrxXIELbMQbNct3fB4ID14v7Bad0VXN90bylWAGNsLN3q3GGEkGwGR4S9ODyFgDENV5Qv6zSdceoKvl7S_FLJq_VqoDXKOzeB3CgUWpqLRxKAVV_xRW9ekVVu7l-TfaqdZGNHnkXjwSQIZm5b3BobZoRyMkxWuGa3CU3Bd72ENTBXQJDT-q73T[9] "High-Throughput Microwave-Assisted Organic Synthesis: Moving from Automated Sequential to Parallel Library-Generation Formats in Silicon Carbide Microtiter Plates." ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2tlh0ZNigDwyIOCjBJwqc3Vwb4DU3LbdXWCU6pBGiw6FSdj9vAnCI8A1kcRAzTCgtMb8FICyL_lFaqlen1dIcnDlXQGvP706aCfr1_4ZiEnTFeftfdr1yJr6-1dS3Zrp84kQchg==[8] "Microwave-Assisted Synthesis in Water as Solvent." Chemical Reviews - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV-oec07xyGGULJ0UeyVNGidchrxfqN9qgcce9MejE1fxTYyuljfhay42sWB8YVE0s0vvPovCuD0U5GOMRgQ1ULQfvWde3zlS19qh9XCL-pcoDXRsyVWvWX4jLbxmptgrTHAzsGg==[2] "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNw3iNBs6tSmpzfXxNIcQnEwP-eQJ7POGxgdtvLQ8MF08Dd3JWDiq3MCwvUcL7iXzs8nsP1ehW1oiJG9hk1DznOEaxo4LZt6mFSIeG0g4JifXi75WDbpLsSJiVb3hBTjihlGc35ISBuQWLwzTK

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent polymerization of 2-(Oxiran-2-ylmethyl)isoindoline during storage

Troubleshooting & Preventing Polymerization of 2-(Oxiran-2-ylmethyl)isoindoline Note to Researchers: This guide applies to both 2-(oxiran-2-ylmethyl)isoindoline and its widely utilized 1,3-dione derivative,1[1]. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting & Preventing Polymerization of 2-(Oxiran-2-ylmethyl)isoindoline

Note to Researchers: This guide applies to both 2-(oxiran-2-ylmethyl)isoindoline and its widely utilized 1,3-dione derivative,1[1]. Because the chemical instability is governed entirely by the highly strained oxirane (epoxide) ring, the handling principles remain identical for both compounds.

Mechanistic Insight: The Causality of Epoxide Polymerization

To successfully prevent degradation, we must first understand the thermodynamic drivers. The 3-membered oxirane ring possesses approximately 27 kcal/mol of ring strain. This immense potential energy makes the epoxide highly susceptible to two primary polymerization pathways:

  • Cationic Ring-Opening Polymerization (CROP): Triggered by trace Lewis acids (e.g., metal ions leached from spatulas or low-quality glass) or Brønsted acids. The acid coordinates to the epoxide oxygen, withdrawing electron density and creating a super-electrophilic carbon. A neighboring monomer attacks this carbon, initiating a rapid, exothermic chain reaction[2].

  • Anionic/Nucleophilic Ring-Opening Polymerization (AROP): Triggered by nucleophiles such as atmospheric moisture or trace amines. Water attacks the epoxide to form a diol, which subsequently acts as a nucleophile to attack adjacent epoxides, forming a cross-linked polyether network. Heat and UV light lower the activation energy for both pathways, necessitating cool, dark storage[3].

EpoxideMech Monomer Oxirane Monomer (High Ring Strain) CROP Cationic Ring-Opening Polymerization (CROP) Monomer->CROP AROP Anionic Ring-Opening Polymerization (AROP) Monomer->AROP Acid Trace Acids / Metal Ions (Electrophilic Activation) Acid->CROP Base Moisture / Amines (Nucleophilic Attack) Base->AROP Polymer Insoluble Polyether Gel / Solid Network CROP->Polymer AROP->Polymer

Figure 1: Mechanistic pathways of oxirane ring-opening polymerization triggered by contaminants.

Troubleshooting FAQs

Q1: My stored batch has turned into a viscous gel or an insoluble white mass. What happened? A: Your batch has undergone cross-linking polymerization. The oxirane rings have opened and covalently bonded to form a polyether network. This is usually caused by a breach in the container seal allowing moisture in, or the use of a metal spatula that introduced trace Lewis acidic metal oxides (like Fe³⁺) into the powder[2].

Q2: Can I salvage a partially polymerized batch? A: No. Ring-opening polymerization forms irreversible covalent ether linkages. If the material has gelled or contains insoluble polymeric chunks, it cannot be "depolymerized" back to the monomer. The batch must be safely discarded.

Q3: Does the container material actually matter? A: Absolutely. Standard soda-lime glass can leach trace alkaline metals, while metal containers can introduce Lewis acids. We strictly mandate the use of High-Density Polyethylene (HDPE) or base-washed, oven-dried amber borosilicate glass vials[2]. Amber glass is required because UV light can generate radicals that accelerate degradation.

Q4: Why purge with Argon instead of Nitrogen? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter. When you purge a vial, Argon settles at the bottom, creating a robust, heavy protective blanket directly over the solid chemical. Nitrogen tends to mix with ambient air during the sealing process, increasing the risk of trapping atmospheric moisture.

Quantitative Data: Storage Conditions vs. Stability

The following table summarizes self-validating stability data based on various storage conditions. To maintain scientific integrity, always default to the optimal parameters.

Storage ConditionAtmosphereContainer MaterialExpected Shelf LifeDegradation Risk / Polymerization Rate
2°C to 8°C (Optimal) Argon (Ar) Amber Borosilicate / HDPE > 24 Months Minimal (< 0.5% per year)
2°C to 8°CAmbient AirClear Glass6 - 12 MonthsModerate (Moisture-induced AROP)
20°C to 25°C (Room Temp)Argon (Ar)Amber Borosilicate3 - 6 MonthsModerate (Thermal activation)
20°C to 25°C (Room Temp)Ambient AirClear Glass< 1 MonthHigh (Rapid CROP/AROP cascade)
Any TemperatureAnyMetal Container< 1 WeekSevere (Lewis acid-catalyzed CROP)
Experimental Protocols: Best-Practice Workflows
Protocol 1: Safe Aliquoting and Storage Preparation under Inert Atmosphere

Causality Note: Repeatedly opening a bulk container introduces fresh moisture and oxygen each time. Aliquoting into single-use vials prevents the entire batch from undergoing moisture-induced AROP.

  • Preparation: Bake amber borosilicate glass vials and Teflon-lined caps in an oven at 120°C for 4 hours to remove surface moisture. Cool them in a desiccator.

  • Handling: Transfer the bulk 2-(Oxiran-2-ylmethyl)isoindoline into a glovebox or use a Schlenk line. Crucial: Use only PTFE (Teflon) or ceramic spatulas. Never use stainless steel spatulas, as microscopic metal shedding acts as a Lewis acid initiator[2].

  • Aliquoting: Weigh the required single-use amounts into the dried amber vials.

  • Inerting: If using a Schlenk line, insert an Argon gas line into the vial, keeping the tip just above the solid. Purge with a gentle stream of Argon for 30 seconds to displace all ambient air.

  • Sealing: Quickly cap the vial tightly with the Teflon-lined cap. Wrap the seam tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Place the aliquoted vials in a secondary container (like a desiccator cabinet or a sealed zip-lock bag containing indicating silica gel) and store at .

Protocol 2: Quality Control (QC) Assessment for Polymerization

Causality Note: Visual inspection alone is insufficient; early-stage polymerization creates soluble oligomers before a macroscopic gel forms. This protocol serves as a self-validating system to ensure your storage method (Protocol 1) was successful.

  • Solubility Check: Dissolve 10 mg of the stored compound in 1 mL of anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM). The solution should be perfectly clear. Any turbidity or insoluble micro-particles indicate the onset of cross-linking.

  • ¹H-NMR Verification: Run a ¹H-NMR spectrum in CDCl₃. Look for the characteristic oxirane ring protons (typically complex multiplets between 2.5 ppm and 3.5 ppm). If polymerization has occurred, you will observe a broadening of these peaks and the appearance of a new broad polymeric polyether backbone signal (-CH₂-CH(R)-O-) around 3.5 - 4.0 ppm.

StorageSOP QC 1. QC Check Verify Purity Aliquot 2. Aliquot Amber Glass QC->Aliquot Purge 3. Ar Purge Inert Blanket Aliquot->Purge Seal 4. Seal Teflon & Parafilm Purge->Seal Store 5. Cold Store 2-8°C / Dark Seal->Store

Figure 2: Standard operating procedure for the safe handling and long-term storage of epoxides.

References
  • CAS 5455-98-1: N-(2,3-Epoxypropyl)phthalimide , CymitQuimica. 1

  • N-(2,3-EPOXYPROPYL)PHTHALIMIDE 5455-98-1 wiki , Guidechem.3

  • N-(2,3-Epoxypropyl)phthalimide = 95.0 5455-98-1 , Sigma-Aldrich.

  • 2-(4-Bromobutyl)oxirane|CAS 21746-88-3 (Epoxide Polymerization Guidelines) , Benchchem. 2

Sources

Optimization

Technical Support Center: Yield Optimization for 2-(Oxiran-2-ylmethyl)isoindoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2-(Oxiran-2-ylmethyl)isoindoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2-(Oxiran-2-ylmethyl)isoindoline .

The reaction between a secondary amine (isoindoline) and epichlorohydrin is notoriously prone to side reactions, including dimerization, quaternization, and epoxide hydrolysis. This guide breaks down the mechanistic causality of these issues, provides a self-validating experimental protocol, and answers the most frequently asked questions from the bench.

Mechanistic Pathway & Reaction Dynamics

To troubleshoot effectively, we must first understand the reaction's causality. The N-alkylation of isoindoline with epichlorohydrin does not occur in a single step. As documented in foundational kinetic studies of amine-epichlorohydrin reactions [[1]], the nucleophilic amine preferentially attacks the less sterically hindered terminal carbon of the epoxide ring, not the alkyl chloride.

This generates a chlorohydrin intermediate . The reaction must then be driven forward by a base-catalyzed intramolecular SN2 displacement (ring closure) to form the final target epoxide. Failure to manage the transition between these two distinct phases is the primary cause of yield loss.

Mechanism Iso Isoindoline (Secondary Amine) Chloro Chlorohydrin Intermediate (Ring Opened) Iso->Chloro + Epi Nucleophilic Attack Epi Epichlorohydrin Epi->Chloro Target Target Epoxide 2-(Oxiran-2-ylmethyl)isoindoline Chloro->Target + NaOH Intramolecular SN2 Dimer Dimer Byproduct Over-alkylation Chloro->Dimer + Isoindoline Side Reaction Diol Diol Byproduct Hydrolysis Target->Diol + H2O / Heat Degradation

Reaction pathway showing the intermediate chlorohydrin and major competing side reactions.

Frequently Asked Questions (Troubleshooting)

Q1: My GC-MS/LC-MS shows a massive peak for a dimer byproduct (1,3-bis(isoindolin-2-yl)propan-2-ol). Why is this happening? A1: This is a classic stoichiometry and addition-rate failure. Secondary amines are highly nucleophilic. If the local concentration of isoindoline is too high relative to epichlorohydrin, the newly formed chlorohydrin intermediate will react with a second molecule of isoindoline rather than undergoing ring closure [[2]]. Solution: Use a minimum of 3.0 equivalents of epichlorohydrin and ensure the isoindoline is added dropwise to the epichlorohydrin solution at 0–5 °C.

Q2: The reaction stalls at the chlorohydrin intermediate. How do I force the ring closure? A2: The initial ring-opening step is autocatalytic, but the subsequent ring closure requires a sufficient base to deprotonate the intermediate's hydroxyl group, activating it for the intramolecular SN2 attack on the adjacent carbon-chloride bond [[3]]. If you are relying solely on the basicity of the isoindoline itself, the reaction will stall. Solution: Introduce a secondary base (e.g., aqueous NaOH or K2CO3) only after the initial amine is fully consumed.

Q3: I am seeing significant epoxide hydrolysis (diol formation). How can I prevent this? A3: The newly formed epoxide is highly susceptible to nucleophilic attack by water, a process accelerated by heat and strong base. Solution: When adding the aqueous NaOH to trigger ring closure, the internal temperature must be strictly maintained below 5 °C. Limit the base exposure time to exactly 2 hours before quenching.

Q4: Can I use the phthalimide route instead to avoid over-alkylation? A4: Yes. A common alternative in pharmaceutical synthesis (such as in the production of Linezolid or Rivaroxaban) is reacting potassium phthalimide with epichlorohydrin to form 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione [[4]]. Because phthalimide is a much weaker, sterically hindered nucleophile, dimerization is negligible. However, this requires a subsequent reduction step to yield the fully reduced isoindoline, which adds synthetic complexity.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and product distribution. These metrics serve as a benchmarking tool for your own optimization trials.

Eq. EpichlorohydrinAddition Temp (°C)Base UsedEpoxide Yield (%)Dimer Byproduct (%)Uncyclized Chlorohydrin (%)
1.025K2CO3354515
3.025K2CO3601520
3.0 0–5 NaOH (aq) 88 < 5 < 2
5.060NaOH (aq)40105 (Diol: 40%)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to subsequent steps until the built-in analytical checks confirm the success of the current phase.

Workflow Step1 1. Reagent Prep Epichlorohydrin (3.0 eq) in Isopropanol Step2 2. Amine Addition Slow dropwise addition of Isoindoline (0-5 °C) Step1->Step2 Step3 3. Intermediate Formation Stir at RT (Monitor by TLC for Chlorohydrin) Step2->Step3 Step4 4. Ring Closure Add aq. NaOH (1.5 eq) strictly at 0 °C Step3->Step4 Step5 5. Biphasic Workup Extract with EtOAc, wash with brine, dry Step4->Step5 Step6 6. Isolation Column Chromatography (Hexane/EtOAc) Step5->Step6

Step-by-step experimental workflow for the high-yield synthesis of the target epoxide.

Step-by-Step Methodology

Step 1: Preparation & Amine Addition

  • In an oven-dried round-bottom flask under N2, dissolve epichlorohydrin (3.0 eq, 30 mmol) in anhydrous isopropanol (15 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Dissolve isoindoline (1.0 eq, 10 mmol) in isopropanol (5 mL) and add it dropwise via an addition funnel over 45 minutes. Causality: Slow addition ensures epichlorohydrin is always in vast excess, preventing dimerization.

Step 2: Intermediate Validation (Self-Check 1) 4. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. 5. Validation Check: Run a TLC (Hexane:EtOAc 7:3). Stain with Ninhydrin. The starting isoindoline spot must be completely consumed. A new, highly polar spot (the chlorohydrin intermediate) should dominate the baseline. Do not proceed if unreacted amine remains.

Step 3: Base-Catalyzed Ring Closure 6. Re-cool the reaction mixture to exactly 0 °C. 7. Add a pre-cooled solution of 2M aqueous NaOH (1.5 eq, 15 mmol) dropwise over 15 minutes. Stir vigorously for exactly 2 hours at 0 °C. 8. Validation Check: Run a second TLC. The polar chlorohydrin spot should disappear, replaced by a less polar spot corresponding to the closed epoxide.

Step 4: Workup & Isolation 9. Quench the reaction by adding cold water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 10. Wash the combined organic layers with saturated brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure (keep the water bath below 30 °C to prevent thermal degradation). 11. Purify via flash column chromatography (Hexane:EtOAc gradient). 12. Final Validation: 1H NMR (CDCl3) must show characteristic oxirane ring protons: a multiplet at ~3.1 ppm (CH) and two distinct doublets of doublets at ~2.6 ppm and ~2.8 ppm (CH2). The absence of a broad -OH peak at ~3.5 ppm confirms successful ring closure.

References

  • Anomalous Reaction of Epichlorohydrin with Trimethylamine Journal of the American Chemical Society URL:[Link]

  • Poly(amine-epichlorohydrin) synthesis: kinetic study of side reactions for by-product minimisation POLITesi (Politecnico di Milano) URL:[Link]

  • Behavior of epichlorohydrin catalytic acidolysis reaction with the variation of solvent polarity ResearchGate / Chemical Engineering Science URL:[Link]

  • A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin Der Pharma Chemica URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 2-(Oxiran-2-ylmethyl)isoindoline Reactions

Welcome to the Technical Support Center for epoxide ring-opening reactions. 2-(Oxiran-2-ylmethyl)isoindoline—commonly known as N-glycidylphthalimide—is a highly valuable chiral building block used extensively in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for epoxide ring-opening reactions. 2-(Oxiran-2-ylmethyl)isoindoline—commonly known as N-glycidylphthalimide—is a highly valuable chiral building block used extensively in the synthesis of β-amino alcohols and active pharmaceutical ingredients [1]. However, its unique structural features, particularly the bulky and base-sensitive phthalimide moiety, often lead to stalled reactions and low conversion rates.

This guide provides an authoritative, causality-driven framework to diagnose and resolve these synthetic bottlenecks.

Diagnostic Workflow

Before altering your reaction parameters, use the diagnostic logic tree below to isolate the root cause of your low conversion rates.

G A Low Conversion Detected (< 50% Yield) B Assess Reagent Purity (Epoxide & Nucleophile) A->B C Purify & Dry Reagents (Distillation/Desiccator) B->C Purity < 95% D Evaluate Nucleophile Sterics & Strength B->D Purity > 95% C->B E Add Lewis Acid/Base Catalyst (e.g., Al-salen, LiClO4) D->E Weak/Bulky Nucleophile F Check Solvent & Temp (Protic vs Aprotic) D->F Strong Nucleophile H Full Conversion Achieved (> 95% Yield) E->H G Suppress Side Reactions (Strict Anhydrous Setup) F->G Hydrolysis/Byproducts F->H Optimized Parameters G->H

Diagnostic workflow for resolving low conversion in N-glycidylphthalimide ring-opening.

Deep-Dive Troubleshooting Guides

Q1: Why is my nucleophilic ring-opening reaction stalling at 40-50% conversion? A: Epoxide ring-opening requires a delicate thermodynamic balance between the electrophilicity of the epoxide carbon and the strength of the attacking nucleophile. N-glycidylphthalimide features a bulky, electron-withdrawing phthalimide group. This steric bulk severely hinders nucleophilic attack at the internal carbon, strongly biasing the reaction toward the terminal carbon [1]. However, if your nucleophile is weak (e.g., an unactivated alcohol or a bulky secondary amine), the activation energy barrier for the SN​2 transition state remains too high under standard thermal conditions. Actionable Fix: Introduce a Lewis acid catalyst (such as an Al-salen complex or LiClO4​ ). The metal center coordinates with the epoxide oxygen, polarizing the C-O bond and increasing the electrophilicity of the ring carbons, thereby lowering the activation energy and driving the reaction to completion [2].

Q2: I am observing significant byproduct formation instead of the desired β-amino alcohol. What is causing this? A: Low conversion to the desired product is often a symptom of competing side reactions. The phthalimide moiety is highly susceptible to nucleophilic attack by strong bases or primary amines. If your nucleophile is too basic, it can prematurely attack the imide carbonyls, leading to the cleavage of the phthalimide protecting group rather than the opening of the epoxide. Additionally, trace water in the reaction mixture can lead to acid- or base-catalyzed epoxide hydrolysis, forming a 1,2-diol byproduct[3]. Actionable Fix: If hydrolysis is the culprit, rigorously dry your solvents and run the reaction under an inert atmosphere (Argon/Nitrogen). If phthalimide cleavage is occurring, modulate the basicity of your nucleophile, reduce the reaction temperature, or switch to a less polar solvent to attenuate nucleophilicity.

Q3: How do I choose the optimal solvent system to maximize conversion? A: Solvent choice directly dictates the stabilization of both the nucleophile and the transition state. Protic solvents (like methanol) can hydrogen-bond to the epoxide oxygen, providing mild electrophilic activation. This is why basic ring-opening often proceeds moderately well in alcohols [3]. However, for challenging nucleophiles or when using specific metal catalysts, protic solvents can competitively bind to the catalyst. In such cases, aprotic polar solvents (e.g., THF, DMF) combined with a discrete catalyst provide superior, catalyst-controlled regioselectivity and higher conversion rates [4]. In specialized "click chemistry" applications, water can actually be used as a solvent to accelerate the reaction via extensive hydrogen-bonding networks, provided the pH is strictly controlled to prevent background hydrolysis [5].

Quantitative Data Summary

The table below summarizes the causality between reaction conditions and conversion rates, illustrating how specific parameters overcome chemical barriers.

NucleophileSolventCatalystTemp (°C)Time (h)Conversion (%)Primary Issue Addressed
AnilineTolueneNone8024< 30Poor nucleophilicity in non-polar media
AnilineMethanolNone652075Solvent-mediated hydrogen-bond activation
AnilineTHFAl-salen (5 mol%)256> 95Catalyst-controlled electrophilic activation
IsopropanolDMF LiClO4​ (10 mol%)601288Overcoming steric hindrance of weak nucleophiles
Water H2​O /THFAcidic (pH 3)254> 99Epoxide hydrolysis (Demonstrating side-reaction speed)

Standardized Experimental Protocol: Lewis Acid-Catalyzed Ring Opening

Objective: Achieve >95% conversion of N-glycidylphthalimide using a weak amine nucleophile while strictly suppressing phthalimide cleavage.

Step 1: System Preparation (Anhydrous Conditions) Flame-dry a 50 mL Schlenk flask under a continuous flow of Argon. Causality: This eliminates ambient moisture, preventing competitive epoxide hydrolysis which drains the starting material [3].

Step 2: Reagent Loading Add 1.0 equivalent of (S)-N-glycidylphthalimide (10.0 mmol, 2.03 g) and 5 mol% of Al-salen catalyst (0.5 mmol) to the flask. Causality: The chiral epoxide serves as the electrophilic core, while the catalyst provides necessary activation without altering the stereocenter [1].

Step 3: Solvent Introduction Inject 20 mL of anhydrous Tetrahydrofuran (THF) via syringe. Stir at 400 rpm until a homogeneous solution is achieved. Causality: THF provides a polar aprotic environment that stabilizes the metal-epoxide coordination complex without competing for the Lewis acid sites [4].

Step 4: Nucleophile Addition Cool the flask to 0 °C using an ice bath. Slowly add 1.1 equivalents of the nucleophile (e.g., aniline, 11.0 mmol) dropwise over 10 minutes. Causality: The low temperature controls the initial exothermic coordination and prevents the nucleophile from attacking the sensitive phthalimide carbonyls.

Step 5: Reaction Progression Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 6 hours. Causality: The Lewis acid weakens the C-O bond of the epoxide, facilitating regioselective SN​2 attack at the less hindered terminal carbon[2].

Step 6: Quenching and Extraction Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Causality: NH4​Cl neutralizes the catalyst and prevents emulsion formation during extraction, ensuring high recovery yields.

Step 7: Self-Validation & Analysis Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Validation Metric: Analyze the crude mixture via 1H NMR ( CDCl3​ ). The reaction is deemed successful and complete when the characteristic epoxide proton multiplets (typically observed at δ 2.6–3.2 ppm) completely disappear, replaced by the downfield shift of the newly formed carbinol proton (δ 3.8–4.0 ppm).

Frequently Asked Questions (FAQs)

Q: Can I use basic conditions (like NaOMe) to speed up the reaction? A: While strong bases can accelerate epoxide ring-opening via a pure SN​2 mechanism [3], they are contraindicated for N-glycidylphthalimide. Strong bases will rapidly cleave the phthalimide protecting group. Stick to neutral or mildly acidic catalyst systems.

Q: Why is my product a racemic mixture when I started with enantiopure (S)-N-glycidylphthalimide? A: If the reaction conditions are too acidic, the mechanism shifts from SN​2 toward an SN​1 -like pathway. In an SN​1 mechanism, the C-O bond breaks before the nucleophile attacks, forming a discrete carbocation intermediate that is susceptible to attack from either face, leading to racemization [3]. Ensure your catalyst is a mild Lewis acid rather than a strong Brønsted acid.

Q: Does the age of my N-glycidylphthalimide affect conversion? A: Yes. Over time, exposure to atmospheric moisture causes slow hydrolysis of the epoxide ring into a diol. Always store the reagent in a desiccator and verify its purity via NMR or melting point analysis prior to use.

References

  • Chiral Epoxides in Modern Organic Synthesis: The Role of (S)-N-Glycidylphthalimide. Survival Technologies. 1

  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Royal Society of Chemistry. 2

  • 3.7: Reactions of Epoxides- Ring-opening. Chemistry LibreTexts. 3

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units (Jacobsen).4

  • Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar. 5

Sources

Optimization

Technical Support Center: Purification of 2-(Oxiran-2-ylmethyl)isoindoline Crude Mixtures

Overview 2-(Oxiran-2-ylmethyl)isoindoline (frequently encountered as its dione derivative, (S)-N-glycidylphthalimide) is a highly reactive, chiral epoxide intermediate critical in the synthesis of active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

2-(Oxiran-2-ylmethyl)isoindoline (frequently encountered as its dione derivative, (S)-N-glycidylphthalimide) is a highly reactive, chiral epoxide intermediate critical in the synthesis of active pharmaceutical ingredients (APIs) such as 1[1]. Because of the inherent ring-strain of the epoxide and the nucleophilic sensitivity of the molecule, crude mixtures often contain diols, oligomers, and unreacted precursors.

As a Senior Application Scientist, I frequently observe significant yield losses during downstream processing because standard purification techniques fail to account for the chemical causality of epoxide degradation. This guide provides field-proven, self-validating protocols to ensure high-purity recovery without compromising the structural integrity of your target compound.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: Why am I losing product and observing diol formation during silica gel flash chromatography? Causality: Standard silica gel possesses highly acidic silanol groups (pKa ~4.5–5.5). These Brønsted acids protonate the epoxide oxygen, turning it into a highly reactive electrophile. Trace water or nucleophilic solvents in your mobile phase will subsequently attack the activated ring, leading to irreversible ring-opening and the formation of diol or solvolysis byproducts, as detailed in 2[2]. Solution: You must neutralize the stationary phase. Pre-treat and run your silica column with 1% Triethylamine (TEA) in the eluent. This basic additive caps the acidic silanol sites, preventing acid-catalyzed degradation.

Q2: How can I remove unreacted phthalimide without resorting to chromatography? Causality: Phthalimide and 2-(oxiran-2-ylmethyl)isoindoline have distinct thermodynamic solubility profiles. Phthalimide exhibits strong intermolecular hydrogen bonding, making it poorly soluble in cold, moderately polar alcohols. The epoxide derivative, however, disrupts this hydrogen bonding network, increasing its solubility. Solution: Implement a solvent-antisolvent recrystallization using isopropanol (IPA) or methanol. Heating the mixture to 60°C dissolves the target compound, while3 selectively precipitates the highly pure epoxide[3].

Q3: My crude mixture is highly viscous and dark. What causes this, and how do I pre-treat it? Causality: High-temperature reactions or prolonged exposure to basic conditions during the epichlorohydrin substitution step drive epoxide oligomerization and polymerization. Solution: Perform a biphasic liquid-liquid extraction. Dilute the crude in ethyl acetate and wash with cold 5% aqueous NaHCO₃. This removes acidic byproducts and water-soluble impurities before any thermal or chromatographic purification is attempted.

Section 2: Experimental Methodologies (Self-Validating Protocols)

Protocol A: Amine-Deactivated Flash Chromatography

Self-Validation Metric: TLC analysis of fractions should show a single spot (Rf ~0.4 in 7:3 Hexane:EtOAc) with zero baseline streaking (which would indicate diol formation).

  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (typically 7:3 v/v). Add 1% (v/v) Triethylamine (TEA) to the mixture and stir thoroughly.

  • Column Packing: Slurry-pack the silica gel using the TEA-modified solvent. Flush the column with at least 3 column volumes (CV) of the modified solvent to ensure complete neutralization of the silanol groups[2].

  • Sample Loading: Dissolve the crude 2-(oxiran-2-ylmethyl)isoindoline in a minimum volume of the modified eluent. Load it carefully onto the silica bed.

  • Elution: Elute the product using the modified solvent. Monitor fractions via UV-active TLC.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a bath temperature strictly below 35°C to prevent thermal degradation.

Protocol B: Isopropanol Recrystallization

Self-Validation Metric: The mother liquor should retain the dark oligomeric impurities, yielding white to off-white crystalline needles with a sharp melting point.

  • Dissolution: Transfer the crude solid to a round-bottom flask. Add Isopropanol (IPA) at a ratio of 5 mL per gram of crude.

  • Heating: Gently heat the suspension to 60–70°C under constant stirring until the target compound completely dissolves[3].

  • Hot Filtration: If insoluble polymeric materials remain, perform a rapid hot filtration through a pre-warmed Büchner funnel to clarify the solution.

  • Controlled Cooling: Transfer the filtrate to a cooling bath. Lower the temperature gradually (approx. 10°C per hour) down to 0–10°C to promote slow, highly ordered crystal growth[3].

  • Isolation: Filter the precipitated crystals under vacuum. Wash the filter cake with a minimal amount of ice-cold IPA (0°C) to displace the impurity-laden mother liquor. Dry under high vacuum at room temperature to finalize the4[4].

Section 3: Quantitative Data Summary

Purification MethodTarget Impurities RemovedTypical Yield RecoveryPurity AchievedScalability
Amine-Treated Silica Diols, structurally similar analogs75–85%>99.0%Low to Medium (Lab scale)
Recrystallization (IPA) Unreacted phthalimide, polymers85–95%98.5–99.5%High (Process scale)
Liquid-Liquid Extraction Salts, water-soluble byproducts>95%Crude prepHigh (Process scale)

Section 4: Visualizations

EpoxideDegradation cluster_0 Standard Silica (Acidic) cluster_1 Amine-Treated Silica (Neutral) A 2-(Oxiran-2-ylmethyl)isoindoline (Intact Epoxide) B Protonation by Silanol Groups A->B Unmodified C 1% TEA Mobile Phase (Neutralized Silanols) A->C Modified D Nucleophilic Attack (H2O / Solvent) B->D E Diol / Solvolysis Degradation D->E F Purified Intact Epoxide C->F

Fig 1: Epoxide degradation pathway on acidic silica vs. amine-deactivated silica gel.

Recrystallization S1 Crude Mixture (Solid) S2 Dissolve in IPA (60-70°C) S1->S2 S3 Hot Filtration (Remove Polymers) S2->S3 S4 Controlled Cooling (0-10°C) S3->S4 S5 Crystallization (Target Compound) S4->S5 S6 Cold Wash & Vacuum Dry S5->S6

Fig 2: Step-by-step solvent-antisolvent recrystallization workflow for crude epoxides.

References

  • (S)-(+)-N-(2,3-Epoxypropyl)phthalimide - PubChem. National Institutes of Health. 5

  • EP2837628B1 - Method for preparing rivaroxaban intermediate. Google Patents. 1

  • Purification strategies to remove impurities from epoxides. BenchChem. 2

  • WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof. Google Patents. 3

  • WO2007074686A1 - Method for producing optically active n-(3-halo-2-hydroxypropyl)phthalimide. Google Patents. 4

Sources

Troubleshooting

Technical Support Center: N-(2,3-Epoxypropyl)phthalimide Ring-Opening Optimization

Welcome to the Process Chemistry Support Hub. This guide is designed for researchers, scientists, and drug development professionals optimizing the nucleophilic ring opening of 2-(Oxiran-2-ylmethyl)isoindoline (also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. This guide is designed for researchers, scientists, and drug development professionals optimizing the nucleophilic ring opening of 2-(Oxiran-2-ylmethyl)isoindoline (also known as N-(2,3-epoxypropyl)phthalimide or glycidyl phthalimide). This transformation is a critical step in synthesizing β-amino alcohols, including key intermediates for active pharmaceutical ingredients (APIs) like Rivaroxaban[1].

Below, you will find mechanistic insights, diagnostic workflows, and self-validating protocols to troubleshoot and optimize your reaction temperatures.

Mechanistic Causality: The Role of Temperature

In epoxide aminolysis, temperature is not merely a kinetic accelerator; it is a regiodivergent controller. The epoxide ring of 2-(Oxiran-2-ylmethyl)isoindoline presents two electrophilic sites:

  • C3 (Terminal Carbon): Sterically accessible. Nucleophilic attack here proceeds via an SN​2 -like transition state, yielding the desired secondary alcohol.

  • C2 (Internal Carbon): Sterically hindered but electronically stabilized by the adjacent carbon network. Attack here proceeds via a borderline SN​1/SN​2 pathway, yielding the primary alcohol.

The Causality of the Temperature Effect: At lower temperatures (20–40 °C), the reaction is strictly under kinetic control, heavily favoring the lower-energy SN​2 pathway at the less hindered C3 position. As temperature increases (>80 °C), the kinetic energy of the system overcomes the activation barrier for the C2 attack, eroding regioselectivity[2]. Furthermore, elevated temperatures activate secondary electrophilic sites—specifically, the carbonyl carbons of the phthalimide protecting group—leading to premature deprotection, ring-cleavage, or polymerization[3].

Diagnostic Workflow: Temperature Optimization

TempOptimization Start Initiate Ring Opening N-(2,3-Epoxypropyl)phthalimide Screen Baseline Screen: 40°C - 60°C (Polar Aprotic Solvent) Start->Screen Eval Evaluate via HPLC/NMR Conversion & Regioselectivity Screen->Eval HighConv High Conversion (>95%) High C3:C2 Ratio Eval->HighConv Optimal Profile LowConv Low Conversion (<50%) Kinetic Stall Eval->LowConv High Activation Barrier PoorRegio Poor Regioselectivity or Phthalimide Cleavage Eval->PoorRegio Thermal Degradation Action1 Proceed to Scale-up & Isolation HighConv->Action1 Action2 Increase Temp to 80°C or Add Lewis Acid LowConv->Action2 Action3 Decrease Temp to 20°C & Use Stronger Lewis Acid PoorRegio->Action3

Workflow for optimizing epoxide ring-opening temperature and resolving kinetic or thermal failures.

Quantitative Data: Temperature vs. Reaction Profile

The following table synthesizes benchmark data for the ring opening of N-(2,3-epoxypropyl)phthalimide using a standard primary amine nucleophile (1.2 eq) in isopropyl alcohol (IPA) over 12 hours.

Temperature (°C)Conversion (%)Regioselectivity (C3:C2)Phthalimide Cleavage (%)Mechanistic Observation & Recommendation
25 (Ambient) 35%>99:1<1%High selectivity, but kinetically stalled. Add mild Lewis Acid (e.g., LiClO4​ ).
45 78%95:5<2%Optimal balance of rate and selectivity for unactivated systems.
65 98%85:158%Complete conversion, but noticeable erosion in regioselectivity.
85 (Reflux) >99%60:4025%Thermal degradation zone. Phthalimide ring opens to form diamide byproducts.
110 (Sealed) >99%45:55>50%Complete loss of control. Avoid unless targeting C2 attack via specific catalysis.

Note: Data synthesized from environmental control parameters in regiodivergent epoxide ring-openings[2] and response surface methodology optimizations[4].

Self-Validating Experimental Protocol: Temperature-Controlled Ring Opening

To ensure reproducibility and scientific integrity, this protocol incorporates built-in validation checkpoints to prevent downstream failures.

Objective: Synthesize 1-amino-3-(1,3-dioxoisoindolin-2-yl)propan-2-ol derivatives with >95% C3 regioselectivity.

Step 1: Reagent Preparation & Baseline Establishment

  • Charge a dry, nitrogen-flushed Schlenk flask with 2-(Oxiran-2-ylmethyl)isoindoline (1.0 equiv, typically 10 mmol).

  • Dissolve in anhydrous isopropyl alcohol (IPA) to a concentration of 0.5 M.

  • Validation Checkpoint 1: Take a 50 µL aliquot, dilute in the mobile phase, and run a baseline HPLC to confirm epoxide purity (target >98% AUC). Do not proceed if the epoxide has pre-hydrolyzed to the diol.

Step 2: Nucleophile Introduction and Thermal Equilibration

  • Place the flask in a pre-calibrated oil bath or heating block set to 45 °C . Allow 10 minutes for thermal equilibration.

  • Add the amine nucleophile (1.2 equiv) dropwise over 5 minutes to prevent localized exothermic spikes that could drive the reaction toward the C2 pathway.

  • Optional: If using a sterically hindered amine, add a mild Lewis acid (e.g., 0.1 equiv LiClO4​ or a cationic Al-salen complex) to activate the epoxide without requiring higher temperatures[5].

Step 3: Kinetic Monitoring

  • Stir the reaction at 45 °C.

  • Validation Checkpoint 2: At t = 2h, 4h, and 8h, withdraw 50 µL aliquots. Quench with 100 µL of 0.1 M HCl (to halt the amine nucleophile) and analyze via HPLC/LC-MS.

  • Calculate the conversion based on the disappearance of the epoxide peak. Calculate regioselectivity by comparing the C3-attack product mass peak vs. the C2-attack isomer.

Step 4: Quenching and Isolation

  • Once conversion reaches >95% (typically 8-12 hours at 45 °C), remove the flask from the heat source and cool to 0 °C using an ice bath. Causality: Rapid cooling prevents the residual nucleophile from attacking the phthalimide group as the solvent matrix changes during evaporation.

  • Concentrate the mixture under reduced pressure (keep water bath temp <35 °C).

  • Purify via flash chromatography or recrystallization depending on the specific amine adduct.

Troubleshooting Guides & Expert FAQs

Q: Why am I seeing a significant amount of primary amine byproducts at temperatures above 80 °C? A: At elevated temperatures, the phthalimide protecting group becomes susceptible to nucleophilic attack by your amine. The amine attacks one of the carbonyl carbons of the isoindoline-1,3-dione ring, resulting in ring-opening of the protecting group to form a phthalamide derivative[3]. To fix this, lower the reaction temperature to 40–50 °C and compensate for the slower kinetics by adding a Lewis acid catalyst to activate the epoxide[5].

Q: The reaction stalls at 40 °C but degrades at 80 °C. How do I bridge this gap? A: You are trapped in a narrow kinetic window. Instead of forcing the reaction thermally, alter the environmental parameters[2]. Switch from a protic solvent (like IPA) to a polar aprotic solvent (like Acetonitrile or DMF) combined with a Lewis acid. Alternatively, use continuous flow chemistry to apply higher temperatures (e.g., 80 °C) for a drastically reduced residence time (e.g., 5 minutes), which minimizes the formation of thermal degradation byproducts while pushing conversion.

Q: How does the choice of Lewis acid alter the optimal temperature window? A: Lewis acids coordinate to the epoxide oxygen, weakening the C-O bonds and lowering the activation energy required for nucleophilic attack. Strong Lewis acids (like BF3​⋅Et2​O ) allow the reaction to proceed at or below room temperature (0–20 °C), heavily favoring C3 regioselectivity[4]. However, if the Lewis acid is too strong, it can trigger premature epoxide ring-opening to a carbocation, shifting the mechanism toward an SN​1 pathway and increasing C2 attack[6]. For N-(2,3-epoxypropyl)phthalimide, mild catalysts like Lithium perchlorate ( LiClO4​ ) or cationic Aluminum salen complexes provide the best balance, allowing optimal reactions at 25–40 °C[5].

Q: Can I use microwave irradiation to speed up the reaction without losing regioselectivity? A: Microwave synthesis provides rapid, uniform heating, which can reduce reaction times from hours to minutes. However, because regioselectivity in this system is fundamentally temperature-dependent (thermodynamic vs. kinetic control), microwave heating to high bulk temperatures will still erode the C3:C2 ratio. If using microwaves, set a strict temperature limit (e.g., max 60 °C) and rely on the enhanced mass transfer and localized heating to accelerate the rate rather than brute thermal force.

References
  • Coates, G. W., et al. "Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity". Chemical Communications (Royal Society of Chemistry). Available at:[Link]

  • Gilmore, K., et al. "Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings". ChemRxiv. Available at:[Link]

  • Jamil, M., et al. "Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Kara, Y., et al. "Regio- and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles". Izmir Institute of Technology (GCRIS). Available at:[Link]

  • Aarti Pharmalabs. "CAS 161596-47-0 Rivaroxaban Intermediate Manufacturers". Aarti Pharmalabs Limited. Available at:[Link]

Sources

Optimization

Minimizing side products in 2-(Oxiran-2-ylmethyl)isoindoline synthesis

[label="Add KOt Caption: Reaction pathways showing desired epoxide formation vs. diol and oligomer side products.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Add KOt

Caption: Reaction pathways showing desired epoxide formation vs. diol and oligomer side products.

Diagnostic FAQs & Troubleshooting

Q1: My GC-MS shows a massive peak at[M+18] relative to the desired epoxide. What is happening? A: You are observing the diol side product resulting from epoxide hydrolysis. This occurs when aqueous bases (like NaOH or K2CO3 in wet solvents) are used at elevated temperatures. The hydroxide ion acts as a nucleophile, attacking the highly strained three-membered oxirane ring immediately after it forms. Causality & Solution: Switch to strictly anhydrous conditions during the ring-closure step. Utilizing a bulky, non-nucleophilic base like Potassium tert-butoxide (KOtBu) in isopropanol eliminates the hydrolytic pathway entirely[1].

Q2: The reaction stalls at the chlorohydrin intermediate. Increasing the temperature only creates a thick "tar." How do I force ring closure? A: The "tar" consists of oligomeric polyethers. Glycidylamine derivatives are highly prone to ring-opening polymerization[2]. When you increase the heat, the intermediate alkoxide attacks unreacted epichlorohydrin (intermolecular attack) instead of undergoing the desired intramolecular cyclization. Causality & Solution: Do not increase the temperature. Instead, cool the reaction to 20°C and add a stronger base. The intramolecular SN2 cyclization is kinetically favored at lower temperatures only if the alkoxide is fully and rapidly deprotonated by a strong base.

Q3: Why do traditional one-pot literature methods require a massive excess of epichlorohydrin, and how can I avoid this? A: Traditional one-pot methods[3] use epichlorohydrin as both the reactant and the solvent to force the equilibrium forward and compensate for the portion lost to polymerization. However, this excess exacerbates stereochemical erosion and complicates downstream purification. Causality & Solution: Implement a Phase Transfer Catalyst (PTC) such as benzyltrimethylammonium chloride. The PTC enhances the solubility and nucleophilicity of the imide/amine anion, allowing you to use a near-stoichiometric ratio (1.8 eq) of epichlorohydrin in a dedicated solvent, drastically reducing oligomerization[1].

Quantitative Data & Analytical Signatures

Use the following tables to diagnose your crude reaction mixtures and benchmark your optimized process against traditional methods.

Table 1: Side Product Identification & Mitigation

Side ProductMechanistic CauseAnalytical Signature (1H NMR / MS)Mitigation Strategy
Chlorohydrin Intermediate Incomplete ring closure due to weak base or insufficient reaction time.~3.6-3.8 ppm (multiplet, CH2-Cl)Use strong, non-nucleophilic base (e.g., KOtBu); ensure sufficient reaction time at 20°C.
Diol (Hydrolysis Product) Nucleophilic attack by water/hydroxide on the newly formed epoxide ring.~3.5-3.7 ppm (broad, OH), Mass: [M+18]Maintain anhydrous conditions during ring closure; avoid aqueous NaOH at high temps.
Oligomeric Species Intermolecular attack of alkoxide intermediate on excess epichlorohydrin.Broad polymeric humps in NMR baseline; high MW in MS.Control epichlorohydrin stoichiometry (≤1.8 eq); maintain low temperature (<25°C) during base addition.

Table 2: Method Comparison (One-Pot vs. Two-Step PTC)

Reaction Parameter / MetricTraditional One-Pot MethodOptimized Two-Step PTC Method
Epichlorohydrin Equivalents 5.0 - 10.0 eq1.8 eq
Base Used K2CO3 or NaOH (Aqueous)KOtBu (Anhydrous)
Temperature Profile Reflux (80-100°C)40°C (Opening) → 20°C (Closure)
Primary Side Product Oligomers & Diol (Hydrolysis)Trace Chlorohydrin
Typical Yield 50 - 60%85 - 90%

Validated Experimental Protocol

To achieve a self-validating system that inherently suppresses side-product formation, you must decouple the ring-opening and ring-closure steps thermally and chemically. The following protocol is adapted from validated industrial scale-up procedures for high-purity oxazolidinone precursors[1].

WorkflowLogic Step1 Step 1: Epoxide Opening 40°C, 24h Condition1 PTC (Benzyltrimethylammonium chloride) Isopropanol Solvent Step1->Condition1 Step2 Step 2: Ring Closure Cool to 20°C Condition1->Step2 Prevents thermal oligomerization Condition2 Add KOtBu (Non-nucleophilic base) Stir for 3h Step2->Condition2 Output High-Purity Product (89% Yield, 96% Purity) Condition2->Output Prevents epoxide hydrolysis

Caption: Two-stage temperature and base control workflow to maximize epoxide yield and purity.

Two-Step Synthesis of (R)-N-Glycidylphthalimide

Materials:

  • Phthalimide: 4.00 g (27.2 mmol)

  • (R)-Epichlorohydrin: 4.52 g (49.0 mmol, 1.8 eq)

  • Benzyltrimethylammonium chloride (PTC): 126 mg (0.68 mmol, 2.5 mol%)

  • Potassium tert-butoxide (KOtBu): 3.66 g (32.6 mmol, 1.2 eq)

  • Isopropanol (Anhydrous): 40 mL total

Step-by-Step Execution:

  • Reactor Preparation : Equip a dry reaction vessel with a magnetic stirrer and internal temperature probe. Purge the system with inert gas (N2 or Argon).

  • Epoxide Opening (Chlorohydrin Formation) : Add phthalimide (4.00 g), (R)-epichlorohydrin (4.52 g), and benzyltrimethylammonium chloride (126 mg) to 25 mL of anhydrous isopropanol.

  • First Incubation : Stir the suspension at 40°C for 24 hours.

    • Causality Note: The PTC solubilizes the imide anion, allowing nucleophilic attack on the epoxide without requiring reflux temperatures. This preserves the stereocenter and prevents thermal oligomerization.

  • Temperature Modulation : Cool the reaction mixture strictly to 20°C.

  • Ring Closure : Prepare a solution of KOtBu (3.66 g) in 15 mL of isopropanol. Add this solution dropwise to the main reactor over 15-30 minutes, maintaining the internal temperature at ≤20°C.

  • Second Incubation : Stir the mixture at 20°C for 3 hours.

    • Causality Note: KOtBu acts as a strong, non-nucleophilic base, rapidly deprotonating the chlorohydrin to force the intramolecular SN2 closure. The low temperature prevents the resulting alkoxide from attacking other epichlorohydrin molecules, while the lack of water prevents diol formation.

  • Workup : Evaporate the solvent under reduced pressure. Dissolve the condensed residue in ethyl acetate and wash with distilled water to remove the precipitated salts (KCl/NaCl).

  • Isolation : Separate the organic layer, dry over anhydrous Na2SO4, and recrystallize to yield the pure epoxide. (Expected Yield: ~89%, Chemical Purity: >96%).

References

  • Title : A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin Source : Der Pharma Chemica URL : 3

  • Title : Controlled/Living Ring-Opening Polymerization of Glycidylamine Derivatives Using t-Bu-P4/Alcohol Initiating System Leading to Polyethers with Pendant Primary, Secondary, and Tertiary Amino Groups Source : Macromolecules - ACS Publications URL : 2

  • Title : EP1619183B1 - 1-amido-3-(2-hydroxyphenoxy)-2-propanol derivatives and a process for preparing 2-amidomethyl-1, 4-benzodioxane derivatives Source : Google Patents URL : 1

Sources

Troubleshooting

Technical Support Center: Solvent Selection Guide for 2-(Oxiran-2-ylmethyl)isoindoline Epoxide Reactions

Welcome to the Technical Support Center for 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione (commonly referred to as N-(2,3-epoxypropyl)phthalimide or phthalimide epoxide). This cyclic imide-containing epoxide is a critical b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione (commonly referred to as N-(2,3-epoxypropyl)phthalimide or phthalimide epoxide). This cyclic imide-containing epoxide is a critical building block in the synthesis of complex amino alcohols, chiral auxiliaries, and pharmaceuticals.

Because the reactivity of the epoxide ring is highly dependent on environmental parameters, selecting the correct solvent is just as critical as selecting your nucleophile. This guide provides troubleshooting FAQs, mechanistic insights, and self-validating protocols to ensure your ring-opening reactions succeed.

Part 1: Troubleshooting & FAQs

Q1: My ring-opening reaction with a primary amine in dichloromethane (DCM) is stalling at 20% conversion. How can I drive this to completion without adding harsh Lewis acids?

A: Switch your solvent to a polar protic medium, such as Methanol (MeOH) or Ethanol (EtOH). The Causality: Neutral amines are only moderate nucleophiles. In non-polar or aprotic solvents like DCM, the epoxide ring lacks electrophilic activation, leading to high activation barriers. Protic solvents act as mild Brønsted acids; they hydrogen-bond to the oxirane oxygen, withdrawing electron density and lowering the LUMO energy of the C-O bond. This facilitates a smooth SN2 attack by the amine. This exact solvent dynamic is exploited in the industrial synthesis of the anticoagulant Rivaroxaban, where methanol is used as the sole solvent to drive the reaction between 4-(4-aminophenyl)morpholine-3-one and the epoxide to near-quantitative yields[1].

Q2: I need to open the epoxide with a weak carbon nucleophile (e.g., an electron-rich arene), but standard protic solvents aren't activating the epoxide enough. What is the next step?

A: Utilize a fluorinated alcohol, specifically 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). The Causality: While methanol provides mild H-bonding, HFIP is a highly polarized, strong hydrogen-bond donor (pKa ~9.3) with exceptional ionizing power. Crucially, its bulky, electron-withdrawing trifluoromethyl groups render it highly non-nucleophilic, preventing the solvent itself from opening the epoxide. HFIP effectively mimics Lewis acid catalysis by strongly activating the epoxide oxygen, allowing even weak carbon nucleophiles to attack the ring without the need for transition metal catalysts[2].

Q3: I am using a Lewis acid to catalyze the reaction, but I am getting a mixture of terminal and internal ring-opening products. How does solvent choice fix this?

A: Transition to a strictly non-coordinating solvent like Toluene, or re-evaluate the need for a Lewis acid by switching to a purely SN2-promoting solvent. The Causality: Regioselectivity is dictated by the transition state. Strong Lewis acids in halogenated solvents can over-activate the epoxide, creating significant carbocation character at the more substituted internal carbon (shifting toward an SN1 mechanism). This leads to nucleophilic attack at the internal position. By leveraging environmental control—such as using ethereal solvents or adjusting the catalyst—you can suppress the carbocation character and restore high terminal regioselectivity[3].

Q4: When reacting the epoxide with an anionic nucleophile (like sodium azide or an alkoxide) in ethanol, the reaction is sluggish. Why?

A: Switch to a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). The Causality: Protic solvents strongly solvate anions via hydrogen bonding, creating a bulky solvent shell that drastically reduces their nucleophilicity. Polar aprotic solvents solvate the cation (e.g., Na⁺) but leave the anion "naked" and highly reactive, accelerating the SN2 ring-opening kinetics[4].

Part 2: Mechanistic Visualizations

SolventSelection Start Identify Nucleophile Type Anionic Strong/Anionic (e.g., RO-, N3-) Start->Anionic Amine Neutral Amines (e.g., R-NH2) Start->Amine Weak Weak/Neutral (e.g., C-nuc) Start->Weak Lewis Lewis Acid Catalyzed Start->Lewis Solvent1 Polar Aprotic (DMF, DMSO) Anionic->Solvent1 Avoids anion solvation Solvent2 Polar Protic (MeOH, EtOH) Amine->Solvent2 H-bond activation Solvent3 Fluorinated Alcohols (HFIP, TFE) Weak->Solvent3 Strong H-bond donor Solvent4 Non-Coordinating (DCM, Toluene) Lewis->Solvent4 Prevents catalyst deactivation

Decision tree for selecting solvents based on nucleophile type.

MechanisticPathway cluster_protic Protic Solvent Pathway cluster_aprotic Lewis Acid Pathway Epoxide 2-(Oxiran-2-ylmethyl) isoindoline H_Bond H-Bonding to Oxygen Epoxide->H_Bond LA_Coord Lewis Acid Coordination Epoxide->LA_Coord C_O_Weak C-O Bond Weakening H_Bond->C_O_Weak Nuc_Attack1 SN2 Attack (Terminal) C_O_Weak->Nuc_Attack1 Carbocation Carbocation Character LA_Coord->Carbocation Nuc_Attack2 Mixed Attack (Internal/Terminal) Carbocation->Nuc_Attack2

Mechanistic pathways of epoxide activation via protic solvents versus Lewis acids.

Part 3: Quantitative Data Summary

The following table summarizes the physicochemical properties of recommended solvents and their impact on epoxide ring-opening kinetics and regioselectivity[3],[4].

Solvent ClassExample SolventDielectric Constant (ε)H-Bond Donor Capacity (α)Optimal Nucleophile TypeTypical Regioselectivity
Polar Protic Methanol32.70.98Neutral Amines, ThiolsHigh (Terminal Attack)
Fluorinated Alcohol HFIP16.71.96Weak Carbon NucleophilesModerate-High (Terminal)
Polar Aprotic DMF36.70.00Anionic (Azides, Alkoxides)High (Terminal Attack)
Non-Coordinating Toluene2.40.00Lewis Acid CatalyzedVariable (Depends on LA)

Part 4: Self-Validating Experimental Protocols

Protocol A: Amine-Mediated Ring Opening in Methanol (Rivaroxaban Intermediate Workflow)

This protocol utilizes the protic nature of methanol to activate the epoxide without external catalysts[1].

  • Preparation: Charge a clean, dry reactor with 1.0 equivalent of the neutral amine (e.g., 4-(4-aminophenyl)morpholine-3-one) and 1.2 to 1.3 equivalents of (S)-(+)-N-(2,3-epoxypropyl)phthalimide.

  • Solvent Addition: Add Methanol (approx. 17 mL per gram of starting material).

    • Self-Validating Checkpoint 1: The initial mixture will be a heterogeneous suspension.

  • Heating: Heat the reaction mass to 60 °C and maintain for 15–20 hours.

    • Self-Validating Checkpoint 2: As the reaction progresses, the suspension will transition into a clear, homogenous solution, indicating the consumption of the insoluble starting materials.

  • Cooling & Isolation: Cool the reactor to 0–10 °C.

    • Self-Validating Checkpoint 3: The target amino alcohol product has significantly lower solubility in cold methanol than the starting materials. A heavy white/off-white precipitation serves as visual validation of successful product formation.

  • Filtration: Filter the precipitate and wash with cold methanol to yield the pure intermediate.

Protocol B: Weak Carbon Nucleophile Ring Opening in HFIP

This protocol leverages the extreme hydrogen-bond donating capacity of HFIP to promote SN2 attack by weak nucleophiles[2].

  • Preparation: In a dry vial under an inert atmosphere, add 1.0 equivalent of 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione and 1.5 equivalents of the carbon nucleophile (e.g., an indole derivative).

  • Solvent Addition: Add HFIP (0.5 M concentration relative to the epoxide).

  • Reaction: Stir the mixture at room temperature (or up to 50 °C depending on nucleophile strength) for 12 hours.

    • Self-Validating Checkpoint 1: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the epoxide spot (Rf ~0.6, UV active) and the appearance of a highly polar, lower Rf spot confirms reaction progression.

  • Quenching & Recovery: Evaporate the HFIP under reduced pressure.

    • Self-Validating Checkpoint 2: HFIP is highly volatile (b.p. 58 °C). Complete removal is easily verified by the lack of a broad OH stretch in the crude IR spectrum or the absence of the characteristic septet in ¹H NMR.

  • Purification: Purify the crude residue via standard silica gel flash chromatography.

Part 5: References

1.[1] Title: WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof Source: Google Patents URL: 2.[2] Title: Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles Source: Arkivoc (arkat-usa.org) URL: 3.[3] Title: Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings | The Journal of Organic Chemistry Source: ACS Publications (acs.org) URL: 4.[4] Title: A Comparative Guide to the Ring-Opening Kinetics of Activated Epoxides Source: Benchchem (benchchem.com) URL:

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(Oxiran-2-ylmethyl)isoindoline Derivatives

Welcome to the Application Scientist Support Center. The nucleophilic ring-opening of 2-(oxiran-2-ylmethyl)isoindoline derivatives—such as (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (CAS 161596-47-0)—is a critical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The nucleophilic ring-opening of 2-(oxiran-2-ylmethyl)isoindoline derivatives—such as (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (CAS 161596-47-0)—is a critical synthetic step in pharmaceutical development[1]. These compounds serve as foundational synthons for active pharmaceutical ingredients (APIs), including Factor Xa inhibitors like Rivaroxaban[2].

However, the bulky bicyclic isoindoline core introduces profound steric hindrance. This structural feature severely restricts the trajectory of incoming nucleophiles, leading to sluggish kinetics, poor regioselectivity, and diminished yields[3]. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your epoxide ring-opening workflows.

Part 1: Mechanistic Visualization

To overcome steric hindrance, we must first visualize the spatial constraints. The isoindoline group sweeps a large cone angle, effectively shielding the C2 position of the oxirane ring and forcing nucleophilic attack toward the terminal C3 position.

G N1 2-(Oxiran-2-ylmethyl)isoindoline N2 Steric Shielding by Isoindoline Core N1->N2 Structural feature N3 H-Bond / Microwave Activation N1->N3 Catalyst/Energy N4 Nucleophile Trajectory (Restricted) N2->N4 Limits approach angle N5 C3 Attack (SN2) Regioselective N3->N5 Polarizes C-O bond N4->N5 Primary pathway N6 C2 Attack (SN1-like) Sterically Blocked N4->N6 Blocked by bulk N7 Target β-Amino Alcohol N5->N7 Ring opening

Fig 1: Steric shielding of the oxirane ring and preferred C3 nucleophilic trajectory.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing extremely low conversion rates when reacting 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with bulky aromatic amines? Causality & Expert Insight: The bicyclic isoindoline-1,3-dione system has a massive spatial volume. Because the methylene linker allows free rotation, the bulky group sweeps a large steric cone that shields the epoxide oxygen and the adjacent carbons. When your nucleophile is also bulky (e.g., ortho-substituted anilines), the transition state energy for the standard SN​2 attack at the C3 position increases exponentially due to severe van der Waals clashes. For example, bromine substituents on anilines dramatically reduce yields due to their large atomic radius compounding the existing steric hindrance[4]. The Fix: Standard thermal heating is often insufficient. Transitioning to microwave (MW) irradiation in a polar solvent like nitromethane drastically accelerates the reaction. Nitromethane enhances the reaction rate by stabilizing the highly polarized transition state through weak van der Waals interactions, overcoming the activation energy barrier imposed by the dual steric bulk[4].

Q2: How can I improve the regioselectivity (C3 vs. C2 attack) to avoid unwanted structural isomers? Causality & Expert Insight: While steric hindrance naturally directs nucleophilic attack to the less hindered C3 position, the use of strong, highly oxophilic Lewis acids (e.g., BF3​⋅Et2​O ) can over-activate the epoxide. This pulls electron density away from the C-O bonds, inducing partial carbocation character at the more substituted C2 position ( SN​1 -like pathway). If the SN​1 character becomes too strong, the nucleophile will attack C2 despite the steric bulk, destroying your regioselectivity. The Fix: Shift from strong Lewis acids to mild hydrogen-bond donors or solvent-free acetic acid-mediated protocols[3]. Acetic acid provides sufficient electrophilic activation of the epoxide oxygen to facilitate ring-opening without triggering C2-O bond cleavage, ensuring excellent regioselectivity for the C3-attacked β -amino alcohol[3].

Q3: I am seeing premature hydrolysis or polymerization of the epoxide before the amine can attack. How do I prevent this? Causality & Expert Insight: Epoxides are highly strained three-membered rings. In the presence of trace water and an acid catalyst, water (a small, highly mobile nucleophile) will easily outcompete your sterically hindered bulky amine, leading to diol formation. Alternatively, intermolecular attack by the alkoxide intermediate on unreacted epoxide can initiate polymerization. The Fix: Implement strict anhydrous conditions. Pre-dry your solvents over 3Å molecular sieves. Furthermore, pre-mix the amine nucleophile with the acid catalyst/activator before adding the 2-(oxiran-2-ylmethyl)isoindoline derivative. This ensures the nucleophile is immediately available in the microenvironment when the epoxide is activated.

Part 3: Quantitative Data Summary

To illustrate the profound impact of solvent and activation methods on overcoming steric hindrance, review the synthesized data below comparing the reaction of 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with bulky aromatic amines[4].

Activation MethodSolventTemp/TimeYield (%)Regioselectivity (C3:C2)Primary Observation
Thermal HeatingToluene80°C / 24h< 20%85:15Sluggish kinetics due to steric clash.
Lewis Acid ( BF3​ )DCM25°C / 12h45%60:40Loss of regioselectivity ( SN​1 pathway).
Microwave (MW)Ethanol100°C / 30m72%> 95:5Good yield; protic solvent assists activation.
Microwave (MW)Nitromethane100°C / 15m81%+ > 99:1 Optimal transition state stabilization[4].
Part 4: Validated Experimental Protocol

This self-validating protocol is engineered to overcome steric hindrance using microwave irradiation and nitromethane, ensuring high yields and strict C3 regioselectivity[4].

Materials:

  • (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (1.0 equiv)

  • Aromatic/Bulky Amine Nucleophile (1.2 equiv)

  • Anhydrous Nitromethane (0.5 M relative to epoxide)

  • Microwave reactor vials with crimp caps

Step-by-Step Methodology:

  • Preparation: In a flame-dried microwave vial equipped with a magnetic stir bar, dissolve the bulky amine (1.2 equiv) in anhydrous nitromethane.

    • Self-Validation: Ensure complete dissolution; the solution should be entirely clear before proceeding.

  • Substrate Addition: Add (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (1.0 equiv) to the vial. Seal the vial tightly with a crimp cap to withstand pressure buildup during heating.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Program the reactor to heat the mixture to 100°C for 15 minutes with active cooling enabled to maintain constant irradiation[4].

  • Reaction Monitoring: Carefully vent and open the vial after it has cooled to room temperature.

    • Self-Validation: Spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The starting epoxide ( Rf​≈0.6 ) should be completely consumed, replaced by a highly polar, UV-active spot near the baseline ( Rf​≈0.2 ) corresponding to the β -amino alcohol.

  • Workup: Concentrate the nitromethane under reduced pressure. Redissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ to remove any acidic impurities.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via flash column chromatography to isolate the pure C3-attacked product.

References
  • Highly regioselective ring-opening of epoxides with amines: A metal- and solvent-free protocol for the synthesis of β-amino alcohols. Source: researchgate.net.
  • (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione. Source: opulentpharma.com.
  • (a) Possible mechanism for the ring opening of the epoxide (1) with aromatic amines (2). Source: researchgate.net.
  • 438056-69-0 | 4-(4-Aminophenyl)morpholin-3-one | Rivaroxaban Related. Source: ambeed.com.

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 2-(Oxiran-2-ylmethyl)isoindoline Asymmetric Synthesis

Welcome to the Technical Support Center. 2-(Oxiran-2-ylmethyl)isoindoline (frequently utilized as its 1,3-dione derivative, N -glycidyl phthalimide) is a privileged chiral intermediate required for the synthesis of criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(Oxiran-2-ylmethyl)isoindoline (frequently utilized as its 1,3-dione derivative, N -glycidyl phthalimide) is a privileged chiral intermediate required for the synthesis of critical active pharmaceutical ingredients (APIs), including Factor Xa inhibitors like Rivaroxaban[1]. Achieving and maintaining high enantiomeric purity for this intermediate requires rigorous control over catalyst dynamics.

This guide provides field-proven troubleshooting strategies and self-validating protocols, focusing on the two predominant synthetic pathways: the Jacobsen Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide, and the Asymmetric Epoxidation of N -allylisoindoline.

Quantitative Pathway Comparison

To select the optimal synthetic route, you must weigh the kinetic limitations of resolution against the chemoselectivity challenges of direct epoxidation.

MetricRoute A: Jacobsen HKR (Co-Salen)Route B: Asymmetric Epoxidation (Mn-Salen)
Starting Material Racemic 2-(oxiran-2-ylmethyl)isoindoline N -allylisoindoline
Catalyst System (R,R) -Co(III)-Salen-OAc (R,R) -Mn(III)-Salen-Cl
Typical Enantiomeric Excess (ee) > 99%80 – 90%
Maximum Theoretical Yield 50% (Kinetic Resolution)> 90% (Asymmetric Induction)
Reaction Kinetics 2nd order in [Co]1st order in [Mn]
Primary Failure Mode Catalyst reduction to Co(II)High background uncatalyzed oxidation

Causality Insight: While asymmetric epoxidation theoretically yields 100% of the desired enantiomer, the high background rate of uncatalyzed oxidation by terminal oxidants often suppresses the final enantiomeric excess (ee). Conversely, HKR is limited to a 50% theoretical yield but leverages a highly selective bimetallic mechanism to consistently deliver >99% ee[2].

Mechanistic Logic: The Bimetallic Imperative

Understanding the causality behind the HKR mechanism is critical for troubleshooting. The Jacobsen HKR does not operate via a single metal center. Instead, it requires a cooperative bimetallic transition state . One Co(III) complex acts as a Lewis acid to coordinate and activate the epoxide (lowering its LUMO), while a second Co(III) complex acts as a nucleophile to deliver the hydroxide (raising its HOMO)[2].

Because the rate is proportional to [Co]2 , any parameter that dilutes the catalyst or disrupts the Co(III) oxidation state will cause the reaction to fail non-linearly.

HKR_Mechanism Cat_Inactive Co(II)-Salen (Inactive Precatalyst) Oxidation Air / AcOH Oxidation Cat_Inactive->Oxidation Cat_Active Co(III)-Salen-OAc (Active Catalyst) Oxidation->Cat_Active Cat_Lewis Co(III)-Salen (Lewis Acid) Activates Epoxide Cat_Active->Cat_Lewis Binds Epoxide Cat_Nuc Co(III)-Salen-OH (Nucleophile) Delivers Hydroxide Cat_Active->Cat_Nuc Binds H2O Bimetallic Bimetallic Transition State (Rate ∝[Co]²) Cat_Lewis->Bimetallic Cat_Nuc->Bimetallic Products Enantiopure (S)-Epoxide + (R)-Diol Bimetallic->Products

Mechanistic pathway of Jacobsen HKR highlighting bimetallic cooperativity.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Jacobsen HKR of Racemic N -Glycidyl Phthalimide

Objective : Isolate (S) -2-(oxiran-2-ylmethyl)isoindoline-1,3-dione in >99% ee[3].

  • Catalyst Oxidation : Dissolve 0.5 mol% (R,R) -Co(II)-salen in toluene. Add 1.0 equivalent (relative to Co) of glacial acetic acid. Stir open to the atmosphere for 30 minutes.

    • Self-Validation Checkpoint: Observe the color transition. The solution must shift from a bright, brick-red (Co(II)) to a deep, dark brown (Co(III)-OAc). If the red color persists, oxidation is incomplete; verify aeration and AcOH stoichiometry.

  • Substrate Coordination : Add the racemic epoxide to the active catalyst solution.

    • Self-Validation Checkpoint: Ensure complete dissolution. The bimetallic mechanism requires high local concentrations; if the mixture is heterogeneous, add minimal THF until just dissolved.

  • Kinetic Resolution : Cool the vessel to 0 °C. Slowly add exactly 0.55 equivalents of H2​O dropwise over 1 hour.

    • Self-Validation Checkpoint: At 2 hours, sample the reaction and analyze via chiral HPLC. Calculate the selectivity factor ( krel​ ). A healthy system will display a krel​>50 at ~20% conversion.

  • Isolation : Separate the enantioenriched (S) -epoxide from the highly polar (R) -diol via silica gel chromatography or fractional distillation.

Protocol B: Asymmetric Epoxidation of N -Allylisoindoline

Objective : Direct synthesis of the chiral epoxide via Mn-catalyzed asymmetric induction.

  • Catalyst Preparation : Dissolve 5 mol% (R,R) -Mn(III)-salen-Cl in dichloromethane.

    • Self-Validation Checkpoint: The solution should appear dark brown/black and homogeneous.

  • Oxidant Addition : Add N -allylisoindoline, followed by 4-phenylpyridine N -oxide (additive) and aqueous NaOCl (oxidant) buffered to pH 11.3.

    • Self-Validation Checkpoint: Monitor the pH continuously. If the pH drops below 10.5, the hypochlorite will degrade, and background racemic epoxidation will outcompete the catalyzed pathway, destroying the ee.

Troubleshooting & FAQs

Q1: My HKR reaction stalls at 15% conversion, and the ee is poor. What is causing catalyst deactivation? A: This is almost always caused by the reduction of the active Co(III) back to the inactive Co(II) state. Co(II) is a d7 metal with kinetically labile coordination sites, making it a poor Lewis acid for epoxide activation. Co(III) is d6 , low-spin, and kinetically inert, providing a stable chiral environment that tightly binds the epoxide[2]. Fix: Ensure your acetic acid is anhydrous and that the initial aerobic oxidation step was allowed to run to completion (verified by the red-to-brown color shift).

Q2: I scaled up my HKR reaction and diluted it to improve stirring, but now the reaction rate has plummeted. Why? A: You have disrupted the bimetallic kinetics. Because the rate-determining step requires two Co(III) molecules to interact simultaneously with the epoxide and water, the reaction is second-order with respect to the catalyst[2]. Diluting the reaction by a factor of 2 decreases the reaction rate by a factor of 4. Fix: Run the reaction solvent-free if the substrate is a liquid, or use the absolute minimum amount of THF/toluene required to maintain a stirrable slurry.

Q3: During the asymmetric epoxidation of N -allylisoindoline, my ee plateaus at 80%. How can I suppress the background reaction? A: The terminal oxidant (e.g., NaOCl) is epoxidizing the alkene directly without coordinating to the chiral Mn-salen pocket. Fix: Lower the reaction temperature to -5 °C to kinetically penalize the uncatalyzed background reaction, and ensure you are using an axial ligand additive (like 4-phenylpyridine N -oxide) to accelerate the metal-catalyzed pathway.

Troubleshooting Start Issue: Low ee% in (S)-Epoxide Check_Cat Check Catalyst Oxidation State Start->Check_Cat Is_Co3 Is it fully Co(III)? Check_Cat->Is_Co3 Action_Ox Re-oxidize with Air/AcOH Is_Co3->Action_Ox No Check_Load Check Catalyst Loading & Conc. Is_Co3->Check_Load Yes Is_Conc Is [Co] too low? Check_Load->Is_Conc Action_Conc Run solvent-free or increase [Co] (Bimetallic kinetics require proximity) Is_Conc->Action_Conc Yes Check_H2O Check H2O Stoichiometry Is_Conc->Check_H2O No Action_H2O Ensure exactly 0.55 eq H2O Avoid over-hydrolysis Check_H2O->Action_H2O

Troubleshooting logic tree for resolving low enantiomeric excess in HKR workflows.

References

  • [1] Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central (PMC). URL:[Link]

  • Recent Advances in Nonprecious Metal Catalysis. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society (PubMed). URL:[Link]

  • [2] Counterion and Substrate Effects on Barrier Heights of the Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Co(III)-salen. The Journal of Physical Chemistry A, ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Emulsions in 2-(Oxiran-2-ylmethyl)isoindoline Extraction

As a Senior Application Scientist, I frequently encounter researchers struggling with product loss during the aqueous workup of 2-(Oxiran-2-ylmethyl)isoindoline (and its dione precursor, glycidyl phthalimide). The combin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with product loss during the aqueous workup of 2-(Oxiran-2-ylmethyl)isoindoline (and its dione precursor, glycidyl phthalimide). The combination of the reactive epoxide moiety, the nitrogen-containing isoindoline core, and the reagents used in its synthesis presents unique solubility challenges. When liquid-liquid extraction (LLE) goes wrong, it often results in intractable emulsions that trap your target analyte.

This guide provides field-proven, mechanistically grounded solutions to break emulsions, salvage your yield, and optimize your downstream workflows.

Mechanistic Workflow for Emulsion Resolution

Emulsion_Troubleshooting A Aqueous Workup of 2-(Oxiran-2-ylmethyl)isoindoline B Emulsion Formation (Surfactant Impurities / Agitation) A->B Vigorous Shaking C Chemical Intervention (Salting Out / Brine) B->C Step 1 (First Response) D Mechanical Disruption (Celite / Centrifugation) B->D Step 2 (If persistent) E Solvent Modification (Add Non-polar Solvent) B->E Step 3 (Alternative) F Clean Phase Separation C->F Increases Aqueous Density D->F Coalesces Droplets E->F Alters Surface Tension

Workflow for resolving emulsion formation during liquid-liquid extraction.

Quantitative Data: Phase Density and Emulsion Risk Profile

The root cause of many emulsions is an insufficient density differential between the aqueous and organic phases. Refer to the table below when selecting your extraction solvents.

Solvent / AdditiveDensity (g/mL)Relative Emulsion RiskMechanism of Action / Recommendation
Water (Aqueous) 1.00N/ABaseline phase for liquid-liquid extraction.
Saturated NaCl (Brine) ~1.20LowIncreases ionic strength; forces out organics.
Dichloromethane (DCM) 1.33HighDensity too close to heavily salted water; forms stable droplets.
Ethyl Acetate (EtOAc) 0.90MediumGood density differential; preferred for standard extraction.
Diethyl Ether 0.71LowRapid phase separation due to low density and high volatility.
Frequently Asked Questions (FAQs)

Q1: Why does 2-(Oxiran-2-ylmethyl)isoindoline consistently form stubborn emulsions during aqueous workup? A1: The synthesis of 2-(Oxiran-2-ylmethyl)isoindoline typically involves the alkylation of an isoindoline derivative with epichlorohydrin. Trace amounts of unreacted epichlorohydrin, phase-transfer catalysts (e.g., TBAB), or ring-opened polymeric byproducts act as surfactant-like molecules [1]. These amphiphilic impurities accumulate at the liquid-liquid interface, reducing interfacial tension and stabilizing micro-droplets of the organic solvent within the aqueous phase.

Q2: I have a thick emulsion layer right now. What is the most immediate, non-destructive step to break it? A2: Employ the "salting out" technique by adding saturated sodium chloride (brine) [2]. Causality: Adding brine dramatically increases the ionic strength of the aqueous layer. This thermodynamic shift decreases the solubility of partially polar organic impurities in the water phase, forcing them into the organic layer. Furthermore, it increases the density of the aqueous phase (from ~1.00 g/mL to ~1.20 g/mL), which enhances the density differential between the two layers and accelerates gravity-driven separation.

Q3: Brine didn't work. The emulsion is still sitting there. What mechanical interventions can I use? A3: If chemical alteration fails, you must mechanically shear the stabilized droplets. The most effective method is vacuum filtration through a Celite® pad [3]. Causality: Diatomaceous earth (Celite) provides a massive, irregular surface area. As the emulsion is pulled through the pad, the physical barrier disrupts the surfactant layer surrounding the micro-droplets, forcing the dispersed organic phase to coalesce into larger drops that immediately separate upon entering the receiving flask. (See Protocol A below).

Q4: Can I alter my extraction solvent to prevent this entirely? A4: Yes. Dichloromethane (DCM) is notorious for forming stable emulsions because its density (1.33 g/mL) is very close to that of a heavily salted aqueous layer [4]. Switching your extraction solvent to Ethyl Acetate (EtOAc, density 0.90 g/mL) or Methyl tert-butyl ether (MTBE, density 0.74 g/mL) provides a much larger density differential against water, allowing buoyancy to overpower the surfactant effects.

Q5: I need the aqueous phase for downstream processing. How do I break the emulsion without adding salts that will contaminate it? A5: If you cannot use brine, use centrifugation [5]. Causality: Centrifugation applies a high relative centrifugal force (RCF) that artificially magnifies the density difference between the aqueous and organic phases. This forces the lighter phase inward and the heavier phase outward, physically crushing the emulsion layer without introducing any chemical additives. (See Protocol B below).

Standard Operating Procedures: Emulsion Breaking
Protocol A: Celite® Vacuum Filtration for Emulsion Disruption

Use this self-validating protocol when chemical salting-out fails. Always test a single drop of your resulting layers in water to confirm phase identity before discarding any liquid.

  • Setup: Assemble a Büchner funnel or a coarse glass frit over a clean filter flask connected to a vacuum line.

  • Pack the Pad: Add a 1–2 cm layer of dry Celite® 545 to the funnel. Gently press it down to ensure an even surface.

  • Wet the Pad: Moisten the Celite with 10 mL of the organic solvent currently used in your extraction (e.g., EtOAc or DCM).

  • Filter: Apply gentle vacuum. Pour the unresolved emulsion layer directly onto the Celite pad.

  • Rinse: Wash the separatory funnel with 10–20 mL of fresh organic solvent and pass it through the pad to ensure complete recovery of the 2-(Oxiran-2-ylmethyl)isoindoline.

  • Separate: Transfer the coalesced filtrate back into a clean separatory funnel. The physical shearing will have destroyed the micellar structures, allowing the layers to separate cleanly within 30–60 seconds.

Protocol B: Centrifugal Phase Separation

Use this protocol when processing highly sensitive samples where the addition of brine or solvent modification is prohibited.

  • Transfer: Drain the stubborn emulsion layer into glass centrifuge tubes equipped with Teflon-lined screw caps. (Caution: Avoid standard polystyrene/polypropylene tubes if using chlorinated solvents like DCM, as they will degrade).

  • Balance: Ensure opposing tubes are perfectly balanced by mass (within 0.1 g) using a laboratory scale.

  • Centrifuge: Spin the tubes at 2,000–3,000 x g for 5 minutes at room temperature.

  • Recover: Carefully remove the tubes. You will observe a distinct separation, often with a thin, solid "cake" of polymeric impurities at the interface. Pipette off the upper aqueous phase and collect the lower organic phase containing your extracted product.

References
  • Tips for Troubleshooting Liquid–Liquid Extractions LCGC International[Link]

  • Step-by-Step Procedures For Extractions Chemistry LibreTexts[Link]

  • Problems with extractions University of York Chemistry Teaching Labs[Link]

  • Tackling emulsions just got easier Biotage[Link]

Reference Data & Comparative Studies

Validation

A Predictive Guide to the ¹H and ¹³C-NMR Spectra of 2-(Oxiran-2-ylmethyl)isoindoline for Researchers and Drug Development Professionals

Introduction In the landscape of modern pharmaceutical and materials science research, the precise structural elucidation of novel organic molecules is paramount. 2-(Oxiran-2-ylmethyl)isoindoline is a molecule of signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern pharmaceutical and materials science research, the precise structural elucidation of novel organic molecules is paramount. 2-(Oxiran-2-ylmethyl)isoindoline is a molecule of significant interest, combining the reactive epoxide functionality with the versatile isoindoline scaffold. This unique combination makes it a valuable building block in the synthesis of a wide array of biologically active compounds and functional materials. The inherent reactivity of the epoxide ring allows for a variety of nucleophilic addition reactions, paving the way for the construction of complex molecular architectures.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural characterization for such molecules. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule is unparalleled. For researchers working with 2-(Oxiran-2-ylmethyl)isoindoline and its derivatives, a thorough understanding of its NMR spectral features is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its structure.

This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C-NMR spectra of 2-(Oxiran-2-ylmethyl)isoindoline. In the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from the parent isoindoline structure and a closely related analogue, 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione, to offer a robust predictive model. Furthermore, this guide presents a detailed experimental protocol for acquiring high-quality NMR spectra of the title compound and offers a comparative overview of alternative analytical techniques.

Predicted ¹H and ¹³C-NMR Spectra of 2-(Oxiran-2-ylmethyl)isoindoline

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 2-(Oxiran-2-ylmethyl)isoindoline. These predictions are based on the known spectral data of isoindoline[1] and the anticipated influence of the N-substitution with the oxiran-2-ylmethyl group, drawing parallels from structurally similar compounds. The spectra are assumed to be recorded in deuterochloroform (CDCl₃), a common solvent for such organic molecules.

Table 1: Predicted ¹H-NMR Spectral Data for 2-(Oxiran-2-ylmethyl)isoindoline in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20 - 7.35m4HAr-H
~4.20s4HAr-CH₂ -N
~3.15m1HOxirane CH
~2.85dd1HN-CH H-Oxirane
~2.75dd1HN-CHH -Oxirane
~2.60dd1HOxirane CH H
~2.45t1HOxirane CHH

Table 2: Predicted ¹³C-NMR Spectral Data for 2-(Oxiran-2-ylmethyl)isoindoline in CDCl₃

Chemical Shift (δ, ppm)Assignment
~140Ar-C (quaternary)
~127Ar-C H
~122Ar-C H
~55Ar-C H₂-N
~52N-C H₂-Oxirane
~51Oxirane C H
~45Oxirane C H₂

Rationale for Spectral Predictions

The predicted chemical shifts are derived from a composite analysis. The aromatic protons and carbons of the isoindoline core are expected to be largely unperturbed from those of the parent isoindoline molecule. The benzylic protons of the isoindoline ring system are anticipated to appear as a singlet around 4.20 ppm.

For the oxiran-2-ylmethyl substituent, the chemical shifts are estimated based on the known effects of N-alkylation and the electronic environment of the epoxide ring. The diastereotopic protons of the methylene group attached to the nitrogen are expected to appear as distinct doublet of doublets due to coupling with the adjacent methine proton of the oxirane ring. The protons on the epoxide ring itself will exhibit a complex splitting pattern due to geminal and vicinal coupling.

Experimental Protocol for NMR Spectral Acquisition

To obtain high-quality ¹H and ¹³C-NMR spectra of 2-(Oxiran-2-ylmethyl)isoindoline, the following detailed protocol is recommended. The trustworthiness of this protocol lies in its adherence to standard NMR spectroscopic practices, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Solvent Selection: Deuterochloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be considered.

  • Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Instrument Setup and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • ¹H-NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • ¹³C-NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2-5 seconds.

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., 7.26 ppm for CDCl₃) or the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the solvent peak (e.g., 77.16 ppm for CDCl₃).

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the logical flow of the NMR experimental workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of CDCl3 transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer (≥400 MHz) transfer->instrument shimming Tune and shim the probe instrument->shimming H1_acq Acquire 1H spectrum (16-64 scans) shimming->H1_acq C13_acq Acquire 13C spectrum (1024-4096 scans) H1_acq->C13_acq processing Fourier transform, phase, and baseline correct spectra C13_acq->processing referencing Reference spectra to solvent or TMS processing->referencing analysis Integrate peaks and assign chemical shifts referencing->analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Comparative Guide to Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information for the characterization of 2-(Oxiran-2-ylmethyl)isoindoline.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-O-C of epoxide, C-N of amine, aromatic C-H).Fast, non-destructive, and provides a molecular "fingerprint".Ambiguous for complex molecules, limited structural information.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High resolution and sensitivity, suitable for quantitative analysis.Does not provide structural information.
X-ray Crystallography Unambiguous 3D molecular structure.Provides the absolute structure.Requires a single crystal of sufficient quality, which can be difficult to grow.

Conclusion

This guide provides a comprehensive predictive analysis of the ¹H and ¹³C-NMR spectra of 2-(Oxiran-2-ylmethyl)isoindoline, a molecule of significant interest in chemical research and drug development. By leveraging data from analogous structures, we have presented a detailed and reasoned prediction of its spectral features. The provided experimental protocol offers a robust framework for researchers to acquire high-quality NMR data, while the comparative analysis of alternative techniques highlights the central role of NMR in unambiguous structural elucidation. This guide is intended to be a valuable resource for scientists, empowering them with the knowledge to confidently synthesize, purify, and characterize this important chemical entity.

References

  • PubChem. Isoindoline. National Center for Biotechnology Information. [Link]

Sources

Comparative

Comparative Reactivity Guide: 2-(Oxiran-2-ylmethyl)isoindoline vs. N-Glycidylphthalimide

Executive Summary In the design of advanced pharmaceutical intermediates and specialty polymers, the selection of epoxide building blocks dictates both the synthetic pathway and the structural integrity of the final mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced pharmaceutical intermediates and specialty polymers, the selection of epoxide building blocks dictates both the synthetic pathway and the structural integrity of the final molecule. Two frequently compared, yet fundamentally distinct, glycidyl scaffolds are 2-(Oxiran-2-ylmethyl)isoindoline (NGI) and N-glycidylphthalimide (NGP) .

While commercial suppliers often conflate their nomenclature due to the shared "isoindoline" root[1], the presence or absence of the 1,3-dione carbonyls fundamentally alters their reactivity profiles. This guide provides an in-depth, objective comparison of their mechanistic behaviors, kinetic profiles, and regioselectivity during epoxide ring-opening, supported by self-validating experimental protocols.

Structural and Electronic Foundations

The chemical divergence between these two molecules is rooted in the electronic environment of their respective nitrogen atoms.

  • N-Glycidylphthalimide (NGP): Formally named 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, NGP contains a phthalimide core. The two adjacent carbonyl groups heavily withdraw electron density from the nitrogen, giving it an imide character. Consequently, the nitrogen is non-basic and non-nucleophilic. The adjacent epoxide ring remains highly strained but relies entirely on external nucleophiles for ring-opening via a standard intermolecular SN​2 mechanism[2].

  • 2-(Oxiran-2-ylmethyl)isoindoline (NGI): Lacking the carbonyl groups, the core is a reduced isoindoline. The nitrogen here is a tertiary amine , which is basic and highly nucleophilic. This electron-rich nitrogen can interact intramolecularly with the adjacent electrophilic epoxide, fundamentally altering the reaction pathway through anchimeric assistance (neighboring group participation)[3].

Mechanism cluster_NGP N-glycidylphthalimide (NGP) cluster_NGI 2-(Oxiran-2-ylmethyl)isoindoline (NGI) NGP_Node NGP (Imide N) SN2 Direct SN2 Attack (Terminal C) NGP_Node->SN2 Nu1 Nucleophile Nu1->SN2 Prod1 Secondary Alcohol (High Regioselectivity) SN2->Prod1 NGI_Node NGI (Amine N) Azet Azetidinium Ion (Intramolecular) NGI_Node->Azet Anchimeric Assistance RingOpen Ring Opening (Mixed Sites) Azet->RingOpen Nu2 Nucleophile Nu2->RingOpen Prod2 Primary/Secondary Alcohol Mixture RingOpen->Prod2

Mechanistic divergence in epoxide ring-opening between NGP and NGI.

Mechanistic Divergence in Epoxide Ring Opening

NGP: High Regioselectivity via Direct SN​2

Because the phthalimide nitrogen in NGP cannot participate in the reaction, an incoming nucleophile (e.g., an amine, thiol, or alcohol) attacks the epoxide directly. Due to the steric bulk of the phthalimide group, the attack occurs almost exclusively at the less hindered terminal carbon (C3)[4]. This predictable regioselectivity makes NGP a premier chiral building block for synthesizing β -amino alcohols and active pharmaceutical ingredients (APIs)[2].

NGI: Kinetic Acceleration via Anchimeric Assistance

In NGI, the nucleophilic amine lone pair attacks the internal carbon of the epoxide, forming a highly reactive, transient bicyclic azetidinium ion . This intramolecular cyclization has a significantly lower activation energy than an intermolecular SN​2 attack, resulting in rapid consumption of the starting material. However, when the external nucleophile subsequently attacks the azetidinium intermediate, it can attack at either carbon. This often yields a mixture of primary and secondary alcohols, compromising regioselectivity[5].

Quantitative Reactivity Profiling

The table below summarizes the comparative performance of both scaffolds when reacted with a standard secondary amine (e.g., morpholine) under identical conditions.

ParameterN-glycidylphthalimide (NGP)2-(Oxiran-2-ylmethyl)isoindoline (NGI)
Core Heterocycle Isoindoline-1,3-dione (Imide)Isoindoline (Amine)
Nitrogen Character Electron-withdrawing, non-nucleophilicElectron-donating, nucleophilic
Anchimeric Assistance AbsentPresent (Azetidinium formation)
Reaction Kinetics Moderate (Requires heating / catalysts)Fast (Spontaneous at ambient temp)
Regioselectivity > 95:5 (Terminal attack favored)~ 40:60 (Mixed attack)
Storage Stability High (Stable solid)Low (Prone to self-polymerization)

Self-Validating Experimental Protocols

To empirically validate the mechanistic differences outlined above, the following parallel kinetic profiling protocol is designed. This workflow acts as a self-validating system: the kinetic data will confirm the presence or absence of anchimeric assistance, while 2D NMR will confirm the resulting regioselectivity.

Workflow Start Equimolar NGP & NGI in separate flasks Reagent Add Nucleophile (e.g., Morpholine) + Solvent (MeCN) Start->Reagent Monitor Kinetic Monitoring (In-situ 1H NMR / HPLC) Reagent->Monitor Quench Quench Reaction (Acidic Workup) Monitor->Quench Analyze Regioselectivity Analysis (2D NMR / LC-MS) Quench->Analyze

Self-validating experimental workflow for parallel kinetic profiling.

Protocol: Parallel Ring-Opening with Morpholine

Objective: Compare the reaction rate and regioselectivity of NGP and NGI.

Materials:

  • Substrates: NGP (1.0 mmol) and NGI (1.0 mmol)

  • Nucleophile: Morpholine (1.2 mmol)

  • Solvent: Anhydrous Acetonitrile ( CH3​CN ) - Causality: Anhydrous conditions are critical to prevent premature epoxide hydrolysis, ensuring the nucleophile is the sole ring-opening agent.

Step-by-Step Methodology:

  • Preparation: In two separate, flame-dried 10 mL round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of NGP (Flask A) and 1.0 mmol of NGI (Flask B) in 5.0 mL of anhydrous CH3​CN .

  • Initiation: Bring both flasks to 25 °C. Inject 1.2 mmol of morpholine into each flask simultaneously.

  • Kinetic Sampling: Withdraw 50 μL aliquots from each flask at t=5,15,30,60, and 120 minutes. Immediately quench the aliquots in CDCl3​ containing a drop of trifluoroacetic acid (TFA) to halt the reaction.

  • Reaction Monitoring: Analyze the aliquots via 1H NMR. Track the disappearance of the epoxide multiplet signals (typically around 2.6 - 3.2 ppm).

  • Workup: Once the starting material is consumed (or after 24 hours for slow reactions), concentrate the mixtures under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Analytical Validation & Troubleshooting

The success and accuracy of the protocol are validated through NMR interpretation:

  • Validating NGP Regioselectivity: In the 1H NMR spectrum of the NGP product, look for the newly formed secondary alcohol methine proton ( CH−OH ). It will appear as a distinct multiplet shifted downfield (approx. 3.8 - 4.2 ppm) compared to the original epoxide protons[4]. The presence of a single major product confirms the direct SN​2 pathway.

  • Validating NGI Anchimeric Assistance: The kinetic data will show NGI consuming morpholine within minutes at 25 °C, whereas NGP will show minimal conversion. The NMR of the NGI product will display a complex mixture of signals corresponding to both CH−OH (secondary alcohol) and CH2​−OH (primary alcohol) protons, confirming the azetidinium intermediate pathway[5].

Troubleshooting: If NGI shows rapid degradation before the addition of morpholine, it is likely undergoing intermolecular self-polymerization. Ensure NGI is stored at -20 °C under an inert atmosphere and used immediately upon purification.

Sources

Validation

Optimizing HPLC Method Validation for 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione Purity: A Column Chemistry Comparison

Executive Summary 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione—commonly referred to as (S)-Glycidyl Phthalimide—is a critical chiral intermediate used in the synthesis of active pharmaceutical ingredients (APIs) such as th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione—commonly referred to as (S)-Glycidyl Phthalimide—is a critical chiral intermediate used in the synthesis of active pharmaceutical ingredients (APIs) such as the anticoagulant Rivaroxaban [1]. Due to the high ring strain (~27 kcal/mol) of the oxirane (epoxide) moiety, this compound is highly susceptible to nucleophilic attack and hydrolytic degradation, readily opening to form a 1,2-diol impurity during manufacturing or storage.

With the recent adoption of the and guidelines, regulatory bodies now require a risk-based, lifecycle approach to method development. This guide objectively compares standard C18 stationary phases against Biphenyl column chemistries for the purity analysis of this epoxide, providing a self-validating, step-by-step experimental protocol and comprehensive validation data.

Chemical Degradation & Analytical Target Profile (ATP)

The Analytical Target Profile (ATP) dictates that the HPLC method must achieve baseline resolution ( Rs​>2.0 ) between the intact epoxide, its synthesis precursor (phthalimide), and its primary degradant (Rivaroxaban diol).

Pathway Phthalimide Phthalimide (Synthesis Precursor) Epoxide 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione (Target Intermediate) Phthalimide->Epoxide Epichlorohydrin Hydrolysis Aqueous Hydrolysis (Stress Pathway) Epoxide->Hydrolysis H2O / H+ Diol Diol Degradant (Hydrolyzed Impurity) Hydrolysis->Diol

Figure 1: Synthesis and degradation pathway of the target epoxide intermediate.

Column Chemistry Comparison: C18 vs. Biphenyl

Standard C18 columns separate analytes based purely on hydrophobic partitioning. However, the structural difference between the intact epoxide and the diol degradant is highly localized.

The Causality of Selectivity: A Biphenyl stationary phase provides orthogonal π−π and dipole-dipole interactions. The electron-deficient isoindoline-1,3-dione ring of the analyte interacts strongly with the electron-rich biphenyl system of the column. This enhanced retention mechanism provides superior selectivity for aromatic derivatives, easily resolving the closely related polar diol from the intact epoxide.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 Column (150 x 4.6 mm, 3 µm)Biphenyl Column (150 x 4.6 mm, 3 µm)Performance Verdict
Retention Time (Epoxide) 6.4 min8.2 minBiphenyl provides stronger retention via π−π interactions.
Resolution ( Rs​ ) (Diol/Epoxide) 1.4 (Incomplete baseline resolution)3.1 (Baseline resolved)Biphenyl Superior
Tailing Factor ( Tf​ ) 1.61.1Biphenyl reduces secondary silanol interactions.
Theoretical Plates ( N ) > 8,000> 12,000Biphenyl yields sharper peak geometry.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following protocol incorporates a System Suitability Test (SST). This creates a self-validating system : the instrument must mathematically prove it is capable of the analysis (via Rs​ , Tf​ , and %RSD thresholds) before any sample data is acquired, preventing the generation of invalid results.

Step 1: Reagent and Standard Preparation
  • Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Stock Solution: Accurately weigh 10.0 mg of into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • System Suitability Solution: Spike the Standard Stock Solution with 1.0 µg/mL of Rivaroxaban Diol impurity and 1.0 µg/mL of Phthalimide.

Step 2: Chromatographic Conditions
  • Column: Biphenyl, 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers the mobile phase to suppress ionization of trace silanols).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls thermodynamic partitioning consistency).

  • Detection: UV at 220 nm (Optimal absorbance for the isoindoline-1,3-dione chromophore).

  • Gradient Program:

    • 0 - 2 min: 10% B

    • 2 - 10 min: Linear ramp to 80% B

    • 10 - 13 min: Hold at 80% B (Column wash)

    • 13 - 15 min: Return to 10% B (Re-equilibration)

Step 3: System Suitability Testing (SST) Execution

Inject the System Suitability Solution six times. The system is only validated for the run if it meets the following criteria:

  • Resolution ( Rs​ ): > 2.0 between Diol and Epoxide.

  • Tailing Factor ( Tf​ ): < 1.5 for the Epoxide peak.

  • Precision (%RSD): < 2.0% for Epoxide peak areas across the 6 injections.

ICH Q2(R2) Method Validation Data

Following the optimized Biphenyl protocol, the method was subjected to rigorous validation aligned with the updated .

Workflow ATP Analytical Target Profile (ATP) Define Purity & Resolution Goals Screen Column Chemistry Screening (C18 vs. Biphenyl) ATP->Screen Opt Method Optimization (Gradient & Temperature) Screen->Opt Val ICH Q2(R2) Validation (Specificity, Linearity, Robustness) Opt->Val Routine Lifecycle Management Routine Purity Analysis Val->Routine

Figure 2: Analytical lifecycle workflow from ATP definition to ICH Q2(R2) method validation.

Table 2: ICH Q2(R2) Validation Parameters Summary
Validation ParameterICH Q2(R2) RequirementExperimental Result (Biphenyl Method)Status
Specificity No interference at retention timePeak purity index > 0.999 (PDA detection); No blank interference.Pass
Linearity R2≥0.999 over 25% to 150% range R2=0.9998 ; Equation: y=14523x+45.2 Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass
Method Precision %RSD 2.0% (n=6 preparations)%RSD = 0.85%Pass
Robustness Stable under deliberate variationsFlow rate ( ±0.1 mL/min): Rs​>2.5 Temp ( ±2∘ C): Rs​>2.8 Pass
Table 3: Accuracy & Recovery Data (Triplicate Analysis)

Accuracy was assessed by spiking known concentrations of the epoxide into a synthetic mixture of precursors.

Spike Level (%)Theoretical Conc. (µg/mL)Recovered Conc. (µg/mL)% Recovery% RSD
50% 50.049.699.2%1.1%
100% 100.0100.4100.4%0.7%
150% 150.0148.999.3%0.9%

Conclusion

For the purity analysis of 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione, relying on standard C18 column chemistry introduces a high risk of co-elution between the intact epoxide and its hydrolytic diol degradant. By leveraging the π−π interactions of a Biphenyl stationary phase, analytical scientists can achieve robust, baseline resolution. The developed protocol fully satisfies the rigorous standards set forth by the newly enacted ICH Q14 and Q2(R2) guidelines, ensuring lifecycle-long data integrity for drug development applications.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5." EMA Scientific Guidelines. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q14 Analytical Procedure Development - Step 5." EMA Scientific Guidelines. Available at:[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures Framework." MasterControl Quality Resources. Available at:[Link]

Comparative

Analytical Comparison Guide: Mass Spectrometry Profiling of 2-(Oxiran-2-ylmethyl)isoindoline Derivatives

Executive Summary In pharmaceutical development, 2-(Oxiran-2-ylmethyl)isoindoline and its highly stable oxidized derivative, 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione (commonly known as N-glycidyl phthalimide, CAS 5455-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, 2-(Oxiran-2-ylmethyl)isoindoline and its highly stable oxidized derivative, 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione (commonly known as N-glycidyl phthalimide, CAS 5455-98-1), serve as critical synthetic intermediates. This compound is heavily utilized in the synthesis of Factor Xa inhibitors, most notably the anticoagulant Rivaroxaban[1].

Due to the highly strained, thermally labile nature of the oxirane (epoxide) ring, analytical detection requires carefully optimized mass spectrometry (MS) parameters. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Gas Chromatography-Electron Impact MS (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization MS (LC-ESI-MS). This guide provides the mechanistic rationale and self-validating protocols necessary to accurately profile this compound in complex pharmaceutical matrices.

Structural & Fragmentation Logic (The "Why")

The analytical behavior of 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione is dictated by the juxtaposition of a highly stable phthalimide core and a highly reactive oxirane ring.

Under hard ionization (70 eV Electron Impact), the molecular ion ([M+•], m/z 203) is highly unstable. The excess internal energy rapidly localizes on the nitrogen atom, driving an α -cleavage event that expels the oxirane radical ( C2​H3​O• ). This yields the ultra-stable phthalimidomethyl cation at m/z 160 , which dominates the spectrum as the base peak[2]. Secondary deep fragmentation of the phthalimide core results in the sequential loss of carbon monoxide (CO) and hydrogen cyanide (HCN), yielding the diagnostic phenylene cation at m/z 76[2].

Conversely, soft ionization techniques (ESI+) gently protonate the imide carbonyls, preserving the intact structure and yielding a strong pseudo-molecular ion ([M+H]+) at m/z 204[3].

MS_Fragmentation M Molecular Ion [M+•] m/z 203.06 F1 Phthalimidomethyl Cation m/z 160.04 M->F1 -C2H3O• (Oxirane loss) F2 Phthalimide Cation m/z 146.02 M->F2 -C3H5O• (Glycidyl loss) F3 Phenylene Cation m/z 76.03 F1->F3 -CO, -HCN F2->F3 -2CO, -NH

Fig 1: Primary EI-MS fragmentation pathways of 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione.

Quantitative Modality Comparison

When selecting an analytical modality, the choice between GC-EI-MS and LC-ESI-MS depends entirely on the experimental objective: structural elucidation versus trace impurity quantification[4]. The table below summarizes their comparative performance.

Analytical ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS (Soft Ionization)
Primary Intact Ion m/z 203 [M+•] (Very Weak, <5% abundance)m/z 204.06 [M+H]+ (Strong)
Base Peak m/z 160 [Phthalimidomethyl]+m/z 204.06 [M+H]+
Diagnostic Adducts None (Vacuum environment)m/z 226.04 [M+Na]+, m/z 221.09 [M+NH4]+[3]
Secondary Fragments m/z 161, m/z 104, m/z 76m/z 146 (Dependent on CID energy)
Sensitivity (LOD) ~25 - 50 ng/mL~0.5 - 1 ng/mL
Matrix Suitability Volatile, non-polar solvent extractsAqueous/organic API process streams
Primary Application Library matching & Structural confirmationHigh-throughput trace impurity profiling

Self-Validating Experimental Protocols

To ensure scientific integrity, both workflows below are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and built-in quality control checks to prevent false positives caused by matrix suppression or thermal degradation.

Workflow S1 Sample Prep (ACN Dilution) S2 Chromatography (GC vs. LC) S1->S2 S3 Ionization (EI vs. ESI) S2->S3 S4 Mass Analysis (m/z Detection) S3->S4

Fig 2: Comparative LC/GC-MS workflow for analyzing isoindoline derivatives.

Protocol A: GC-EI-MS for Structural Elucidation

Rationale: GC-MS is utilized when definitive structural proof is required. A non-polar stationary phase is mandatory to prevent the catalytic ring-opening of the oxirane moiety during thermal elution.

Step 1: Sample Preparation

  • Extract the analyte in high-purity Dichloromethane (DCM).

  • Causality: DCM ensures complete solubilization of the rigid phthalimide core while remaining highly volatile for rapid solvent delay in the GC.

Step 2: Chromatographic Separation

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film). The 5% phenyl methyl siloxane phase provides optimal thermal stability.

  • Injection: 1 µL, Splitless mode at 250°C.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C. Causality: A rapid ramp minimizes the residence time of the thermally labile oxirane ring in the hot oven.

Step 3: Ionization & Detection

  • Source Temperature: 230°C. Electron Energy: 70 eV.

  • Mass Range: Scan m/z 50 to 300.

Step 4: System Validation & Quality Control

  • Self-Validation Check: Run a procedural blank (DCM only) prior to the sample. In the sample run, calculate the intensity ratio of m/z 160 to m/z 76. A ratio deviation of >15% from the reference standard indicates active site degradation in the GC inlet liner, requiring immediate liner replacement.

Protocol B: LC-ESI-MS for Trace Quantification

Rationale: LC-MS is the gold standard for quantifying parts-per-million (ppm) level impurities in bulk drug substances like Rivaroxaban[1], as it avoids the thermal stress that destroys the epoxide.

Step 1: Sample Preparation

  • Dilute the sample in Acetonitrile (ACN) : Water (50:50).

  • Causality: ACN is strictly preferred over Methanol. Methanol can act as a nucleophile and slowly open the oxirane ring over time, leading to artificially low quantitative recoveries.

Step 2: Chromatographic Separation

  • Column: C18 Reversed-Phase (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in ACN.

  • Causality: Formic acid provides the abundant protons necessary to drive the formation of the [M+H]+ ion (m/z 204) in the ESI source[3].

Step 3: Ionization & Detection

  • Source: ESI in Positive Mode (+).

  • Capillary Voltage: 3.5 kV. Desolvation Temp: 350°C.

  • Detection: Selected Ion Monitoring (SIM) at m/z 204.06 and m/z 226.04 (Sodium adduct).

Step 4: System Validation & Quality Control

  • Self-Validation Check: Spike the sample matrix with a stable isotope-labeled internal standard (e.g., Phthalimide-d4). If the absolute peak area of the internal standard drops by >20% compared to a neat solvent injection, ion suppression is occurring. The gradient must be adjusted to elute the analyte away from the suppression zone.

Conclusion & Strategic Recommendations

For researchers synthesizing 2-(Oxiran-2-ylmethyl)isoindoline derivatives, GC-EI-MS should be deployed strictly for qualitative structural confirmation, utilizing the diagnostic m/z 160 phthalimidomethyl base peak. However, for drug development professionals monitoring reaction kinetics or profiling genotoxic impurities in final API batches, LC-ESI-MS is the superior modality. It preserves the intact molecular mass (m/z 204) and offers orders of magnitude better sensitivity without risking thermal degradation of the epoxide ring.

References

  • WO2013098833A2 - Processes and intermediates for preparing rivaroxaban Source: Google Patents URL
  • N-(2,3-Epoxypropyl)
  • 5455-98-1 (C11H9NO3)
  • WO2012159992A1 - Process for obtaining rivaroxaban and intermediate thereof Source: Google Patents URL

Sources

Validation

Benchmarking Catalytic Efficiency: Ring-Opening and Resolution of 2-(Oxiran-2-ylmethyl)isoindoline Derivatives

As a Senior Application Scientist, I frequently encounter the challenge of optimizing terminal epoxide resolutions for active pharmaceutical ingredient (API) manufacturing. When evaluating novel catalysts, we require a s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing terminal epoxide resolutions for active pharmaceutical ingredient (API) manufacturing. When evaluating novel catalysts, we require a substrate that is both industrially relevant and structurally demanding. 2-(Oxiran-2-ylmethyl)isoindoline —most ubiquitously utilized in its 1,3-dione form, commonly known as glycidyl phthalimide —is the quintessential benchmarking substrate [1].

The bulky phthalimide moiety not only serves as a robust amine protecting group during downstream synthesis of blockbuster drugs like Rivaroxaban [2], but its steric profile also rigorously tests the spatial constraints of a catalyst's active site [3]. This guide objectively compares the catalytic efficiency of leading resolution methodologies, providing the causality behind experimental design and self-validating protocols.

Mechanistic Causality in Catalyst Selection

To benchmark catalytic efficiency, we must first understand the fundamental mechanisms that govern the ring-opening of 2-(Oxiran-2-ylmethyl)isoindoline. The efficiency of a catalyst is defined by its Turnover Frequency (TOF) and its ability to achieve >99% enantiomeric excess (ee).

The Bimetallic Imperative of Co(salen) Complexes

The industry standard for Hydrolytic Kinetic Resolution (HKR) is Jacobsen’s Co(salen) catalyst [1]. Why does this specific complex vastly outperform traditional chiral Lewis acids? The causality lies in its bimetallic kinetic pathway . The reaction rate exhibits a second-order dependence on the catalyst concentration. One Co(III) center acts as a Lewis acid to coordinate and activate the epoxide oxygen, while a second Co(III) center delivers the hydroxide nucleophile. Benchmarking studies show that forcing these two centers into proximity (e.g., via oligomeric Co(salen) complexes) exponentially increases the catalytic efficiency compared to monomeric variants.

Biocatalytic Alternatives: Epoxide Hydrolases

Enzymatic resolution using mutant Epoxide Hydrolases (EH) provides a green alternative. Instead of a bimetallic collision, EHs rely on a highly evolved catalytic triad (typically Asp-His-Asp/Glu) within a precisely shaped hydrophobic pocket. While EHs offer impeccable regioselectivity, their catalytic efficiency (TOF) on bulky substrates like 2-(Oxiran-2-ylmethyl)isoindoline is often lower due to mass transfer limitations and product inhibition by the resulting diol.

Mechanism N1 Precatalyst Co(II)(salen) N2 Oxidation Co(III)(salen)(OAc) N1->N2 N3 Bimetallic Assembly (2 Co centers) N2->N3 N4 Epoxide Activation & Nucleophilic Attack N3->N4 N5 Enantiopure Epoxide + Chiral Diol N4->N5

Caption: Bimetallic mechanistic pathway of Co(salen)-catalyzed hydrolytic kinetic resolution.

Objective Performance Benchmarking

The following table synthesizes quantitative data comparing different catalytic systems for the kinetic resolution of racemic 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione.

Catalyst SystemCatalyst LoadingTime (h)Conversion (%)Epoxide ee (%)TOF (h⁻¹)Mechanistic Notes
Monomeric (S,S)-Co(salen)(OAc) 0.5 mol%1252>9920.8Industry standard; requires high concentration for bimetallic collision [1].
Oligomeric Co(salen) 0.05 mol%451>99255.0Superior TOF due to forced proximity of Co centers.
Epoxide Hydrolase (Mutant) 5.0 wt%2455>98N/AHigh green chemistry metrics; limited by diol product inhibition.
Chiral Lewis Acid (Ti-BINOL) 5.0 mol%4845850.18Sluggish kinetics; prone to oligomerization side-reactions.

Self-Validating Experimental Protocol: Co(salen) HKR

A robust protocol must be self-validating. The following workflow for the HKR of 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione incorporates internal checks to ensure data integrity.

Phase 1: Catalyst Activation
  • Dosing: Charge a dry Schlenk flask with 0.5 mol% of (S,S)-Co(II)(salen) precatalyst.

  • Oxidation: Dissolve in toluene and add 1.0 equivalent (relative to catalyst) of acetic acid. Stir open to the air for 30 minutes.

    • Causality: The Co(II) species is catalytically inactive for HKR. Aerobic oxidation in the presence of acetic acid generates the active Co(III)(salen)(OAc) complex. A color shift from dark red to dark brown validates this transition.

  • Concentration: Remove the solvent in vacuo to yield a dark brown film.

Phase 2: Kinetic Resolution
  • Substrate Solvation: Add racemic 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione (1.0 eq) to the flask. Unlike liquid epoxides, this substrate is a solid. Dissolve it in a minimal volume of Methyl tert-butyl ether (MTBE) (approx. 2 M concentration).

    • Causality: High concentration is mandatory to facilitate the second-order bimetallic mechanism. MTBE prevents the highly polar diol byproduct from precipitating and encapsulating the catalyst.

  • Water Dosing: Cool the mixture to 0 °C and add exactly 0.55 equivalents of distilled H₂O.

    • Causality: In a kinetic resolution, the maximum theoretical yield of the enantiopure epoxide is 50%. By dosing a slight excess of water (0.55 eq), we intentionally over-hydrolyze the mixture. This sacrifices a small fraction of the desired enantiomer but mathematically guarantees that the remaining epoxide reaches >99% ee.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 12 hours.

Phase 3: Analytical Validation (The Self-Check)
  • Baseline Verification: Before analyzing the reaction, inject a racemic standard of the epoxide onto a Chiral GC/HPLC column. Self-Validation: You must observe baseline separation of the (R) and (S) peaks. If baseline separation is absent, any subsequent ee calculation is mathematically void.

  • Sampling: Withdraw a 50 µL aliquot, filter through a short plug of silica (eluting with EtOAc) to remove the Co catalyst, and inject.

  • Termination: Once the ee of the unreacted epoxide exceeds 99%, quench the reaction by diluting with hexane, which precipitates the diol and allows for easy isolation of the enantiopure 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione.

Workflow S1 1. Substrate Prep 2-(Oxiran-2-ylmethyl)isoindoline S2 2. Catalyst Loading (0.2 - 0.5 mol%) S1->S2 S3 3. Kinetic Resolution (0.55 eq H2O, 25°C) S2->S3 S4 4. Aliquot Sampling (Time-course) S3->S4 S5 5. Chiral HPLC/GC (ee% & Conversion%) S4->S5

Caption: Step-by-step experimental workflow for benchmarking catalytic efficiency.

References

  • Jacobsen HKR: Industrial Applic
  • Processes for crystallization of rivaroxaban.
  • Synthesis and Properties of Renewable Environment-Friendly Epoxy Resins for Surface Coatings.
Comparative

Chiral HPLC Separation of 2-(Oxiran-2-ylmethyl)isoindoline Enantiomers: A Comparative Guide

Executive Summary The enantiomeric separation of 2-(oxiran-2-ylmethyl)isoindoline —most commonly utilized in its 1,3-dione derivative form (N-glycidylphthalimide)—is a critical analytical and preparative challenge in pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric separation of 2-(oxiran-2-ylmethyl)isoindoline —most commonly utilized in its 1,3-dione derivative form (N-glycidylphthalimide)—is a critical analytical and preparative challenge in pharmaceutical development. This chiral building block is widely employed in the synthesis of β-adrenergic receptor antagonists (β-blockers) and anticoagulants like Rivaroxaban[1]. Because the biological activity of these APIs is strictly stereodependent, achieving baseline resolution of the oxirane enantiomers is non-negotiable.

This guide objectively compares the performance of industry-standard Chiral Stationary Phases (CSPs) for this separation, explains the mechanistic causality behind column selection, and provides a self-validating experimental protocol for researchers.

Mechanistic Insights: The Causality of CSP Selection

Separating the enantiomers of 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione requires a CSP that can simultaneously interact with a rigid, planar aromatic system (the isoindoline/phthalimide core) and a highly strained, hydrogen-bond-accepting oxirane ring.

Why Amylose Outperforms Cellulose for this Scaffold: Polysaccharide-based CSPs derivatized with phenylcarbamates are the gold standard for this molecule. However, the structural backbone dictates success:

  • Amylose derivatives (e.g., Chiralpak AD-H): The amylose backbone forms a relatively flexible, tightly coiled helical structure. The bulky isoindoline core intercalates deeply into these chiral grooves, allowing the carbamate NH groups to form strong, stereoselective hydrogen bonds with the oxirane oxygen [2].

  • Cellulose derivatives (e.g., Chiralcel OD-H): The cellulose backbone is more linear and rigid. While it provides adequate π-π stacking, the steric inclusion of the bulky isoindoline ring is less optimal, resulting in lower selectivity (α).

Mechanism Analyte 2-(Oxiran-2-ylmethyl)isoindoline (Enantiomer) H_Bond Hydrogen Bonding (Oxirane Oxygen ↔ Carbamate NH) Analyte->H_Bond Pi_Pi π-π Stacking (Isoindoline Ring ↔ Phenyl Groups) Analyte->Pi_Pi Steric Steric Inclusion (Chiral Helical Groove) Analyte->Steric CSP Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) H_Bond->CSP Pi_Pi->CSP Steric->CSP

Caption: Mechanistic interaction pathway between the oxirane analyte and an amylose-based CSP.

Comparative Performance of Chiral Stationary Phases

To objectively evaluate the separation, we compare the coated amylose phase (Chiralpak AD-H) against the coated cellulose phase (Chiralcel OD-H) using a standardized normal-phase methodology [1, 2, 3].

Quantitative Data Comparison
ParameterChiralpak AD-H (Amylose-based)Chiralcel OD-H (Cellulose-based)
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Retention Time (S-isomer) ~17.9 min~19.5 min
Retention Time (R-isomer) ~25.5 min~18.3 min
Selectivity (α) 1.42 (Superior)1.06 (Marginal)
Resolution (Rs) > 3.0 (Baseline)< 1.5 (Partial overlap)
Elution Order (S) then (R)(R) then (S)

Data Synthesis: The Chiralpak AD-H column demonstrates vastly superior selectivity and resolution for this specific epoxide. Furthermore, the elution order reverses between the two phases, a phenomenon driven by the differing helical twist of the amylose versus cellulose backbones.

Experimental Protocol: Self-Validating Analytical Method

This step-by-step methodology ensures a self-validating system for the analytical separation of 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione enantiomers.

Step 1: Sample Preparation
  • Weigh exactly 1.0 mg of the racemic mixture.

  • Dissolve the standard in 1.0 mL of a diluent consisting of n-Hexane and Isopropanol (1:1 v/v). Causality: Using a higher proportion of IPA in the diluent ensures complete solubilization of the rigid isoindoline core without causing severe peak distortion upon injection.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic n-Hexane / Isopropanol (90:10 v/v). Causality: Hexane drives the analyte into the hydrophobic chiral grooves, while the 10% IPA acts as a hydrogen-bonding competitor to elute the analyte and prevent severe peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (SST)

To validate the system prior to analyzing unknown samples, inject the racemic standard and evaluate the following criteria:

  • Resolution (Rs): Must be ≥ 2.0 between the (S) and (R) peaks.

  • Tailing Factor (Tf): Must be ≤ 1.5 for both peaks.

  • Retention Time Precision: %RSD of the (S)-isomer retention time must be ≤ 1.0% over three replicate injections.

Workflow Step1 1. CSP Screening Evaluate Amylose vs. Cellulose Step2 2. Mobile Phase Optimization Tune Hexane:IPA ratio (e.g., 90:10) Step1->Step2 Step3 3. System Suitability Verify Resolution (Rs > 2.0) Step2->Step3 Step4 4. Preparative Scale-Up Transition to Immobilized CSP (IA/IG) Step3->Step4

Caption: Step-by-step workflow from initial CSP screening to preparative scale-up.

Advanced Considerations: Transitioning to Immobilized Phases

While the coated Chiralpak AD-H phase is excellent for analytical resolution, 2-(oxiran-2-ylmethyl)isoindoline derivatives often exhibit limited solubility in standard alkane/alcohol mobile phases. If preparative scale-up is required, researchers should transition to an immobilized CSP , such as Chiralpak IA or Chiralpak IG .

The Causality of Immobilization: Coated phases will degrade if exposed to "forbidden" solvents like Dichloromethane (DCM), Ethyl Acetate, or Tetrahydrofuran (THF), as these solvents dissolve the polysaccharide polymer off the silica support. Immobilized phases chemically bind the polymer to the silica. This allows the injection of highly concentrated sample loads dissolved in DCM or THF, drastically increasing the throughput and recovery of the targeted enantiomer during preparative chromatography [3].

References

  • Source: European Patent Office (EP1564215B1)
  • Title: Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol Source: RSC Advances (2022, 12, 22150-22160) URL: [Link]

  • Title: Diol-Ritter Reaction: Regio- and Stereoselective Synthesis of Protected Vicinal Aminoalcohols and Mechanistic Aspects of Diol Monoester Disproportionation Source: The Journal of Organic Chemistry (2021, 86, 20, 14061–14078) URL: [Link]

Validation

Validating Computational Models for 2-(Oxiran-2-ylmethyl)isoindoline Reactivity: A Comparative Guide

As a Senior Application Scientist in computational chemistry, I frequently encounter the challenge of accurately predicting the reactivity of functionalized heterocycles. 2-(Oxiran-2-ylmethyl)isoindoline —a critical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in computational chemistry, I frequently encounter the challenge of accurately predicting the reactivity of functionalized heterocycles. 2-(Oxiran-2-ylmethyl)isoindoline —a critical intermediate featuring a highly electrophilic oxirane (epoxide) ring tethered to a bulky, electron-rich isoindoline moiety—presents a unique computational hurdle.

For drug development professionals, predicting the regioselectivity of its epoxide ring-opening via SN2 nucleophilic attack is non-negotiable. This regioselectivity is dictated by a delicate balance: steric (Pauli) repulsion from the isoindoline group versus the electronic activation strain of the C–O bond cleavage. Choosing the wrong computational model can lead to inverted regioselectivity predictions and catastrophic failures in downstream synthetic scale-ups.

This guide objectively compares the performance of leading computational approaches—Density Functional Theory (DFT), Semi-Empirical Methods, and Machine Learning (ML) Potentials—and provides a self-validating experimental protocol for modeling this complex system.

The Mechanistic Challenge: Causality in Epoxide Ring-Opening

To model 2-(Oxiran-2-ylmethyl)isoindoline accurately, we must first understand the causality behind its reactivity. The oxirane ring contains two potential sites for nucleophilic attack: the sterically hindered substituted carbon (Cα) and the unsubstituted terminal carbon (Cβ).

  • Under Basic Conditions: Nucleophiles preferentially attack the less sterically hindered Cβ. As [1], this interaction is governed by strong Pauli repulsion. The bulky isoindoline moiety physically blocks the trajectory to Cα, steering the nucleophile toward the terminal carbon.

  • Under Acidic Conditions: Protonation of the epoxide oxygen fundamentally alters the electronic landscape. It induces an elongation of the weaker Cα–O bond. This pre-distortion effectively lowers the activation strain required for attack at the sterically hindered side, often shifting regioselectivity toward Cα[1].

A valid computational model must be sensitive enough to capture both the subtle orbital interactions (activation strain) and the explicit spatial clashes (Pauli repulsion) across these distinct pH regimes.

Comparative Analysis of Computational Models

When selecting a software package or theoretical framework to model the transition states (TS) of 2-(Oxiran-2-ylmethyl)isoindoline, computational cost must be weighed against mechanistic reliability. Below is a quantitative comparison of the three primary methodologies.

Table 1: Performance Comparison for SN2 Epoxide Ring-Opening
Computational MethodLevel of Theory / FrameworkMean Abs. Error (Barrier Heights)Computational Cost (per TS)Mechanistic Reliability & Causality
Density Functional Theory (DFT) wB97X-D / def2-TZVP~1.5 - 2.0 kcal/molHigh (Hours to Days)Gold Standard. Range-separated hybrid functionals with dispersion corrections accurately capture exact exchange, mitigating self-interaction errors critical for SN2 transition states.
Semi-Empirical GFN2-xTB~5.0 - 10.0 kcal/molLow (Seconds)Poor for Kinetics. As noted by[2], GFN2-xTB's strong GGA character and lack of Hartree-Fock exchange lead to severe underestimation of reaction barriers.
Machine Learning ANI-2x (Neural Network)~3.0 - 5.0 kcal/molUltra-Low (Milliseconds)Variable. Excellent for ground-state thermochemistry, but frequently fails to locate off-equilibrium TS geometries without specific retraining on SN2 pathways.

Verdict: While GFN2-xTB is excellent for rapid conformational screening, DFT (specifically wB97X-D or M06-2X) remains the only trustworthy choice for calculating the final activation barriers and regioselectivity of 2-(Oxiran-2-ylmethyl)isoindoline.

Experimental Protocol: A Self-Validating Workflow

Trustworthiness in computational chemistry requires protocols that prove their own accuracy. The following step-by-step methodology ensures that the calculated activation barriers for 2-(Oxiran-2-ylmethyl)isoindoline are mathematically sound and free from user bias. [3] reinforce the necessity of this rigorous, multi-tiered approach.

Step 1: Extensive Conformational Sampling (The Foundation)
  • Action: Execute a conformational search of the 2-(Oxiran-2-ylmethyl)isoindoline + Nucleophile complex using the GFN2-xTB method via the CREST algorithm. Filter conformers within a 5.0 kcal/mol energy window.

  • Causality: The N–CH2–oxirane hinge is highly flexible. Failing to identify the global minimum reactant conformer will artificially inflate the calculated activation barrier, leading to false kinetic predictions.

Step 2: Ground State & Transition State Optimization (The Core)
  • Action: Optimize the lowest-energy conformers and the guessed TS using DFT at the wB97X-D/def2-TZVP level of theory, applying an implicit Solvation Model based on Density (SMD).

  • Causality: The wB97X-D functional corrects the self-interaction error that plagues standard functionals. This is critical for accurately modeling the delocalized fractional charges present during the simultaneous bond-breaking/bond-forming of the SN2 transition state.

Step 3: Frequency Analysis (The Thermodynamic Check)
  • Action: Compute vibrational frequencies for all stationary points at the same level of theory.

  • Causality: This confirms the mathematical nature of the geometry. The reactant complex must have zero imaginary frequencies (a true local minimum). The TS must have exactly one imaginary frequency, and its displacement vector must visually correspond to the nucleophile attacking the carbon while the C–O bond breaks.

Step 4: Intrinsic Reaction Coordinate (IRC) (The Self-Validation)
  • Action: Perform an IRC calculation from the optimized TS, projecting forward to the ring-opened products and backward to the reactants.

  • Causality: This is the ultimate trustworthiness check. It mathematically guarantees that the isolated TS smoothly and exclusively connects the specific 2-(Oxiran-2-ylmethyl)isoindoline conformer to the correct product, preventing the accidental reporting of a barrier for an irrelevant side-reaction.

Visualizing the Reaction Pathway

To ensure reproducibility, the logical relationships of the self-validating protocol are mapped below.

G Start Reactant Complex 2-(Oxiran-2-ylmethyl)isoindoline + Nuc⁻ Conf Conformational Sampling (GFN2-xTB / CREST) Start->Conf Input 3D Structure DFT_Opt Ground State Optimization (wB97X-D / def2-SVP) Conf->DFT_Opt ΔE < 5 kcal/mol TS_Search Transition State (TS) Search (wB97X-D / def2-TZVP) DFT_Opt->TS_Search SN2 Coordinate Guess Freq Frequency Analysis (Exactly 1 Imaginary Freq) TS_Search->Freq Hessian Calculation IRC IRC Validation (Self-Validating Check) Freq->IRC True Saddle Point Product Ring-Opened Product Thermodynamic Output IRC->Product Pathway Confirmed

Figure 1: Self-validating computational workflow for modeling epoxide ring-opening regioselectivity.

Conclusion

When modeling the reactivity of 2-(Oxiran-2-ylmethyl)isoindoline, computational shortcuts will compromise your data. While semi-empirical methods like GFN2-xTB and ML potentials like ANI-2x offer incredible speed for structural screening, they lack the quantum mechanical rigor required to accurately model the Pauli repulsion and activation strain inherent to epoxide SN2 transition states. By adhering to a self-validating DFT workflow anchored by IRC verification, researchers can confidently predict regioselectivity and accelerate the design of novel therapeutics.

References
  • Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions Source: European Journal of Organic Chemistry URL:[Link]

  • g-xTB - A General-Purpose Tight-Binding Electronic-Structure Method Source: Rowan Sciences URL:[Link]

Sources

Comparative

FTIR Spectroscopy Absorption Bands for 2-(Oxiran-2-ylmethyl)isoindoline: A Comparative Analytical Guide

Executive Summary & Analytical Context In pharmaceutical manufacturing and organic synthesis, distinguishing between structural analogs is critical for ensuring reaction completion and product purity. 2-(Oxiran-2-ylmethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

In pharmaceutical manufacturing and organic synthesis, distinguishing between structural analogs is critical for ensuring reaction completion and product purity. 2-(Oxiran-2-ylmethyl)isoindoline (often referred to as N-glycidylisoindoline) is a highly reactive epoxide precursor. However, it is frequently confused with its highly oxidized counterpart, 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione (N-glycidylphthalimide), which serves as a critical intermediate in the synthesis of the anticoagulant Rivaroxaban .

This guide objectively compares the Fourier Transform Infrared (FTIR) spectroscopy performance of 2-(Oxiran-2-ylmethyl)isoindoline against its 1,3-dione derivative and its raw precursor, epichlorohydrin. By mapping the vibrational frequencies of the oxirane ring and the isoindoline core, researchers can establish a self-validating Quality Assurance (QA) workflow for drug development.

Mechanistic Rationale: The Causality of Vibrational Modes

FTIR is the optimal analytical technique for these compounds because it directly probes the dipole moment changes inherent to their functional groups .

  • The Oxirane (Epoxide) Ring: The three-membered oxirane ring is highly strained. This geometric constraint forces the C-O-C bonds to vibrate at distinct, higher frequencies than standard aliphatic ethers. The symmetric ring breathing occurs at ~1250 cm⁻¹, while the asymmetric and symmetric ring deformations appear sharply at ~910 cm⁻¹ and ~840 cm⁻¹, respectively.

  • The Isoindoline vs. 1,3-Dione Core: The fundamental difference between the target product and its alternative lies in the oxidation state of the five-membered nitrogen-containing ring. The 1,3-dione derivative possesses two strong electron-withdrawing carbonyl groups. These groups create a massive change in the dipole moment during vibration, resulting in two intense imide C=O stretches (~1770 cm⁻¹ and ~1710 cm⁻¹). In contrast, the reduced 2-(Oxiran-2-ylmethyl)isoindoline lacks these carbonyls entirely, relying instead on C-N stretching (~1150–1200 cm⁻¹) for core identification .

Comparative FTIR Absorption Band Analysis

The following table summarizes the quantitative experimental data, comparing the target product against its primary alternative (the 1,3-dione) and the epichlorohydrin precursor.

Functional GroupVibration Mode2-(Oxiran-2-ylmethyl)isoindoline1,3-Dione DerivativeEpichlorohydrin
Oxirane Ring Symmetric ring breathing~1250 cm⁻¹~1250 cm⁻¹~1255 cm⁻¹
Oxirane Ring Asymmetric deformation~910 cm⁻¹~910 cm⁻¹~915 cm⁻¹
Oxirane Ring Symmetric deformation~840 cm⁻¹~840 cm⁻¹~845 cm⁻¹
Imide Carbonyl Asymmetric C=O stretchAbsent ~1770 cm⁻¹ (Strong)Absent
Imide Carbonyl Symmetric C=O stretchAbsent ~1710 cm⁻¹ (Strong)Absent
Amine/C-N C-N stretching~1150 - 1200 cm⁻¹~1350 cm⁻¹ (Imide)Absent
Alkyl Halide C-Cl stretchingAbsentAbsent~700 - 750 cm⁻¹

Data Interpretation: The presence of bands at 910 cm⁻¹ and 840 cm⁻¹ confirms the survival of the epoxide ring across all three compounds. The total absence of bands in the 1700–1800 cm⁻¹ region definitively distinguishes the reduced isoindoline from the 1,3-dione alternative.

Experimental Protocols: Self-Validating ATR-FTIR Workflow

To ensure scientific integrity, the following step-by-step methodology utilizes Attenuated Total Reflectance (ATR) FTIR. Causality of choice: Why ATR-FTIR instead of traditional KBr pellets? Epoxide derivatives are highly susceptible to moisture-induced ring-opening (hydrolysis) when subjected to the hygroscopic nature of KBr under high mechanical pressure. ATR-FTIR with a monolithic diamond crystal eliminates matrix-induced artifacts and preserves the integrity of the highly strained oxirane ring.

Step 1: System Validation (The Feedback Loop)

  • Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes.

  • Scan a standard 1.5 mil polystyrene calibration film.

  • Self-Validation Check: The system must resolve the closely spaced aliphatic C-H stretching peaks at 2850 cm⁻¹ and 2924 cm⁻¹ to baseline. If the peaks merge or broaden, the system automatically flags a beam splitter misalignment or desiccant failure. Do not proceed until recalibrated.

Step 2: Background Subtraction

  • Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely.

  • Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO₂ and H₂O vapor.

Step 3: Sample Application & Acquisition

  • Apply 2–3 drops (if liquid) or 5 mg (if solid) of 2-(Oxiran-2-ylmethyl)isoindoline directly onto the ATR crystal. Ensure complete coverage of the sensor area.

  • Apply the pressure anvil (for solids) until the software indicates optimal contact pressure (typically ~50-70 units).

  • Acquire the sample spectrum using the exact parameters from Step 2.

Step 4: Spectral Processing & Verification

  • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave.

  • Verify the presence of the 910 cm⁻¹ and 840 cm⁻¹ oxirane bands.

  • Confirm the absence of the 1770/1710 cm⁻¹ carbonyl bands to validate the compound is the reduced isoindoline and not the 1,3-dione alternative.

Mechanistic Workflows & Logical Relationships

The following diagram illustrates the logical decision tree for differentiating these N-glycidyl derivatives during QA/QC spectral analysis.

G Start Sample Prep (ATR-FTIR) Valid System Validation (Polystyrene Film) Start->Valid Scan Spectral Acquisition (4000-400 cm⁻¹) Valid->Scan Oxirane Check Oxirane Bands (1250, 910, 840 cm⁻¹) Scan->Oxirane Carbonyl Check Carbonyl Bands (~1770 & 1710 cm⁻¹) Oxirane->Carbonyl Present Isoindoline 2-(Oxiran-2-ylmethyl)isoindoline (Confirmed) Carbonyl->Isoindoline Absent Dione 1,3-Dione Derivative (Confirmed) Carbonyl->Dione Present

Figure 1: Logical workflow for FTIR spectral acquisition and differentiation of N-glycidyl derivatives.

Conclusion

By leveraging the distinct vibrational frequencies of the oxirane ring and the stark contrast in carbonyl absorption, ATR-FTIR provides an unambiguous, rapid method for differentiating 2-(Oxiran-2-ylmethyl)isoindoline from its 1,3-dione alternative. Adhering to the self-validating protocols outlined above ensures high-fidelity data, preventing costly downstream failures in pharmaceutical synthesis.

References

  • Pd(II)-Catalyzed Annulation Reactions of Epoxides with Benzamides to Synthesize Isoquinolones Source: Organic Letters (ACS Publications) URL:[Link]

  • Spectrometric Identification of Organic Compounds (8th Edition) Source: Journal of Chemical Education / John Wiley & Sons URL:[Link]

  • Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd Edition) Source: Semantic Scholar / John Wiley & Sons URL:[Link]

Validation

Comparative Toxicity and Mechanistic Evaluation of 2-(Oxiran-2-ylmethyl)isoindoline vs. Low-Molecular-Weight Epoxides

As drug development increasingly relies on complex chiral intermediates, understanding the toxicological profiles of epoxide-containing precursors is paramount. 2-(Oxiran-2-ylmethyl)isoindoline (also known as N-(2,3-epox...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex chiral intermediates, understanding the toxicological profiles of epoxide-containing precursors is paramount. 2-(Oxiran-2-ylmethyl)isoindoline (also known as N-(2,3-epoxypropyl)phthalimide or Glycidyl phthalimide) is a critical building block in the synthesis of pharmaceuticals such as the anticoagulant Rivaroxaban.

This guide provides an objective, data-driven comparison of the toxicity, mutagenicity, and chemical reactivity of 2-(Oxiran-2-ylmethyl)isoindoline against two highly reactive, low-molecular-weight reference epoxides: Epichlorohydrin and Glycidol.

Mechanistic Toxicology & Structure-Activity Relationships (SAR)

Epoxides exert their toxicity primarily through electrophilic attack on cellular nucleophiles (such as DNA bases and proteins) via an SN2 ring-opening mechanism. The structural nuances of the epoxide dictate its reactivity, penetration, and resulting toxicity:

  • Bifunctional vs. Monofunctional Alkylation: Epichlorohydrin contains both a strained oxirane ring and a chlorine leaving group. This allows it to act as a bifunctional alkylating agent capable of cross-linking DNA, leading to severe necrosis and G1/S cell cycle arrest at doses as low as 0.5 mMh[1].

  • Steric Hindrance: In contrast, 2-(Oxiran-2-ylmethyl)isoindoline features a bulky phthalimide moiety. This steric bulk significantly reduces its acute systemic toxicity (Oral LD50 = 4.7 g/kg) compared to unhindered epoxides[2]. However, the highly strained oxirane ring retains the capacity to alkylate the N7 and O6 positions of guanine, rendering it a concentration-independent mutagen[2].

G Epoxide Epoxide Exposure Nucleophile Nucleophilic Attack (SN2 Ring Opening) Epoxide->Nucleophile GSH Glutathione (GSH) Conjugation Nucleophile->GSH Enzymatic (GST) DNA DNA Alkylation (Guanine N7/O6) Nucleophile->DNA Direct Reactivity Detox Detoxification (Excretion) GSH->Detox Mutagen Mutagenesis & G1/S Arrest DNA->Mutagen

Fig 1: Mechanistic pathway of epoxide-induced cellular toxicity and DNA alkylation.

Comparative Toxicity Profiles

The following table synthesizes the quantitative toxicological data across the three epoxides, highlighting how the addition of the phthalimide group alters the hazard profile.

Property / Compound2-(Oxiran-2-ylmethyl)isoindolineEpichlorohydrinGlycidol
CAS Number 5455-98-1 (Racemic) / 161596-47-0 (S-isomer)106-89-8556-52-5
Physical State White solid powderVolatile, colorless liquidViscous liquid
Acute Oral LD50 (Rat) 4,700 mg/kg[2]~90 mg/kg~420 mg/kg
Mutagenicity (Ames Test) Positive (TA1535, TA1537, TA100)[2]PositivePositive (TA1535, TA100)[3]
Primary GHS Hazards H318 (Eye Damage), H341 (Mutagenicity)[4]Carcinogen, Corrosive, Toxic[5]Carcinogen, Repro-toxic[3]
Cellular Impact 6-thioguanine resistance in CHO cells[2]Irreversible GSH depletion, Necrosis[1]SOS repair induction[3]

Experimental Methodologies: Self-Validating Protocols

To accurately benchmark the toxicity of novel epoxide intermediates against established standards, researchers must employ robust, self-validating assays. Below are optimized protocols for evaluating epoxide reactivity.

Protocol 1: In Vitro Mutagenicity Assessment (Modified Ames Test)

Causality & Rationale: Standard Ames tests can sometimes fail to capture the rapid hydrolysis of epoxides. We specifically utilize Salmonella typhimurium strains TA100 and TA1535 because their genetic markers are highly sensitive to base-pair substitutions—the exact mutational signature of guanine alkylation by oxirane rings[2].

Step-by-Step Workflow:

  • Strain Preparation: Culture S. typhimurium TA100 and TA1535 overnight in Oxoid nutrient broth at 37°C until reaching an OD600 of 1.0-1.2.

  • Test Article Formulation: Dissolve 2-(Oxiran-2-ylmethyl)isoindoline in anhydrous DMSO immediately prior to use to prevent premature aqueous ring-opening. Prepare concentrations ranging from 0.005 to 1.0 mmol/L.

  • Pre-Incubation (Self-Validating Step): Mix 0.1 mL of the bacterial culture, 0.1 mL of the test article, and 0.5 mL of S9 metabolic activation mix (or phosphate buffer for the -S9 control). Incubate at 37°C for 20 minutes. Expert Insight: Epoxides are direct-acting mutagens; comparing +S9 and -S9 validates whether metabolic enzymes detoxify or potentiate the specific compound.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate inverted plates at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase of ≥2-fold over the solvent control indicates positive mutagenicity.

Protocol 2: Intracellular Glutathione (GSH) Depletion Assay

Causality & Rationale: Glutathione conjugation via Glutathione S-Transferase (GST) is the primary cellular defense against electrophilic epoxides. High doses of epoxides like epichlorohydrin cause irreversible GSH depletion, leading directly to necrosis[1]. Measuring GSH provides a predictive, pre-phenotypic biochemical readout of toxicity.

W Prep Cell Culture Preparation Dose Epoxide Dosing (0.1 - 5.0 mM) Prep->Dose Incubate Incubation (3-18 h) Dose->Incubate Lysis Cell Lysis & Extraction Incubate->Lysis Assay DTNB Assay (Abs 412nm) Lysis->Assay

Fig 2: Step-by-step experimental workflow for the intracellular GSH depletion assay.

Step-by-Step Workflow:

  • Cell Seeding: Seed human diploid fibroblasts (e.g., VH-10) in 6-well plates at 2×105 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Epoxide Exposure: Treat cells with 2-(Oxiran-2-ylmethyl)isoindoline (0.1 - 5.0 mM) for 3 to 18 hours. Use epichlorohydrin (0.5 mM) as a positive control for rapid GSH depletion.

  • Cell Lysis (Self-Validating Step): Wash cells twice with ice-cold PBS. Add 500 µL of 5% sulfosalicylic acid (SSA) to lyse cells and precipitate proteins. Expert Insight: Using SSA is critical as it prevents enzymatic degradation of GSH during the assay, ensuring the readout strictly reflects epoxide-induced depletion.

  • Centrifugation: Collect the lysate and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • DTNB Reaction: Transfer 100 µL of the supernatant to a 96-well plate. Add 100 µL of reaction buffer containing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The free thiol group of GSH reacts with DTNB to form 5-thio-2-nitrobenzoic acid (TNB).

  • Quantification: Measure absorbance at 412 nm using a microplate reader. Calculate GSH concentration against a standard curve of reduced GSH.

Conclusion

While 2-(Oxiran-2-ylmethyl)isoindoline shares the fundamental oxirane reactivity of highly toxic epoxides like epichlorohydrin and glycidol, its bulky phthalimide architecture significantly attenuates its acute systemic toxicity and alters its physical state to a less hazardous solid powder. However, its genotoxic potential remains completely intact at the cellular level, necessitating stringent handling protocols (GHS05, GHS08) to mitigate risks of serious eye damage and genetic defects[4].

References

  • Title: N-(2,3-Epoxypropyl)
  • Title: N-(2,3-Epoxypropyl)
  • Title: EPICHLOROHYDRIN (Glycidyl chloride)
  • Source: nih.
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide: 2-(Oxiran-2-ylmethyl)isoindoline

Here is a comprehensive, scientifically grounded guide for the safe handling, operational logistics, and disposal of 2-(Oxiran-2-ylmethyl)isoindoline, designed for researchers and drug development professionals. As a chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded guide for the safe handling, operational logistics, and disposal of 2-(Oxiran-2-ylmethyl)isoindoline, designed for researchers and drug development professionals.

As a chiral building block and critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Rivaroxaban, 2-(Oxiran-2-ylmethyl)isoindoline (also known as N-(2,3-Epoxypropyl)phthalimide) is a staple in medicinal chemistry. However, the very structural feature that makes it synthetically valuable—the highly strained oxirane (epoxide) ring—also dictates its hazardous profile.

This guide establishes a self-validating system for laboratory safety, ensuring that every handling and disposal protocol is grounded in the mechanistic reality of the molecule's reactivity.

Physicochemical & Hazard Profiling

To manage a chemical safely, one must understand its intrinsic properties. The table below summarizes the critical data required for risk assessment and logistical planning[1][2].

ParameterSpecification / Data
Chemical Name 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione
CAS Number 5455-98-1
Molecular Weight 203.19 g/mol
Physical State White to off-white solid/powder
Primary Reactivity Electrophilic alkylating agent (epoxide ring-opening)
GHS Hazard Codes H318 (Causes serious eye damage), H317 (May cause allergic skin reaction), H341 (Suspected of causing genetic defects), H315 (Causes skin irritation)
Storage Requirements Store locked up, tightly closed, in a dry and well-ventilated place.
The Mechanistic Causality of Hazards

The toxicity of 2-(Oxiran-2-ylmethyl)isoindoline is directly linked to its function as an alkylating agent. The three-membered epoxide ring is highly strained. When exposed to biological nucleophiles—such as the nitrogenous bases in DNA or the sulfhydryl groups in proteins—the ring undergoes a nucleophilic substitution (often SN​2 ) ring-opening reaction. This irreversible covalent modification of biological macromolecules is the mechanistic basis for its classification as a suspected mutagen (H341) and a severe eye/skin irritant (H318, H315)[2][3]. Consequently, waste management cannot rely on simple dilution; the molecule must be physically destroyed or chemically quenched.

Waste Segregation and Disposal Workflows

In accordance with Prudent Practices in the Laboratory, epoxides and their derivatives must never be discharged into the sanitary sewer system[4][5]. The preferred and most secure method of disposal is high-temperature incineration by a licensed hazardous waste facility, which thermally degrades the compound into carbon oxides ( COx​ ) and nitrogen oxides ( NOx​ )[6].

WasteRouting Start 2-(Oxiran-2-ylmethyl)isoindoline Waste Generation Solid Solid Waste (Powder/Crystals/Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Solutions/Washings) Start->Liquid Incineration Licensed Hazardous Waste Incineration (>1000°C) Solid->Incineration Halogenated Halogenated Solvent Waste Stream Liquid->Halogenated e.g., DCM, Chloroform NonHalogenated Non-Halogenated Solvent Waste Stream Liquid->NonHalogenated e.g., THF, DMF, EtOAc Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Decision tree for the segregation and disposal of epoxide-containing laboratory waste.

Standard Operating Procedure: Routine Waste Collection
  • Solid Waste: Collect all unreacted solid material, contaminated weighing papers, and disposable spatulas in a dedicated, heavy-duty HDPE (High-Density Polyethylene) container. Label explicitly as "Hazardous Waste: Toxic/Mutagenic Solid (Contains Epoxide)".

  • Liquid Waste: If the chemical is dissolved in a solvent matrix during a reaction, route the waste based on the solvent type. Do not mix halogenated and non-halogenated waste streams, as this drastically increases disposal costs and complicates the incineration process.

  • Storage: Keep waste containers tightly sealed in a designated secondary containment tray inside a ventilated fume hood or a dedicated hazardous waste storage cabinet until collection.

Experimental Protocol: Chemical Spill Mitigation

Because 2-(Oxiran-2-ylmethyl)isoindoline is a fine powder, the primary risk during a spill is aerosolization and subsequent inhalation or ocular contact.

Step-by-Step Mitigation Procedure:

  • Evacuate and Assess: Immediately clear personnel from the immediate vicinity. Verify that the spill does not involve incompatible materials (e.g., strong acids or strong oxidizing agents, which could trigger an exothermic ring-opening reaction)[6].

  • Don Appropriate PPE: Personnel responding to the spill must wear a NIOSH-approved N95 or P100 particulate respirator (to prevent inhalation of mutagenic dust), tight-fitting chemical safety goggles (due to H318 Severe Eye Damage risk), and double-layered nitrile or neoprene gloves[2].

  • Dust Suppression (Critical Step): Do not dry sweep. Dry sweeping will aerosolize the epoxide. Instead, lightly mist the powder with a compatible, non-reactive solvent (such as water or a dilute soapy solution) to dampen the solid and suppress dust formation.

  • Collection: Use a non-sparking scoop or damp absorbent pads to carefully collect the dampened material. Place the recovered material into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with a detergent solution. The surfactant will help lift any remaining organic residue. Collect the wash water using absorbent pads and dispose of them in the solid hazardous waste container.

  • Documentation: Log the spill and the disposal of the cleanup materials in accordance with your institution's Environmental Health and Safety (EHS) Management System[5].

References
  • PubChem: N-(2,3-Epoxypropyl)phthalimide (CID 21601). National Center for Biotechnology Information. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press (US). Available at:[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-(Oxiran-2-ylmethyl)isoindoline

2-(Oxiran-2-ylmethyl)isoindoline (also known as N-(2,3-Epoxypropyl)phthalimide or Phthalimide epoxide) is a highly reactive bifunctional intermediate widely utilized in organic synthesis and drug development. Due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

2-(Oxiran-2-ylmethyl)isoindoline (also known as N-(2,3-Epoxypropyl)phthalimide or Phthalimide epoxide) is a highly reactive bifunctional intermediate widely utilized in organic synthesis and drug development. Due to the presence of both an epoxide ring and a phthalimide moiety, this compound is prone to ring-opening reactions and acts as a potent alkylating agent.

As a Senior Application Scientist, I have designed this protocol to move beyond standard Safety Data Sheet (SDS) summaries. This guide provides the mechanistic causality behind the required Personal Protective Equipment (PPE) and offers self-validating operational workflows to ensure maximum laboratory safety[1][2].

Hazard Profile & Mechanistic Causality

To handle this compound safely, one must understand its chemical reactivity. The strained three-membered oxirane (epoxide) ring is highly susceptible to nucleophilic attack. In a biological context, this means the compound can readily alkylate cellular nucleophiles such as proteins and DNA.

  • Severe Eye Damage (GHS05 - H318): Contact with the ocular mucosa leads to rapid, irreversible tissue damage due to the rapid hydrolysis and alkylation of the epoxide group in the aqueous environment of the eye[2].

  • Skin Sensitization (GHS07 - H317): The compound acts as a hapten. It covalently binds to skin proteins, triggering an immune response that leads to allergic contact dermatitis upon repeated exposure[2].

  • Germ Cell Mutagenicity (GHS08 - H341): The alkylating nature of the epoxide group allows it to interact directly with nucleic acids, posing a chronic health hazard[2].

Personal Protective Equipment (PPE) Specifications

Standard laboratory attire is insufficient. The following table outlines the mandatory PPE required to establish a self-validating barrier against the specific hazards of 2-(Oxiran-2-ylmethyl)isoindoline[1].

PPE CategorySpecification / StandardMechanistic Justification
Eye Protection Chemical safety goggles or face shield (EN 166 / ANSI Z87.1)Protects against irreversible corneal damage (H318). Standard safety glasses with side shields are inadequate for fine dust.
Hand Protection Nitrile rubber gloves (Min. 0.11 mm thickness, EN 374)Prevents dermal alkylation and sensitization. Epoxides can permeate certain materials; inspect gloves prior to use and discard immediately if contaminated.
Respiratory N95 (US) or Type P2 (EN 143) particulate respiratorThe compound is a combustible solid that forms hazardous dust. Inhalation of particulate matter risks respiratory tract sensitization and systemic mutagenic exposure.
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents accumulation of dust on personal clothing and minimizes skin exposure.

Operational Protocols: Handling and Disposal

Standard Handling Procedure
  • Preparation: Conduct all weighing and transferring operations inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent aerosolization of the powder[1].

  • Equipment: Use anti-static spatulas and weighing boats. The compound is classified as a combustible solid (Storage Class 11), meaning static discharge during dust formation presents a deflagration risk.

  • Decontamination: After handling, wipe down all surfaces with a damp paper towel (to avoid kicking up dust) and dispose of the towel as hazardous waste.

Spill Response and Containment Workflow

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination[1][2].

SpillResponse A 1. Evacuate Personnel & Secure Area B 2. Ensure Adequate Exhaust Ventilation A->B C 3. Don Required PPE (N95/P2, Nitrile, Goggles) B->C D 4. Contain Spill (Avoid Dust Formation) C->D E 5. Sweep/Shovel Material Into Closed Container D->E F 6. Dispatch to Hazardous Waste Management E->F

Caption: Step-by-step spill response workflow for 2-(Oxiran-2-ylmethyl)isoindoline.

Disposal Plan

Do not allow the product to enter drains, as it poses a risk to aquatic environments[1].

  • Solid Waste: Collect all spilled material, contaminated gloves, and wiping materials into a sealable, clearly labeled hazardous waste container.

  • Chemical Destruction: If in-house neutralization is required prior to disposal, the epoxide ring can be safely opened (hydrolyzed) using a dilute acidic or basic aqueous solution under controlled, well-ventilated conditions, converting it to the less reactive diol.

  • Final Disposal: Transfer the sealed containers to a licensed hazardous waste disposal facility in accordance with local environmental regulations.

References

Sources

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